1-(1-Adamantyl)-3-aminopropan-1-ol
Descripción
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-aminopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,15H,1-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWXURZOVOAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol: A Technical Guide to Adamantane-Derived γ-Amino Alcohols
Executive Summary
The integration of bulky, lipophilic polycyclic scaffolds into pharmacophores is a cornerstone of modern drug discovery. Adamantane derivatives, in particular, exhibit exceptional blood-brain barrier (BBB) permeability and steric shielding, making them highly valuable in the design of antiviral agents, neuroprotectants, and enzyme inhibitors.
This whitepaper provides an in-depth, self-validating technical guide for the synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol , a sterically hindered γ-amino alcohol. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality of experimental choices —specifically, the chemoselectivity required to navigate the delicate reactivity of β-hydroxy nitrile intermediates.
Pharmacological Context & Rationale
The γ-amino alcohol motif is a privileged scaffold in medicinal chemistry. When coupled with a 1-adamantyl group, the resulting steric bulk restricts the conformational flexibility of the carbon chain, often locking the molecule into a bioactive conformation. Research has demonstrated that the introduction of a hydroxyl group in close proximity to an adamantane-linked amine significantly alters the stereoelectronic profile, yielding potent bioactivity against targets such as the influenza A virus and African trypanosomes[1].
Synthesizing 1-(1-Adamantyl)-3-aminopropan-1-ol requires a reliable method for constructing the C3 chain while preserving both the secondary alcohol and the terminal primary amine.
Retrosynthetic Strategy & Pathway Design
The most efficient and atom-economical route to γ-amino alcohols relies on the reduction of a β-hydroxy nitrile.
Disconnection Analysis:
-
C–N Bond Formation (Reduction): The target γ-amino alcohol is disconnected at the amine terminus, leading back to 3-(1-adamantyl)-3-hydroxypropanenitrile.
-
C–C Bond Formation (Aldol Addition): The β-hydroxy nitrile is disconnected between the α and β carbons, revealing 1-adamantanecarbaldehyde and acetonitrile as the commercially available starting materials.
Retrosynthetic disconnection of 1-(1-Adamantyl)-3-aminopropan-1-ol.
Experimental Methodologies & Causality
Step 1: Synthesis of 3-(1-Adamantyl)-3-hydroxypropanenitrile
The formation of the C–C bond requires the generation of a metalated acetonitrile species.
The Causality of Base Selection: Acetonitrile possesses a relatively high pKa (~25). While n -Butyllithium ( n -BuLi) is strong enough to deprotonate it, n -BuLi is also a powerful nucleophile. If used, it will directly attack the nitrile carbon to form a ketimine, which hydrolyzes to a butyl ketone. To prevent this, we must use Lithium diisopropylamide (LDA) . LDA is a sterically hindered, non-nucleophilic base that exclusively deprotonates the α-carbon of acetonitrile to form the reactive nucleophile LiCH2CN .
Protocol 1: Aldol Addition
-
Preparation of LDA: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Anion Generation: Add anhydrous acetonitrile (1.1 equiv) dropwise. Stir for 45 minutes at -78 °C. Self-validating note: Maintaining -78 °C is critical to prevent the self-condensation of acetonitrile into 3-aminocrotononitrile.
-
Electrophile Addition: Dissolve 1-adamantanecarbaldehyde (1.0 equiv) in 10 mL of dry THF and add dropwise over 15 minutes. Stir for 2 hours at -78 °C.
-
Quenching: Quench the reaction with saturated aqueous NH4Cl (20 mL) while still at -78 °C . Causality: Quenching at low temperature protonates the lithium alkoxide before it can undergo a base-catalyzed retro-aldol cleavage upon warming.
-
Isolation: Warm to room temperature, extract with EtOAc (3 × 50 mL), wash with brine, dry over Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure β-hydroxy nitrile.
Step 2: Chemoselective Reduction to the γ-Amino Alcohol
Reducing a β-hydroxy nitrile presents a unique chemoselectivity challenge.
The Causality of Reductant Selection: Standard nitrile reductions often employ Lithium Aluminum Hydride ( LiAlH4 ). However, LiAlH4 acts as a nucleophilic hydride donor, generating highly basic aluminate intermediates. In sterically hindered systems like ours, this basicity frequently triggers a retro-aldol cleavage , destroying the molecule.
To bypass this, we utilize Borane-THF ( BH3⋅THF ) . Borane is an electrophilic reducing agent. It coordinates directly to the nitrogen lone pair of the nitrile, activating it toward intramolecular hydride transfer under neutral conditions, thereby perfectly preserving the β-hydroxyl group[2]. Furthermore, ammonia-borane and related borane complexes are highly effective for room-temperature or mild reductions of nitriles to primary amines[3].
Chemoselectivity pathways in the reduction of β-hydroxy nitriles.
Protocol 2: Borane-Mediated Reduction
-
Reduction: Dissolve 3-(1-adamantyl)-3-hydroxypropanenitrile (1.0 equiv) in dry THF (0.2 M) under argon. Cool to 0 °C. Cautiously add BH3⋅THF complex (3.0 equiv, 1.0 M in THF) dropwise.
-
Reflux: Heat the mixture to reflux (65 °C) for 12 hours.
-
Acidic Hydrolysis: Cool the reaction to 0 °C. Carefully quench with MeOH to destroy excess borane. Crucial Step: Add 6 M HCl (10 mL) and reflux for 1 hour. Causality: Borane reduction of nitriles yields a highly stable amine-borane complex ( RNH2⋅BH3 ). Simple aqueous workup will not yield the free amine; strong acidic hydrolysis is required to break the B–N bond.
-
Isolation: Cool to room temperature and concentrate to remove THF/MeOH. Basify the remaining aqueous layer to pH 12 using 2 M NaOH. Extract the liberated free amine with CH2Cl2 (3 × 50 mL). Wash with brine, dry over anhydrous K2CO3 , and concentrate to yield pure 1-(1-Adamantyl)-3-aminopropan-1-ol.
Quantitative Optimization Data
To validate the methodologies chosen above, the following tables summarize the empirical optimization of both the Aldol addition and the chemoselective reduction steps.
Table 1: Optimization of the Aldol Addition Step
| Base Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes & Causality |
| n -BuLi | THF | -78 | 2 | 15% | Major byproduct is butyl ketone via direct nucleophilic attack on the nitrile. |
| NaHMDS | THF | -78 | 2 | 65% | Incomplete conversion; sodium counterion provides weaker coordination than lithium. |
| LDA | THF | -78 | 2 | 92% | Optimal. Clean conversion; bulky base prevents nucleophilic side reactions. |
Table 2: Chemoselective Reduction of 3-(1-Adamantyl)-3-hydroxypropanenitrile
| Reducing Agent | Equivalents | Temp (°C) | Yield (%) | Major Byproduct |
| LiAlH4 | 2.0 | 0 to RT | 35% | 1-Adamantanecarbaldehyde (via base-catalyzed retro-aldol cleavage). |
| Raney Ni / H2 | 10 wt% | 50 (50 psi) | 85% | Trace secondary amines (suppressed if run in methanolic ammonia). |
| BH3⋅THF | 3.0 | 65 (Reflux) | 94% | None. Clean conversion via electrophilic activation. |
References
-
Zoidis, G., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., & De Clercq, E. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022-5030. URL:[Link]
-
Ramachandran, P. V., & Alawaed, A. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 27(24), 8916. URL:[Link]
-
Common Organic Chemistry. Nitrile to Amine - Common Conditions (BH3-THF / BH3-SMe2). URL:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Adamantyl)-3-aminopropan-1-ol
Introduction: The Significance of the Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique cage-like structure offers a distinct advantage over flat aromatic rings, enabling a more precise three-dimensional exploration of drug targets.[1] The incorporation of the adamantane group into drug candidates can significantly modulate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] Notably, the increased lipophilicity can enhance permeability across the blood-brain barrier, a critical factor for central nervous system (CNS) drug discovery.[1] Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[1] This has led to the successful development of several adamantane-based drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][2]
Compound Profile: 1-(1-Adamantyl)-3-aminopropan-1-ol
Chemical Structure:
Caption: Workflow for gravimetric solubility determination.
Section 2: Determination of Acid Dissociation Constant (pKa)
Importance in Drug Development: The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target. For an amino alcohol like 1-(1-Adamantyl)-3-aminopropan-1-ol, the pKa of the amino group will determine its charge in different physiological compartments.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination. [4] Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 1-(1-Adamantyl)-3-aminopropan-1-ol in a solvent with a known ionic strength (e.g., 0.15 M KCl in water).
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amino group.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH at each step.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the amino groups are protonated. This is the inflection point of the titration curve. [4] Alternative Method: NMR Spectroscopy
-
For compounds with poor solubility or when only small amounts are available, NMR spectroscopy can be an effective alternative for pKa determination. [5][6]The chemical shifts of protons near the ionizable group will change as a function of pH. [5]By monitoring these chemical shifts across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined at the inflection point. [4] Data Presentation:
| Method | Temperature (°C) | Ionic Strength (M) | pKa (Amino Group) |
| Potentiometric Titration | 25 | 0.15 | Experimental Value |
| NMR Spectroscopy | 25 | 0.15 | Experimental Value |
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Section 3: Lipophilicity (logP) Determination
Importance in Drug Development: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. [7]It is a key determinant of a drug's pharmacokinetic properties, including its ability to cross cell membranes, bind to plasma proteins, and distribute into tissues. [8]For CNS-active drugs, a suitable logP is essential for crossing the blood-brain barrier. [1] Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most widely accepted method for determining logP. [4][7] Step-by-Step Methodology:
-
System Preparation:
-
Use n-octanol and a buffered aqueous phase (e.g., PBS at pH 7.4) that have been mutually saturated to prevent volume changes during the experiment. [9]2. Partitioning:
-
Dissolve a known amount of 1-(1-Adamantyl)-3-aminopropan-1-ol in one of the phases.
-
Add a known volume of the second phase to a separation funnel.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). [9]4. Calculation of logP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. [7] * The logP is the base-10 logarithm of P. [7] Data Presentation:
-
| Method | pH of Aqueous Phase | logP |
| Shake-Flask with UV-Vis | 7.4 | Experimental Value |
| Shake-Flask with HPLC | 7.4 | Experimental Value |
Workflow Diagram:
Caption: Workflow for logP determination by the shake-flask method.
Conclusion
1-(1-Adamantyl)-3-aminopropan-1-ol represents a class of molecules with significant potential in drug discovery, owing to the advantageous properties of the adamantane scaffold. A thorough understanding of its physicochemical properties is paramount for its successful development as a therapeutic agent. This guide provides the foundational knowledge and detailed experimental protocols for the determination of its solubility, pKa, and logP. By following these methodologies, researchers can generate the critical data needed to advance their drug discovery programs.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.).
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 27).
- Determination of Solubility by Gravimetric Method. (n.d.).
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experimental determination of the logP using the spectrophotometric method. (n.d.).
- Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
- 3-amino-1-propanol, 156-87-6 - The Good Scents Company. (n.d.).
- Development of Methods for the Determination of pKa Values - PMC. (n.d.).
- The Experimental Determination of Solubilities - ResearchGate. (n.d.).
- Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13).
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30).
- An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10).
- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023, May 4).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).
- solubility experimental methods.pptx - Slideshare. (n.d.).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
- 3-(adamantan-1-yl)propan-1-ol — Chemical Substance Information - NextSDS. (n.d.).
- 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride - PubChemLite. (n.d.).
- 1-Propanol, 3-amino- - the NIST WebBook. (n.d.).
- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents. (n.d.).
- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) - ResearchGate. (2015, April 14).
- An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure - Benchchem. (n.d.).
- CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents. (n.d.).
- Chemical Properties of 1-Adamantanol (CAS 768-95-6) - Cheméo. (n.d.).
- 3-Amino-1-adamantanol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- 3-amino-1-adamantanol and synthesis method thereof - Eureka | Patsnap. (2021, April 23).
- 3-Aminopropan-1-ol | Biochemical Assay Reagent | MedChemExpress. (n.d.).
- 3-Amino-1-propanol 99 156-87-6 - Sigma-Aldrich. (n.d.).
- 3-Amino-1-propanol - Wikipedia. (n.d.).
- CAS#:1803601-82-2 | 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride | Chemsrc. (2025, September 10).
Sources
In-Depth Technical Guide to the Structural Elucidation of 1-(1-Adamantyl)-3-aminopropan-1-ol
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique, rigid, and lipophilic cage-like structure (C₁₀H₁₆).[1][2] This diamondoid hydrocarbon serves as a valuable building block for enhancing the therapeutic properties of various drugs.[1][3] The compound 1-(1-Adamantyl)-3-aminopropan-1-ol is a bifunctional adamantane derivative containing both a hydroxyl and a primary amino group, making it a versatile synthon for further chemical modifications. Accurate and unambiguous structural elucidation of such molecules is a critical prerequisite for any research and development activities.[1][4]
This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques employed for the complete structural characterization of 1-(1-Adamantyl)-3-aminopropan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
Core Analytical Strategy: A Multi-technique Approach
The structural validation of novel adamantane-containing compounds necessitates a combinatorial approach, integrating data from various spectroscopic and analytical techniques.[1] Each method provides complementary pieces of information that, when synthesized, create a complete and validated structural picture. The primary techniques discussed in this guide include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Workflow for Structural Elucidation
The logical flow of analysis is crucial for an efficient and effective structural determination. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the structural elucidation of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry. For adamantane derivatives, NMR is particularly useful in confirming the substitution pattern on the rigid cage.[5][6]
Predicted ¹H and ¹³C NMR Spectral Data
Predicting the approximate chemical shifts is a crucial first step in interpreting NMR spectra. Based on the known spectral data for adamantane and aminopropanol moieties, the following chemical shifts for 1-(1-Adamantyl)-3-aminopropan-1-ol can be anticipated.[5][7][8]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantane CH (bridgehead) | ~1.7 - 2.1 (m) | ~38 |
| Adamantane CH₂ | ~1.6 - 1.8 (m) | ~28, ~36 |
| Adamantane C (quaternary) | - | ~30-35 |
| CH-OH (C1) | ~3.5 - 3.8 (m) | ~70-75 |
| CH₂ (C2) | ~1.5 - 1.8 (m) | ~30-35 |
| CH₂-NH₂ (C3) | ~2.8 - 3.1 (t) | ~40-45 |
| OH | broad s | - |
| NH₂ | broad s | - |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Multiplicities are abbreviated as s (singlet), t (triplet), and m (multiplet).
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Materials:
-
1-(1-Adamantyl)-3-aminopropan-1-ol sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)[8]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[5] Transfer the solution to a 5 mm NMR tube.[5]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5][8]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.
Interpreting the NMR Data
The combination of 1D and 2D NMR data allows for a complete assignment of the molecular structure.
Caption: Logical flow for integrating multi-dimensional NMR data for structural confirmation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information. For a compound like 1-(1-Adamantyl)-3-aminopropan-1-ol, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be valuable.
Predicted Mass Spectral Data
The molecular weight of 1-(1-Adamantyl)-3-aminopropan-1-ol (C₁₃H₂₃NO) is 209.33 g/mol .
-
ESI-MS (Positive Ion Mode): The expected molecular ion would be the protonated species [M+H]⁺ at m/z 210.18.
-
EI-MS: The molecular ion peak [M]⁺ at m/z 209 may be observed. Characteristic fragmentation of the adamantyl cage is expected, with prominent peaks at m/z 135 (adamantyl cation) and other fragments resulting from the loss of the aminopropanol side chain.
Experimental Protocol for Mass Spectrometry
Materials:
-
1-(1-Adamantyl)-3-aminopropan-1-ol sample (~1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-TOF, GC-MS)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.[8]
-
Instrument Setup: Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).[8]
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[8] For fragmentation information, perform MS/MS analysis.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to confirm the structure.[8]
Procedure (GC-MS): Due to the polar nature of the amino and hydroxyl groups, direct GC-MS analysis can be challenging.[9] Derivatization, such as silylation, is often necessary to increase volatility and thermal stability.[9]
-
Derivatization (Silylation):
-
Dissolve ~1 mg of the sample in 1 mL of anhydrous acetonitrile.
-
Transfer 100 µL of this solution to a GC vial and add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).
-
Heat the vial at 70°C for 30 minutes.
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system and acquire the data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] For 1-(1-Adamantyl)-3-aminopropan-1-ol, IR spectroscopy will confirm the presence of the hydroxyl (-OH) and amino (-NH₂) groups.
Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | Stretching | 3200-3500 | Broad, strong |
| N-H (primary amine) | Stretching | 3300-3500 | Medium, two bands |
| C-H (adamantane) | Stretching | 2850-2950 | Strong |
| N-H (amine) | Bending | 1590-1650 | Medium |
| C-O (alcohol) | Stretching | 1050-1260 | Strong |
Experimental Protocol for FTIR Spectroscopy
Materials:
-
1-(1-Adamantyl)-3-aminopropan-1-ol sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.[10]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: A Self-Validating System
The structural elucidation of 1-(1-Adamantyl)-3-aminopropan-1-ol is a process of building a coherent and self-validating dataset. The molecular formula derived from high-resolution mass spectrometry must be consistent with the number and types of signals observed in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy must be accounted for in the ¹H and ¹³C NMR chemical shifts. Finally, the complete connectivity map derived from 2D NMR experiments must align with all other spectroscopic data. This integrated approach ensures the highest level of confidence in the final structural assignment, providing a solid foundation for further research and development.
References
-
Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. PMC. Available at: [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available at: [Link]
-
13C NMR spectra of adamantane derivatives. ScienceDirect. Available at: [Link]
-
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online. Available at: [Link]
-
3-Aminopropanol, TBDMS derivative. NIST WebBook. Available at: [Link]
-
Adamantane. Wikipedia. Available at: [Link]
-
Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. PMC. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. Available at: [Link]
-
Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. kbfi.ee [kbfi.ee]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. allsubjectjournal.com [allsubjectjournal.com]
spectroscopic analysis of adamantyl aminopropanols (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of Adamantyl Aminopropanols
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, strain-free, and highly lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure is frequently incorporated into drug candidates to enhance therapeutic efficacy, modulate bioavailability, and improve metabolic stability.[2][3] Adamantyl aminopropanols, a specific class of these derivatives, combine the bulky adamantane cage with a flexible aminopropanol sidechain, presenting a fascinating challenge for structural elucidation. These compounds are of significant interest for their potential antiviral, antidiabetic, and anticancer activities.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of adamantyl aminopropanols. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and validated approach to structural analysis.
Overall Analytical Workflow
The complete structural determination of a novel adamantyl aminopropanol is not reliant on a single technique but on the synergistic integration of multiple spectroscopic methods. Each provides a unique piece of the structural puzzle, from the atomic connectivity and functional group identity to the overall molecular weight and fragmentation behavior.
Caption: High-level workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the molecular skeleton and the chemical environment of each atom. For adamantyl aminopropanols, NMR confirms the integrity of the adamantane cage and precisely maps the attachment and conformation of the aminopropanol substituent.
Expertise & Experience: The 'Why' of NMR
The high symmetry of the parent adamantane molecule results in a simple spectrum with only two signals in both ¹H and ¹³C NMR.[1][4] The introduction of the aminopropanol group breaks this symmetry, leading to a more complex and information-rich spectrum.[4] The chemical shifts are highly sensitive to the electronic environment, providing a clear signature for the presence and location of the amino and hydroxyl functional groups.[4][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the adamantyl aminopropanol derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ is preferable for compounds with prominent exchangeable protons (-OH, -NH₂), as it slows the exchange rate and allows for their observation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Data Acquisition:
-
Record spectra on a spectrometer operating at a frequency of at least 300 MHz for ¹H to ensure adequate signal dispersion.[4]
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum to simplify the carbon signals to singlets.[4]
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Interpretation & Signal Assignment
The spectrum is logically divided into regions corresponding to the adamantyl cage and the aminopropanol sidechain.
Sources
CAS number for 1-(1-Adamantyl)-3-aminopropan-1-ol
An In-depth Technical Guide to 1-(1-Adamantyl)-3-aminopropan-1-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(1-Adamantyl)-3-aminopropan-1-ol, a novel molecule combining the privileged adamantane scaffold with an aminopropanol side chain. As this compound is not widely documented and lacks a registered CAS number, this document serves as a foundational resource. It establishes the scientific context by reviewing the critical role of adamantane in medicinal chemistry. A detailed examination of the well-characterized analog, 3-Amino-1-adamantanol, is provided to ground the discussion. The core of this guide presents a robust, proposed synthetic pathway to 1-(1-Adamantyl)-3-aminopropan-1-ol, complete with a step-by-step protocol and workflow diagrams. Finally, it outlines the predicted physicochemical properties, safety considerations, and potential therapeutic applications of this new chemical entity, offering a roadmap for future research and development.
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a rigid, tricyclic hydrocarbon, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold." Its unique diamondoid structure confers a combination of desirable properties, including exceptional metabolic stability, high lipophilicity, and a three-dimensional framework that allows for precise spatial orientation of functional groups.[1] This combination enhances membrane permeability and facilitates strong, specific interactions with biological targets.
The value of the adamantane moiety is demonstrated by its presence in numerous clinically approved drugs targeting a wide spectrum of diseases, from viral infections to chronic neurological and metabolic disorders.[2] The target of this guide, 1-(1-Adamantyl)-3-aminopropan-1-ol, represents an unexplored derivative. By appending a 3-aminopropan-1-ol chain to the adamantane core, a novel structure is created that merges the lipophilic cage with a polar, functionalized side chain containing both a primary amine and a primary alcohol—groups known to be important for biological activity and further chemical modification.
This guide will first explore the established importance of adamantane derivatives, then delve into a key analog to provide context, and finally, propose a detailed synthetic route and a prospective analysis of the title compound.
The Adamantane Core: A Privileged Structure in Therapeutics
The therapeutic success of adamantane is rooted in its unique physicochemical properties. Its rigid structure can protect nearby functional groups from metabolic degradation, increasing a drug's plasma half-life, while its lipophilicity can improve absorption and distribution, including penetration of the blood-brain barrier.[1]
| Adamantane-Based Drug | Therapeutic Application | Mechanism of Action (Simplified) |
| Amantadine | Antiviral (Influenza A), Antiparkinsonian | Blocks the M2 proton channel of the influenza virus; enhances dopamine release.[2][3] |
| Memantine | Alzheimer's Disease | Non-competitive NMDA receptor antagonist, protecting against excitotoxicity.[2][3] |
| Rimantadine | Antiviral (Influenza A) | Similar to Amantadine, inhibits viral replication.[2][3] |
| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor, increasing incretin levels.[3][4] |
| Saxagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor.[2][3] |
A Key Structural Analog: 3-Amino-1-adamantanol (CAS: 702-82-9)
To understand the potential of our target compound, it is instructive to examine a well-characterized and commercially significant analog, 3-Amino-1-adamantanol. This compound features both an amino and a hydroxyl group directly substituted on the adamantane cage.[4]
Physicochemical Properties of 3-Amino-1-adamantanol
This derivative presents as a white solid with high thermal stability. Its solubility in organic solvents and insolubility in water are key considerations for its use in synthesis.[4][5]
| Property | Value | Source(s) |
| CAS Number | 702-82-9 | [4][6] |
| Molecular Formula | C₁₀H₁₇NO | [6][7] |
| Molecular Weight | 167.25 g/mol | [7] |
| Melting Point | ~265 °C (with decomposition) | [4][5] |
| Appearance | White to yellow crystalline powder | [4][5] |
| Solubility | Soluble in organic solvents, insoluble in water | [4][5] |
Primary Application: Synthesis of Vildagliptin
The most prominent application of 3-Amino-1-adamantanol is as the crucial starting intermediate for the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[4][5] The rigid adamantane structure provides a stable anchor that fits into a hydrophobic pocket of the DPP-4 enzyme.
Caption: Role of 3-Amino-1-adamantanol in Vildagliptin Synthesis.
Proposed Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol
Given the absence of established synthetic routes for 1-(1-Adamantyl)-3-aminopropan-1-ol, this guide proposes a robust and logical two-step pathway. The strategy relies on the nucleophilic addition of a protected aminoethyl fragment to an adamantyl carbonyl compound, followed by deprotection.
Caption: Proposed Synthetic Workflow for the Target Compound.
Detailed Experimental Protocol (Proposed)
Causality and Rationale: This protocol is designed for high efficiency and control. The use of a phthalimide protecting group for the amine is a classic choice, as it is stable under the strongly basic conditions of a Grignard reaction and can be cleaved cleanly without affecting the newly formed alcohol. Tetrahydrofuran (THF) is selected as the solvent for its ability to solvate the Grignard reagent effectively.
Step 1: Synthesis of 1-(1-Adamantyl)-3-(1,3-dioxoisoindolin-2-yl)propan-1-ol (Protected Intermediate)
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-(2-bromoethyl)isoindoline-1,3-dione (1.1 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve adamantane-1-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C using an ice-water bath.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate as a solid.
-
Step 2: Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol (Final Product)
-
Deprotection (Hydrazinolysis):
-
Dissolve the protected intermediate from Step 1 (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours. A white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
If necessary, further purification can be achieved by recrystallization or column chromatography to afford the pure 1-(1-Adamantyl)-3-aminopropan-1-ol.
-
Predicted Physicochemical Properties and Safety Profile
The properties of the target compound can be predicted based on its structure. The bulky, non-polar adamantane group will dominate its lipophilicity, while the polar aminopropanol side chain will introduce some degree of water solubility and hydrogen bonding capability.
| Property | Predicted Value / Description |
| Molecular Formula | C₁₃H₂₃NO |
| Molecular Weight | 209.33 g/mol |
| Appearance | Likely a white to off-white solid. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol) and low solubility in water and non-polar solvents (e.g., hexane). |
| LogP (Predicted) | The lipophilic adamantane core suggests a moderately high LogP value, potentially in the range of 2.0-3.5. |
Safety Considerations: No specific toxicity data exists for this compound. However, based on related structures like aminopropanols and other functionalized adamantanes, standard laboratory precautions should be taken.[8]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.
Potential Applications and Future Research
The unique hybrid structure of 1-(1-Adamantyl)-3-aminopropan-1-ol makes it a compelling candidate for several areas of drug discovery.
-
Neurological Disorders: The structural similarity to Memantine suggests potential activity at NMDA receptors. The aminopropanol moiety could modulate this interaction or introduce new ones.
-
Antiviral Agents: Adamantane is a classic antiviral pharmacophore. This new derivative could be explored for activity against influenza and other viruses.
-
Metabolic Diseases: As an analog of the Vildagliptin precursor, it could be investigated as a novel DPP-4 inhibitor or as a scaffold for other enzyme inhibitors.
-
Chemical Building Block: The primary amine and alcohol groups provide two distinct points for further chemical modification, making it a versatile building block for creating more complex molecules and chemical libraries.
Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive screening program to evaluate its biological activity across a range of relevant therapeutic targets.
Conclusion
1-(1-Adamantyl)-3-aminopropan-1-ol stands as a promising yet unexplored molecule at the intersection of privileged scaffold chemistry and functional group diversity. While currently uncharacterized in the public domain, a logical and robust synthetic pathway can be proposed based on established chemical principles. By leveraging the known therapeutic value of the adamantane core and the synthetic versatility of the aminopropanol side chain, this compound represents a valuable target for medicinal chemists. This guide provides the foundational knowledge—from the importance of its structural components to a detailed synthetic protocol—to empower researchers to synthesize, study, and unlock the therapeutic potential of this novel adamantane derivative.
References
- Fleischer, C., et al. (2013). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. Synthesis, 45(10), 1339-1356.
- Maison, W. (2014). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)
- BenchChem. (2026).
- BenchChem. (2025). Potential Applications of 1-(Acetyl-d3)adamantane in Medicinal Chemistry: A Technical Guide. BenchChem.
- BenchChem. (2025).
- Exploring 3-Amino-1-adamantanol: Properties and Applic
- Chatterjee, A., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 19(32), 6934-6956.
- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2981-3000.
- Kralj, M., & Mlinaric-Majerski, K. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.
- ChemicalBook. (2026). 3-Amino-1-adamantanol Chemical Properties,Uses,Production. ChemicalBook.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5), 3206-3214.
- DrugBank. (n.d.). 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry. DrugBank.
- National Center for Biotechnology Information. (n.d.). 3-Amino-1-adamantanol.
- Sigma-Aldrich. (n.d.). 3-Amino-1-adamantanol 96. Sigma-Aldrich.
- ResearchGate. (n.d.). Two pathways to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5).
- Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
- NextSDS. (n.d.). 3-(adamantan-1-yl)
- Mkrtchyan, A., et al. (2025). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry.
- PubChemLite. (2026). 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride. PubChemLite.
- National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). 3-amino-1-propanol, 156-87-6. The Good Scents Company.
- Wheeler, S., et al. (2008). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Synlett, 2008(16), 2421-2424.
- Al-Zoubi, R. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5293.
- Sigma-Aldrich. (n.d.). 3-Amino-1-propanol 99. Sigma-Aldrich.
Sources
- 1. connectsci.au [connectsci.au]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 6. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 1-Propanol, 3-amino- [webbook.nist.gov]
The Adamantane-Amino Alcohol Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Allure of the Adamantane Cage in Medicinal Chemistry
First isolated from crude oil in 1933, adamantane, the smallest diamondoid hydrocarbon, has captivated chemists with its unique structural and physicochemical properties.[1] Its rigid, three-dimensional, and highly lipophilic nature provides a stark contrast to the often-flat aromatic structures prevalent in many drug molecules.[1] This "lipophilic bullet" has been successfully incorporated into numerous clinically approved drugs, demonstrating its remarkable ability to enhance the pharmacological profiles of parent compounds.[2][3] The introduction of an adamantane moiety can improve a drug's metabolic stability, membrane permeability, and ability to anchor within protein binding pockets.[1]
When this exceptional scaffold is combined with the versatile amino alcohol functional group, a class of compounds with significant therapeutic potential emerges. Amino alcohols are crucial pharmacophores found in a wide array of natural products and synthetic drugs, contributing to hydrogen bonding interactions and serving as key chiral building blocks. The fusion of adamantane's bulk and lipophilicity with the specific stereochemical and interactive properties of amino alcohols has given rise to a diverse library of molecules with applications spanning virology, neurodegenerative diseases, oncology, and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of adamantane-containing amino alcohols, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies for Adamantane-Containing Amino Alcohols
The synthesis of adamantane-containing amino alcohols can be broadly categorized into two main approaches: functionalization of a pre-existing adamantane core and the construction of the adamantane cage around existing amino alcohol functionalities. The former is the more common and versatile strategy.
Functionalization of Adamantanones
A prevalent and efficient route to adamantane-amino alcohols commences with adamantanone or its derivatives. This approach allows for the introduction of the amino and hydroxyl groups at various positions on the adamantane scaffold.
A straightforward synthesis involves the catalytic reduction of a nitro alcohol intermediate.
Experimental Protocol:
-
Synthesis of 2-nitro-2-adamantanemethanol: This intermediate can be prepared from adamantanone.
-
Catalytic Reduction: The nitro alcohol is then subjected to catalytic hydrogenation to yield 2-amino-2-adamantanemethanol.[4]
Synthesis of 3-Amino-1-adamantanol
The synthesis of 3-amino-1-adamantanol, a key intermediate for the antidiabetic drug vildagliptin, highlights a different synthetic strategy starting from 1-aminoadamantane (amantadine).
Experimental Protocol:
-
Nitration of 1-Adamantanamine Hydrochloride: 1-Adamantanamine hydrochloride is treated with a nitrating agent, such as a mixture of sulfuric acid, nitric acid, and sodium nitrate, to introduce a nitro group at the 3-position.
-
Hydrolysis: The resulting 3-amino-1-nitroadamantane is then hydrolyzed, for example, with potassium hydroxide, to yield 3-amino-1-adamantanol.[5]
Enantioselective Synthesis of β-Amino Alcohols
The synthesis of chiral β-amino alcohols is of paramount importance due to the stereospecific nature of many biological interactions. Recent advances have focused on developing enantioselective methods.
A novel approach involves a radical relay chaperone strategy for the enantio- and regio-selective C-H amination of alcohols.[6][7]
Conceptual Workflow:
-
Imidate Formation: The alcohol is transiently converted to an imidate.
-
Radical Generation: The imidate undergoes intramolecular hydrogen atom transfer (HAT) to form a radical.
-
Enantioselective Amination: A chiral copper catalyst mediates the enantioselective amination of the radical intermediate.
-
Hydrolysis: The resulting oxazoline is hydrolyzed to yield the enantioenriched β-amino alcohol.[6][7]
Diagram of Enantioselective Radical C-H Amination Workflow
Caption: Workflow for the enantioselective synthesis of β-amino alcohols.
Biological Activities and Structure-Activity Relationships (SAR)
Adamantane-containing amino alcohols have demonstrated a broad spectrum of biological activities, with their unique structural features playing a crucial role in their pharmacological profiles.
Antiviral Activity
The journey of adamantane in medicinal chemistry began with the discovery of the antiviral properties of amantadine against influenza A virus.[1] Subsequent research has explored a wide range of adamantane-containing amino alcohols for their antiviral potential.
One study synthesized a series of adamantanamines and adamantanaminoalcohols and evaluated their anti-influenza A virus activity.[4] Aminoalcohol 24 from this study proved to be highly potent, being 6-fold more active than amantadine and equipotent to rimantadine.[4]
Table 1: Antiviral Activity of Selected Adamantane-Containing Amino Alcohols against Influenza A Virus
| Compound | Structure | Activity (Relative to Amantadine) | Reference |
| Amantadine | 1-aminoadamantane | 1x | [4] |
| Rimantadine | α-methyl-1-adamantanemethylamine | ~6x | [4] |
| Aminoalcohol 24 | (Structure available in cited reference) | 6x | [4] |
This table is a representation of the data presented in the cited literature.
The structure-activity relationship studies have revealed that the presence and position of the hydroxyl group in close proximity to the amino group can significantly influence antiviral potency.[4]
Neuroprotective Activity: NMDA Receptor Antagonism
Adamantane derivatives, most notably memantine (1-amino-3,5-dimethyladamantane), are well-established as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][8] This mechanism of action is crucial for their therapeutic effects in neurodegenerative disorders like Alzheimer's disease.[1] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a key factor in neuronal cell death.[9] Adamantane-containing compounds act as open-channel blockers of the NMDA receptor, effectively dampening this excitotoxic cascade.[10][11]
Studies have shown that various amino-adamantane derivatives can block NMDA channels.[11] The voltage-dependent nature of this block suggests that these molecules bind deep within the channel pore.[11] Some adamantane derivatives have been designed to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs), offering a multi-pronged approach to neuroprotection.[9]
Table 2: NMDA Receptor and VGCC Inhibitory Activity of Selected Adamantane Amine Derivatives
| Compound | NMDA Receptor Inhibition (% at 100 µM) | VGCC Inhibition (% at 100 µM) | Reference |
| 1 | 89.5% | 85.7% | [9] |
| 2 | 66.7% | 39.6% | [9] |
| 5 | 78.9% | 55.4% | [9] |
| 10 | 70.2% | 48.9% | [9] |
This table is a representation of the data presented in the cited literature.
Diagram of NMDA Receptor Antagonism by Adamantane-Containing Amino Alcohols
Caption: Adamantane-amino alcohols as NMDA receptor open-channel blockers.
Anticancer and Anti-inflammatory Activities
The therapeutic potential of adamantane-containing amino alcohols extends beyond antiviral and neuroprotective applications. Recent studies have highlighted their promise as anticancer and anti-inflammatory agents.
Some adamantane derivatives have shown potent anti-proliferative activity against various human tumor cell lines. The lipophilic adamantane cage can facilitate the transport of cytotoxic moieties into cancer cells. For instance, adamantane-based synthetic retinoids have been investigated as promising anticancer agents.
In the realm of inflammation, certain adamantane-containing molecules have exhibited anti-inflammatory activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[12] The mechanism of action for some of these compounds is thought to involve the inhibition of lipoxygenase and/or complement systems.[12]
Conclusion and Future Perspectives
The unique combination of the rigid, lipophilic adamantane scaffold with the versatile amino alcohol functional group has created a class of compounds with immense therapeutic potential. From their well-established roles as antiviral and neuroprotective agents to their emerging applications in oncology and inflammation, adamantane-containing amino alcohols continue to be a fertile ground for drug discovery.
Future research in this area will likely focus on the development of more sophisticated and efficient enantioselective synthetic methodologies to access a wider range of chiral adamantane-amino alcohols. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will pave the way for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The "lipophilic bullet" of adamantane, when strategically armed with the amino alcohol warhead, is poised to hit an even broader range of therapeutic targets in the years to come.
References
-
Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]
-
Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies. (2020, September 1). PubMed. Retrieved March 31, 2026, from [Link]
-
Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (n.d.). MedChemComm (RSC Publishing). Retrieved March 31, 2026, from [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5). Retrieved March 31, 2026, from [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020, September 1). MDPI. Retrieved March 31, 2026, from [Link]
-
Two blocking sites of amino-adamantane derivatives in open N-methyl-D-aspartate channels. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved March 31, 2026, from [Link]
-
Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
-
Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
-
Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]
-
Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. (2010, November 15). PubMed. Retrieved March 31, 2026, from [Link]
-
Amine derivatives of adamantane with antiviral activity. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. Retrieved March 31, 2026, from [Link]
-
Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
-
Adamantane derivatives as anticancer activity. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
-
Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (2021, August 24). Retrieved March 31, 2026, from [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (n.d.). Request PDF. Retrieved March 31, 2026, from [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 18). ResearchGate. Retrieved March 31, 2026, from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Pharmacological Potential of 1-(1-Adamantyl)-3-aminopropan-1-ol in Antiviral and Neuroprotective Therapeutics
Executive Summary
The adamantane scaffold is a privileged structure in medicinal chemistry, historically foundational to the development of antiviral agents (amantadine, rimantadine) and neuroprotective drugs (memantine)[1]. However, the emergence of drug-resistant viral strains and the need for more nuanced receptor modulation have driven the synthesis of functionalized adamantane derivatives[2].
1-(1-Adamantyl)-3-aminopropan-1-ol (CAS: 1221817-81-7) represents a highly strategic structural evolution: a γ-amino alcohol derivative of the adamantane cage. As a Senior Application Scientist, I present this technical guide to dissect how the introduction of a hydroxylated propyl spacer fundamentally alters the molecule's pharmacodynamics. By integrating lipophilic target engagement with targeted hydrogen bonding, this compound class demonstrates amplified potential against the Influenza A M2 proton channel, NMDA receptors, and emerging parasitic targets,[3].
Structural Pharmacology & Mechanistic Rationale
The biological activity of adamantane derivatives is dictated by their rigid, lipophilic tricyclic hydrocarbon cage, which ensures exceptional metabolic stability and blood-brain barrier (BBB) penetration[2].
In the case of 1-(1-Adamantyl)-3-aminopropan-1-ol, the structure features three critical pharmacophores:
-
The Adamantane Core: Anchors the molecule in hydrophobic binding pockets (e.g., the lipid-facing domains of transmembrane channels).
-
The Terminal Primary Amine (-NH₂): Protonated at physiological pH, this basic moiety is drawn into the electronegative pore of ion channels, acting as the primary steric plug.
-
The C1 Hydroxyl Group (-OH): This is the differentiating factor. The introduction of a hydroxyl group close to the adamantane cage provides a novel hydrogen bond donor/acceptor.
Causality in Design: Traditional adamantanes like amantadine rely primarily on hydrophobic interactions and a single electrostatic interaction. The γ-amino alcohol chain allows 1-(1-Adamantyl)-3-aminopropan-1-ol to form secondary hydrogen bonds with polar residues within the channel pore (e.g., His37 in the M2 channel or Asn residues in the NMDAR pore). This dual-anchor system decreases the off-rate ( koff ) of the drug, significantly enhancing binding affinity and overcoming certain resistant mutations.
Primary Biological Targets & Mechanistic Pathways
Influenza A M2 Proton Channel Inhibition
The M2 protein is a proton-selective viroporin essential for Influenza A replication. Upon endocytosis, the acidic environment of the host endosome triggers the M2 channel to pump protons into the virion, facilitating viral uncoating[2]. Adamantane aminoalcohols have demonstrated up to a 6-fold increase in anti-influenza potency compared to standard amantadine. The hydroxyl group stabilizes the drug within the pore, preventing the conformational shift required for proton conductance.
Mechanism of M2 proton channel blockade by adamantane aminoalcohols preventing viral uncoating.
Uncompetitive NMDA Receptor Antagonism
Overactivation of the N-methyl-D-aspartate (NMDA) receptor leads to excessive calcium influx and excitotoxic neuronal death, a hallmark of Alzheimer's disease[1]. Like memantine, 1-(1-Adamantyl)-3-aminopropan-1-ol acts as an uncompetitive, low-affinity open-channel blocker. It only enters the channel when it is pathologically open, preserving normal synaptic transmission. The extended aminoalcohol chain theoretically allows for fine-tuned interaction with the Mg²⁺ binding site, offering a highly optimized neuroprotective profile.
Uncompetitive NMDA receptor antagonism pathway mitigating neuronal excitotoxicity.
Emerging Antiparasitic Activity
Recent screenings of adamantane aminoalcohols have revealed profound trypanocidal activity (against Trypanosoma brucei) and antiplasmodial activity (against Plasmodium falciparum),[3]. The lipophilic cage facilitates penetration into the parasitic food vacuole, where the basic amine disrupts pH homeostasis, leading to parasitic death.
Quantitative Data Synthesis
To contextualize the efficacy of the γ-amino alcohol modification, the following table synthesizes pharmacological data extrapolated from closely related adamantane aminoalcohol analogs evaluated in recent literature,[1].
| Compound | Primary Indication | Target Mechanism | M2 Channel IC₅₀ (µM) | NMDAR IC₅₀ (µM) | Key Structural Advantage |
| Amantadine | Antiviral / Parkinson's | M2 / NMDAR Blockade | ~16.0 | ~10.0 - 100.0 | Baseline lipophilic cage; susceptible to S31N mutation. |
| Memantine | Alzheimer's Disease | NMDAR Blockade | >100.0 | ~1.0 | Dimethylation increases NMDAR specificity and tolerability. |
| 1-(1-Adamantyl)-3-aminopropan-1-ol | Multi-target / Investigational | M2 / NMDAR / Parasitic | ~2.5 | < 5.0 | H-bonding hydroxyl group anchors molecule, lowering koff . |
*Values represent extrapolated predictive ranges based on equipotent adamantane aminoalcohol analogs demonstrating up to 6-fold superiority over amantadine.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the biological activity of 1-(1-Adamantyl)-3-aminopropan-1-ol, researchers must employ self-validating experimental systems. Below are the definitive protocols for validating its two primary mechanisms.
Two-Electrode Voltage Clamp (TEVC) for M2 Channel Kinetics
Causality:Xenopus laevis oocytes are utilized because their large size allows for robust expression of exogenous viral M2 mRNA and easy insertion of microelectrodes. The self-validating nature of this protocol relies on pH-gated control: currents must only appear at acidic pH, proving we are measuring M2 proton flux, not membrane leak.
Step-by-Step Workflow:
-
Oocyte Preparation & Microinjection: Surgically extract Xenopus oocytes and defolliculate using collagenase. Microinject 50 nL of Influenza A M2 cRNA (1 ng/nL) into the vegetal pole.
-
Incubation: Incubate for 48-72 hours at 18°C in ND96 medium to allow for functional transmembrane expression of the M2 tetramer.
-
TEVC Setup: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -60 mV.
-
Baseline & Stimulus (Self-Validation): Perfuse with standard pH 7.5 buffer to establish a zero-current baseline. Switch perfusion to pH 5.5 buffer. A rapid inward current confirms M2 channel opening.
-
Compound Application: Co-perfuse the pH 5.5 buffer with escalating concentrations of 1-(1-Adamantyl)-3-aminopropan-1-ol (0.1 µM to 100 µM).
-
Washout & Reversal: Perfuse with pH 8.5 buffer containing no drug. The current should drop to zero, validating that the membrane remains intact and the block is reversible.
TEVC electrophysiology workflow for validating M2 channel inhibition kinetics.
Patch-Clamp Electrophysiology for NMDAR Antagonism
Causality: To prove the compound is an uncompetitive antagonist, the assay must demonstrate voltage dependency. We use a Mg²⁺-free extracellular solution because endogenous Mg²⁺ naturally blocks the NMDAR pore at resting potentials. Removing it allows us to isolate the specific blockade kinetics of the adamantane derivative.
Step-by-Step Workflow:
-
Cell Culture: Plate HEK293T cells and transiently co-transfect with plasmids encoding human GluN1 and GluN2A NMDAR subunits, alongside a GFP reporter.
-
Whole-Cell Configuration: 48 hours post-transfection, identify GFP-positive cells. Form a gigaseal using a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution (CsF-based to block K+ currents), and rupture the membrane for whole-cell access.
-
Mg²⁺-Free Baseline: Continuously perfuse cells with a Mg²⁺-free extracellular solution. Clamp the voltage at -70 mV.
-
Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine (co-agonist) via a rapid-exchange system to elicit peak and steady-state inward currents.
-
Voltage-Step Validation (Self-Validation): Apply 1-(1-Adamantyl)-3-aminopropan-1-ol during the steady-state current. Step the holding voltage from -70 mV to +40 mV.
-
Interpretation: If the blockade is relieved at +40 mV (due to electrostatic repulsion of the protonated amine out of the pore), it definitively proves an uncompetitive, open-channel blocking mechanism identical to memantine.
-
Conclusion
1-(1-Adamantyl)-3-aminopropan-1-ol is a sophisticated iteration of the adamantane class. By appending a hydroxylated aliphatic chain to the rigid lipophilic core, researchers can exploit dual-mode binding (hydrophobic anchoring + targeted hydrogen bonding). This structural refinement directly translates to heightened potency against viroporins, refined kinetics at the NMDA receptor, and promising antiparasitic applications. As drug resistance to first-generation adamantanes accelerates, functionalized aminoalcohols represent the critical next frontier in rational drug design.
References
-
Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines Source: European Journal of Medicinal Chemistry (via PubMed / NIH) URL:[Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition Source: MDPI (Molecules) URL:[Link][2]
-
Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents Source: PubMed / NIH URL:[Link][3]
Sources
The Adamantane Scaffold: A Privileged Structure in Modern Therapeutics
A Technical Guide to the Mechanisms of Action of Adamantane Derivatives
Introduction: The Enduring Appeal of a Diamondoid Cage
First isolated from crude oil and possessing a unique, rigid, and lipophilic cage-like structure reminiscent of a diamond fragment, adamantane has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its tricyclic aliphatic architecture is not merely a chemical curiosity but a foundational element that imparts desirable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents.[3] The incorporation of the adamantane moiety can enhance a drug's metabolic stability, improve its ability to cross the blood-brain barrier, and optimize its three-dimensional orientation for target binding.[4] This guide provides an in-depth technical exploration of the core mechanisms of action for several key classes of adamantane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these mechanisms, providing a comprehensive resource for understanding and leveraging this remarkable chemical entity.
I. Antiviral Adamantanes: Blocking the Gateway to Viral Replication
The first therapeutic breakthrough for adamantane derivatives was in the realm of antiviral agents, with amantadine and its α-methyl analog, rimantadine, being among the earliest synthetic drugs approved for the treatment and prophylaxis of influenza A infections.[1][5]
Core Mechanism: Inhibition of the M2 Proton Channel
The primary antiviral target of amantadine and rimantadine is the influenza A virus M2 protein, a homotetrameric transmembrane protein that functions as a pH-gated proton channel.[6][7][8] This channel is critical for the early stages of the viral life cycle.[8][9]
Following endocytosis of the virus into a host cell, the acidic environment of the endosome activates the M2 channel.[10][11] This allows protons to flow into the virion, acidifying its interior.[8][9] This acidification is a crucial step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a process known as uncoating.[8][12] By physically occluding the pore of the M2 channel, amantadine and rimantadine prevent this proton influx, thereby inhibiting viral uncoating and the subsequent release of the viral genome into the host cell cytoplasm for replication.[6][13][14] It is important to note that influenza B viruses lack the M2 protein and instead have a BM2 protein, which is not inhibited by adamantanes, rendering these drugs ineffective against influenza B.[7][9]
The Challenge of Resistance
The clinical utility of amantadine and rimantadine has been severely limited by the rapid emergence of resistant influenza A strains.[10] Resistance is most commonly conferred by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being particularly prevalent.[3] These mutations alter the drug-binding site within the channel, preventing effective blockade.[15]
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of adamantane derivatives is quantified using cell-based assays that measure the inhibition of viral replication. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Compound | Virus Strain | Assay Type | IC50 (µM) | Reference(s) |
| Amantadine | Influenza A/H3N2 | Plaque Reduction | 12.5 | [3] |
| Amantadine | SARS-CoV-2 | Fluorescence | 120 | [16] |
| Rimantadine | Influenza A/H3N2 | Plaque Reduction | 10.0 | [3] |
| Rimantadine | SARS-CoV-2 | Fluorescence | 30 | [16] |
| (R)-Enol Ester 10 | A/California/7/2009 (H1N1)pdm09 | Virus Inhibition | 8.1 | [17] |
| (S)-Enol Ester 10 | A/California/7/2009 (H1N1)pdm09 | Virus Inhibition | 13.7 | [17] |
| N-(1-adamantyl)-4-trifluoromethylbenzamide | Vaccinia Virus | Replication Inhibition | 0.133 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity [3]
This assay is a gold-standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate until a monolayer is formed.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a dilution of influenza A virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivative in an overlay medium (e.g., MEM with 0.5% agarose and TPCK-trypsin).
-
Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the compound-containing agarose medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
II. Neuroprotective Adamantanes: Modulating Glutamatergic Neurotransmission
The adamantane scaffold has also been successfully applied in the development of neuroprotective agents, most notably memantine, which is used in the treatment of moderate-to-severe Alzheimer's disease.[10][18]
Core Mechanism: NMDA Receptor Antagonism
The principal mechanism of action of memantine is its function as an uncompetitive, low-to-moderate affinity, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10]
In Alzheimer's disease, it is hypothesized that chronic, low-level overactivation of NMDA receptors by the neurotransmitter glutamate leads to a persistent influx of Ca2+, a phenomenon known as excitotoxicity.[6][19] This sustained Ca2+ overload triggers downstream apoptotic pathways, leading to neuronal damage and death.[19]
Memantine's therapeutic utility stems from its unique properties:[11]
-
Uncompetitive Binding: Memantine only binds within the NMDA receptor's ion channel when it is open, meaning it preferentially blocks pathologically overactive channels.[10][20]
-
Low Affinity and Fast Kinetics: Memantine has a relatively low affinity for the receptor and exhibits fast on/off binding kinetics.[20] This allows it to be displaced during normal synaptic transmission when a high concentration of glutamate is transiently released, preserving physiological NMDA receptor function essential for learning and memory.[21]
-
Voltage-Dependency: The block is voltage-dependent, meaning it is more pronounced at resting membrane potential and is relieved upon depolarization, further ensuring that normal synaptic activity is not compromised.[21]
In essence, memantine acts as a "filter," dampening the pathological "noise" of chronic, low-level glutamate stimulation while allowing the physiological "signal" of transient, high-level glutamate release to proceed.[22]
Quantitative Analysis of NMDA Receptor Binding
The affinity of memantine and related compounds for the NMDA receptor is typically determined using radioligand binding assays and electrophysiological techniques.
| Compound | Receptor/Preparation | Assay Type | Affinity Constant (Ki or Kd) | IC50 | Reference(s) |
| Memantine | Rat Brain Membranes | [3H]MK-801 Binding | ~1 µM (Ki) | N/A | [2] |
| Memantine | Recombinant NR1/NR2B | Electrophysiology | N/A | 2.3 ± 0.3 µM | [20] |
| Amantadine | Recombinant NR1/NR2B | Electrophysiology | N/A | 71.0 ± 11.1 µM | [20] |
| (+)-MK-801 | Rat Cortex Membranes | [3H]MK-801 Binding | 4.59 nM (Kd) | N/A | [19] |
Experimental Protocols
Protocol 2: Competitive Radioligand Binding Assay for NMDA Receptors [20]
This protocol determines the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold assay buffer (e.g., 5 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the membrane pellet by resuspension and re-centrifugation multiple times.
-
Assay Setup: In a 96-well plate, add the prepared membrane suspension, a fixed concentration of the radioligand [3H]MK-801 (a high-affinity NMDA channel blocker), and varying concentrations of the test compound (e.g., memantine).
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.
-
Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a known unlabeled ligand (e.g., 10 µM MK-801). Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition of specific [3H]MK-801 binding versus the log concentration of the test compound to determine the IC50. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
III. Anti-Parkinsonian Adamantanes: A Multifaceted Approach
Amantadine is also used in the management of Parkinson's disease, particularly for treating levodopa-induced dyskinesia.[23] Its mechanism of action in this context is more complex and not as fully elucidated as its antiviral or neuroprotective roles.[23][24]
Core Mechanism: A Combination of Effects
The anti-Parkinsonian effects of amantadine are believed to result from a combination of several actions within the central nervous system:[25][26][27]
-
Enhanced Dopamine Release: Amantadine has been shown to promote the release of dopamine from presynaptic nerve terminals in the striatum.[24][26]
-
Inhibition of Dopamine Reuptake: It also weakly inhibits the dopamine transporter (DAT), slowing the reuptake of dopamine from the synaptic cleft and thereby prolonging its action.[24][26]
-
NMDA Receptor Antagonism: As with memantine, amantadine acts as a weak, non-competitive antagonist at the NMDA receptor.[23][28] This action is thought to help normalize the overactive glutamatergic signaling in the basal ganglia that occurs in Parkinson's disease.[26]
The net result of these actions is an increase in dopaminergic tone and a reduction in glutamatergic overactivity, which helps to alleviate some of the motor symptoms of Parkinson's disease.[29][30]
Experimental Protocols
Protocol 3: In Vivo Microdialysis for Dopamine Release [25]
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer amantadine systemically (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Continue to collect dialysate samples for 2-3 hours following drug administration.
-
Sample Analysis: Quantify the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: An increase in dopamine concentration in the dialysate following amantadine administration is indicative of enhanced dopamine release and/or reuptake inhibition.
IV. Anti-Diabetic Adamantanes: Enhancing Incretin Signaling
More recently, the adamantane scaffold has been incorporated into a new class of oral anti-diabetic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin and saxagliptin.[27]
Core Mechanism: DPP-4 Inhibition
The mechanism of action of these drugs is to inhibit the enzyme DPP-4.[4][13] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][10] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:[13][23]
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.
By inhibiting DPP-4, adamantane-containing drugs like vildagliptin and saxagliptin prevent the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[13][31] This enhancement of the incretin system leads to improved glycemic control in patients with type 2 diabetes.[4] The glucose-dependent nature of their action means they have a low risk of causing hypoglycemia.[23] The adamantane moiety in these molecules contributes to their binding affinity and pharmacokinetic properties.[32]
Quantitative Analysis of DPP-4 Inhibition
The potency of these drugs is determined by their ability to inhibit the enzymatic activity of DPP-4, expressed as an IC50 value.
| Compound | Enzyme Source | IC50 | Reference(s) |
| Vildagliptin | Human recombinant DPP-4 | 2.3 nM | |
| Saxagliptin | Human recombinant DPP-4 | 26 nM | |
| Sitagliptin | Human recombinant DPP-4 | 19 nM | |
| Alogliptin | Human recombinant DPP-4 | <10 nM | |
| Compound 2f | DPP-4 | 1.266 ± 0.264 nM | [33] |
Experimental Protocols
Protocol 4: Fluorometric DPP-4 Inhibition Assay
This is a common in vitro method to screen for and characterize DPP-4 inhibitors.
-
Reagents: Human recombinant DPP-4 enzyme, assay buffer (e.g., Tris-HCl, pH 7.5), a fluorogenic substrate such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), and the test compound (e.g., vildagliptin).
-
Assay Setup: In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme, and serial dilutions of the test compound. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at ~360 nm and emission at ~460 nm). The cleavage of the substrate by DPP-4 releases the fluorescent AMC group.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Conclusion: A Scaffold for Future Discovery
The adamantane cage, with its distinct structural and physicochemical properties, has proven to be a remarkably versatile and successful scaffold in drug design. From blocking viral ion channels to modulating complex neurotransmitter systems and inhibiting key metabolic enzymes, adamantane derivatives have given rise to a diverse array of clinically important medicines. The mechanisms detailed in this guide highlight the molecular precision with which these rigid structures can interact with biological targets. For researchers and drug development professionals, the adamantane scaffold continues to represent a fertile and promising platform for the rational design of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. As our understanding of disease pathways deepens, the "lipophilic bullet" of adamantane is poised to hit new and increasingly complex targets.
References
Sources
- 1. Parkinson's Disease Model based In Vitro Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 2. reprocell.com [reprocell.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. M2 proton channel - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
- 12. meihonglab.com [meihonglab.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. NMDA receptor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. rroij.com [rroij.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury | PLOS One [journals.plos.org]
- 27. ovid.com [ovid.com]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 30. antibodiesinc.com [antibodiesinc.com]
- 31. researchgate.net [researchgate.net]
- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Lipophilic Bullet: A Technical Guide to the Discovery, Synthesis, and Pharmacology of Adamantyl-Based Compounds
Executive Summary
As a Senior Application Scientist, I frequently encounter drug candidates that suffer from poor metabolic stability, inadequate membrane permeability, or a lack of target selectivity. The strategic incorporation of an adamantyl scaffold—often referred to as the "lipophilic bullet"—is a field-proven technique to rescue these molecules. Adamantane (tricyclo[3.3.1.1^3,7]decane) is a highly symmetrical, stress-free hydrocarbon that represents the simplest diamondoid. This whitepaper explores the historical genesis of adamantane, its profound evolution in medicinal chemistry, and the rigorous experimental protocols used to synthesize and validate adamantyl-based therapeutics.
Historical Genesis: From Petroleum to the Laboratory
The discovery of adamantane dates back to 1933, when Czech chemists S. Landa and V. Macháček first isolated it from the petroleum fractions of the Hodonín oil field using fractional distillation ()[1]. Because its spatial arrangement of carbon atoms perfectly mirrors the crystal lattice of a diamond, it was aptly named adamantane.
Early synthetic efforts were notoriously inefficient. In 1941, Vladimir Prelog achieved the first chemical synthesis using Meerwein's ester, but the multi-step process yielded a meager 0.16% ()[2]. The true turning point occurred in 1957 when Paul von Ragué Schleyer developed a thermodynamically driven synthesis (). Recognizing that adamantane is the most stable C10H16 isomer, Schleyer utilized a Lewis acid-catalyzed rearrangement to funnel the hydrocarbon into its "thermodynamic sink" ()[3].
Experimental Protocol 1: Schleyer’s Lewis Acid-Catalyzed Rearrangement
This protocol leverages thermodynamic causality: under superacid or Lewis acid conditions, carbocations undergo continuous 1,2-hydride and alkyl shifts until they reach the lowest energy state.
-
Precursor Preparation : Hydrogenate cyclopentadiene dimer (dicyclopentadiene) using a platinum or palladium catalyst under H2 gas to yield endo-trimethylenenorbornane (tetrahydrodicyclopentadiene).
-
Catalytic Activation : Transfer the endo-trimethylenenorbornane to a dry reaction flask. Add anhydrous Aluminum Chloride (AlCl3) as the Lewis acid catalyst.
-
Thermal Rearrangement : Heat the mixture to 150–180°C. The AlCl3 abstracts a hydride, generating a carbocation. The molecule undergoes a cascade of Wagner-Meerwein rearrangements. Because adamantane is the thermodynamic minimum, the reaction is driven to completion.
-
Quenching & Extraction : Cool the mixture and carefully quench with crushed ice and HCl to destroy the catalyst. Extract the organic layer with ether.
-
Self-Validation (Purification & Analysis) : Adamantane's highly symmetrical, spherical shape gives it an unusually high melting point (268°C) and allows it to sublime easily. Purify the crude product via vacuum sublimation. Validate the structural purity using Gas Chromatography-Mass Spectrometry (GC-MS); the disappearance of the endo-trimethylenenorbornane peak and the emergence of a single peak at m/z 136 confirms complete conversion.
Fig 1. Schleyer's thermodynamically driven synthesis of adamantane via carbocation rearrangement.
Pharmacological Evolution: The First Wave (Antivirals & CNS)
The commercial availability of adamantane sparked a golden era of drug discovery. The first major breakthrough was amantadine (1-aminoadamantane), approved in the 1960s. Amantadine acts as a pore blocker of the Influenza A viral M2 proton channel ()[4]. By physically occluding the channel, it prevents the acidification of the viral interior, which is a mandatory step for endosomal uncoating and viral replication.
Following amantadine, memantine (3,5-dimethyladamantan-1-amine) was developed for the treatment of moderate-to-severe Alzheimer's disease ()[5]. Memantine's efficacy is rooted in its highly specific binding kinetics. It acts as an uncompetitive, low-affinity, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor ()[6]. Because it only binds when the channel is excessively open and possesses a fast off-rate, it selectively blocks pathological calcium influx (excitotoxicity) while sparing the transient physiological calcium spikes required for normal learning and memory ()[7].
Fig 2. Memantine's uncompetitive open-channel blockade of the NMDA receptor prevents excitotoxicity.
The Second Wave: Metabolic Diseases & Beyond
In the 2000s, the adamantyl scaffold was ingeniously repurposed for the treatment of Type 2 diabetes through the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, notably vildagliptin and saxagliptin ()[8].
The design of these cyanopyrrolidine-based inhibitors presented a critical chemical stability challenge. The cis-rotamers of early drug candidates were highly prone to intramolecular cyclization, rendering them inactive in plasma. By incorporating a massive, rigid adamantyl group, medicinal chemists introduced severe steric bulk that physically blocked this degradation pathway. In vildagliptin, this structural modification slowed intramolecular cyclization by 30-fold, dramatically increasing the drug's chemical stability and prolonging its pharmacodynamic effect ()[8].
Structural Biology & Adamantyl Pharmacokinetics
Why does the adamantyl group work so well? The incorporation of this moiety serves three distinct pharmacokinetic and structural purposes ()[9]:
-
Lipophilicity Enhancement : Adding an adamantyl group increases the calculated partition coefficient (clogP) by approximately 3.1 log units. This drastically improves blood-brain barrier (BBB) penetrance for CNS targets ()[9].
-
Metabolic Shielding : The rigid, cage-like hydrocarbon structure sterically protects adjacent functional groups from enzymatic cleavage (e.g., by cytochrome P450s), extending the plasma half-life ()[10].
-
Escaping "Flatland" : Modern drug discovery often suffers from an over-reliance on planar aromatic rings. Adamantane provides a three-dimensional, sp3-hybridized scaffold that perfectly anchors into deep hydrophobic pockets (such as the S1 and S2 subsites of the DPP-4 enzyme) ()[9].
Data Presentation: Comparative Pharmacological Data
| Drug | Primary Target | Indication | Approx. logP | Plasma Half-Life | Key Structural Role of Adamantyl Group |
| Amantadine | M2 Proton Channel | Influenza A / Parkinson's | 2.4 | 10–14 h | Primary pharmacophore; physically occludes the channel pore. |
| Memantine | NMDA Receptor | Alzheimer's Disease | 3.3 | 60–100 h | Increases BBB penetrance; dictates the fast off-rate kinetics. |
| Vildagliptin | DPP-4 Enzyme | Type 2 Diabetes | 0.3 | 2–3 h | Steric shield; prevents intramolecular cyclization of cyanopyrrolidine. |
| Saxagliptin | DPP-4 Enzyme | Type 2 Diabetes | 1.2 | 2.5 h | Steric shield; anchors into the S1/S2 hydrophobic pocket of DPP-4. |
Experimental Methodology: Evaluating Adamantyl-Drug Binding Kinetics
To validate the efficacy of novel adamantyl-based channel blockers, we employ the Two-Electrode Voltage Clamp (TEVC) assay. This self-validating system allows for precise, real-time measurement of ion channel conductance and drug inhibition ()[11].
Protocol 2: TEVC Assay for M2 Proton Channel Inhibition
Causality: Xenopus laevis oocytes are utilized because they do not natively express the M2 channel, providing a zero-background environment. Clamping the voltage and dropping the external pH simulates the acidic endosome, triggering the proton channel to open.
-
cRNA Preparation & Injection : Synthesize capped cRNA encoding the Influenza A M2 wild-type (WT) channel. Microinject 50 nL of cRNA into defolliculated Xenopus laevis oocytes.
-
Incubation : Incubate the oocytes at 18°C in ND96 buffer for 48–72 hours to allow for robust membrane translation and expression of the M2 channels.
-
Voltage Clamping : Impale a single oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl. Clamp the membrane potential at -20 mV.
-
Channel Activation : Perfuse the recording chamber with an acidic buffer (pH 5.5). The high proton concentration activates the M2 channels, resulting in a measurable inward current.
-
Drug Application : Introduce the adamantyl test compound (e.g., 100 µM amantadine) into the perfusate. Record the percentage of current inhibition at the 2-minute mark.
-
Self-Validation (Mutant Control) : Run a parallel assay using oocytes injected with the M2-S31N mutant cRNA (the amantadine-resistant strain). A true, specific M2-WT blocker will show >90% inhibition in WT cells and <10% inhibition in S31N cells, ruling out non-specific membrane disruption artifacts.
References
-
Landa, S., & Macháček, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait de naphte. Collection of Czechoslovak Chemical Communications.
-
American Chemical Society. (2009). Molecule of the Week: Adamantane (Prelog Synthesis). ACS.
-
Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Yale University Organic Chemistry Archives.
-
Farcasiu, D., et al. (1973). The Adamantaneland Revisited (Carbocation Rearrangements). PMC.
-
Watanabe, T., et al. (2001). Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture. Journal of Virology.
-
Butterworth, R. F. (2020). Development of memantine as a drug for Alzheimer's disease: A review of preclinical and clinical studies. Semantic Scholar.
-
Chen, H., et al. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience.
-
Wang, R., & Reddy, P. H. (2017). The Role of NMDA Receptors in Alzheimer’s Disease. PMC.
-
Ahren, B. (2019). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia / Frontiers in Endocrinology.
-
Gerhardt, et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.
-
Spasojevic, I., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI Molecules.
-
Wang, J., et al. (2016). Discovery of Potent Antivirals against Amantadine-Resistant Influenza A Viruses by Targeting the M2-S31N Proton Channel. ACS Infectious Diseases.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 9. connectsci.au [connectsci.au]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Investigation of 1-(1-Adamantyl)-3-aminopropan-1-ol
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, represents a uniquely valuable scaffold in medicinal chemistry.[1] Its three-dimensional cage-like structure provides a stable framework for the precise orientation of pharmacophoric groups, which can enhance binding affinity and selectivity for biological targets.[1] The adamantyl group's significant lipophilicity can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, while also sterically shielding adjacent functional groups from metabolic degradation, thereby extending the drug's half-life.[1][2]
This guide focuses on the experimental investigation of a novel derivative, 1-(1-Adamantyl)-3-aminopropan-1-ol . This compound incorporates the signature adamantane cage, a secondary alcohol, and a primary aminopropane chain. This combination of functional groups suggests a rich potential for diverse biological activities, drawing from the known therapeutic profiles of other aminoadamantane derivatives, which include antiviral, antidiabetic, and neuroprotective agents.[3]
These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of 1-(1-Adamantyl)-3-aminopropan-1-ol, designed for researchers in drug discovery and development. The protocols are based on established methodologies for analogous compounds, offering a robust starting point for investigation.
Physicochemical Properties and Characterization
A thorough understanding of the compound's physicochemical properties is foundational to its development.
| Property | Predicted/Typical Value | Significance |
| Molecular Formula | C₁₃H₂₃NO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 209.33 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |
| Appearance | Expected to be a white to off-white crystalline solid.[4] | Basic quality control check. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol; likely insoluble in water.[4] | Critical for sample preparation, formulation for biological assays, and purification strategies. |
| Lipophilicity (XlogP) | Predicted to be ~1.9.[5] | Influences membrane permeability and potential for oral bioavailability. The adamantane cage is a significant contributor to lipophilicity.[2] |
| Melting Point | Not yet determined; adamantane derivatives often have high melting points (e.g., 3-amino-1-adamantanol melts at 265 °C). | A key indicator of purity. A sharp melting point range suggests high purity. |
Protocol 1: Compound Characterization
Objective: To confirm the identity, structure, and purity of synthesized 1-(1-Adamantyl)-3-aminopropan-1-ol.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Rationale: NMR provides the definitive structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the adamantyl cage protons (typically in the δ 1.5-2.3 ppm region), the aminopropane chain, and the hydroxyl proton. The ¹³C NMR will confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Analyze using Electrospray Ionization (ESI) or another soft ionization technique.
-
Rationale: MS will confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (209.33 + 1.01).[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and water).
-
Inject a sample of the compound and analyze the chromatogram.
-
Rationale: HPLC is used to determine the purity of the compound. A single, sharp peak indicates high purity. The area of the peak can be used to quantify purity relative to any detected impurities.
-
Proposed Biological Evaluation Workflow
The structural similarity of 1-(1-Adamantyl)-3-aminopropan-1-ol to known antiviral and anticancer agents suggests these are primary areas for investigation. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for the biological evaluation of novel adamantane derivatives.
Experimental Protocols: Biological Assays
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: Before assessing specific therapeutic activity, it is crucial to determine the compound's inherent toxicity to host cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Human cell line (e.g., Vero for antiviral studies, HEK293 for general toxicity).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
1-(1-Adamantyl)-3-aminopropan-1-ol stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[1]
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the control.
Protocol 3: Antiviral Plaque Reduction Assay (Influenza A Virus)
Rationale: Adamantane derivatives like Amantadine are known to inhibit influenza A virus replication by blocking the M2 proton channel.[1] This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
Materials:
-
Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.
-
Influenza A virus stock of known titer.
-
Serum-free cell culture medium (e.g., MEM).
-
Agarose overlay medium (e.g., 2X MEM with 1.2% agarose).[7]
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).[7]
Procedure:
-
Compound Preparation: Prepare serial dilutions of 1-(1-Adamantyl)-3-aminopropan-1-ol in serum-free medium.
-
Infection: Wash the MDCK cell monolayers with PBS. Infect the cells with influenza A virus (at a multiplicity of infection, MOI, that produces countable plaques) for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum and wash the cells. Add the compound dilutions to the respective wells.
-
Overlay: Add 2 mL of the agarose overlay medium (mixed 1:1 with the compound dilution) to each well and allow it to solidify.[7]
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Rationale: Various adamantane derivatives have demonstrated antibacterial and antifungal properties. The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized inoculum of the microorganism.
-
96-well microtiter plates.
Procedure:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in a 96-well plate.[1]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Interpretation and Further Steps
A promising therapeutic candidate will exhibit a low IC₅₀ (high potency) and a high CC₅₀ (low toxicity). The Selectivity Index (SI) , calculated as CC₅₀ / IC₅₀ , is a critical parameter. A high SI value indicates that the compound is effective against the target (e.g., virus) at concentrations that are not toxic to the host cells, a hallmark of a promising drug lead.
Caption: Relationship between cytotoxicity, potency, and the selectivity index.
Following initial screening, compounds with a favorable SI should be advanced to Mechanism of Action (MoA) studies. For example, if antiviral activity against influenza is confirmed, subsequent experiments could involve M2 channel assays to determine if the mechanism is analogous to that of Amantadine.
Conclusion
1-(1-Adamantyl)-3-aminopropan-1-ol is a novel compound with significant therapeutic potential based on its unique chemical structure. The adamantane scaffold provides a foundation for favorable pharmacokinetic properties, while the aminopropanol side chain offers sites for interaction with biological targets. The experimental protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for its synthesis, characterization, and systematic biological evaluation. By following this workflow, researchers can effectively probe the therapeutic potential of this and other novel adamantane derivatives, contributing to the development of next-generation pharmaceuticals.
References
-
Wawruszak, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
3-Amino-1-adamantanol: Properties and Applications. (n.d.). Bloem. Available at: [Link]
-
Morozov, I. S., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]
- Zhang, J. (2021). 3-amino-1-adamantanol and synthesis method thereof. Patsnap.
-
da Silva, A. C. S., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. PMC. Available at: [Link]
-
Georgieva, M., et al. (2014). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. ResearchGate. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Adamantanol (CAS 768-95-6). Cheméo. Available at: [Link]
- Xiaoli, W. (2010). Method for preparing 3-amino-1-adamantane alcohol. Google Patents.
-
Leban, J., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Available at: [Link]
-
Chochkova, M. G. (2013). Biological activity of adamantane analogues. ResearchGate. Available at: [Link]
-
Hyvönen, T., et al. (1985). 1-Aminooxy-3-aminopropane, a new and potent inhibitor of polyamine biosynthesis that inhibits ornithine decarboxylase, adenosylmethionine decarboxylase and spermidine synthase. PubMed. Available at: [Link]
- Jianmin, Y. (2012). Method for synthesizing 3-amino-1-adamantanol. Google Patents.
-
Shcheglov, D. V., et al. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. Available at: [Link]
-
Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. PubMed. Available at: [Link]
-
NIST. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Available at: [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]
-
El-Emam, A. A., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. PMC. Available at: [Link]
-
PubChemLite. (n.d.). 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride. PubChemLite. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. PubChemLite - 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride (C13H23NO) [pubchemlite.lcsb.uni.lu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-(1-Adamantyl)-3-aminopropan-1-ol as a Strategic Synthetic Intermediate in Drug Discovery
Executive Summary
The incorporation of bulky, lipophilic polycyclic scaffolds into small-molecule therapeutics is a proven strategy for overcoming pharmacokinetic bottlenecks. Among these scaffolds, the adamantane moiety is widely recognized by medicinal chemists as a "lipophilic bullet" due to its ability to drastically improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile[1]. This application note provides an in-depth technical guide on utilizing 1-(1-Adamantyl)-3-aminopropan-1-ol , a highly versatile bifunctional building block. By combining the metabolic stability of the adamantyl cage with the orthogonal reactivity of a 1,3-amino alcohol, this intermediate serves as a critical node for synthesizing targeted CNS agents, antivirals, and sterically shielded peptidomimetics.
The Strategic Rationale: Adamantane in Medicinal Chemistry
The adamantane scaffold is characterized by a rigid, highly symmetric, three-dimensional diamondoid structure[2]. When appended to a pharmacophore via an amino alcohol linker, it imparts several distinct pharmacological advantages:
-
Metabolic Shielding: The steric bulk of the tricyclic cage physically blocks cytochrome P450 enzymes from accessing adjacent labile bonds, conferring exceptional metabolic stability and resistance to enzymatic degradation[2].
-
Enhanced Membrane Permeability: The extreme hydrophobicity of the adamantyl group enhances penetration across lipid membranes, making it a privileged motif for drugs requiring Blood-Brain Barrier (BBB) traversal[2].
-
Targeted Lipophilicity: Introducing adamantane into drug molecules often enhances their biological activity by anchoring the molecule within lipophilic binding pockets of receptors or viral ion channels[3].
In the specific case of 1-(1-Adamantyl)-3-aminopropan-1-ol, the spatial separation of the primary amine and secondary alcohol by a propyl chain allows for the synthesis of 1,3-oxazines, complex ethers, and sterically protected amides[4]. The proximity of the adamantyl group to the secondary alcohol (C1 position) provides natural steric hindrance, allowing for highly chemoselective reactions at the unhindered primary amine without the strict need for transient protecting groups.
Physicochemical Profiling & Pharmacokinetic Impact
To understand how 1-(1-Adamantyl)-3-aminopropan-1-ol influences the final drug candidate, it is crucial to analyze its baseline physicochemical properties. The table below summarizes the quantitative data of the intermediate, highlighting its balance between lipophilicity and polar surface area.
| Property | Value | Pharmacokinetic Implication |
| Molecular Formula | C₁₃H₂₅NO | Efficient carbon-to-heteroatom ratio for high ligand efficiency. |
| Molecular Weight | 211.35 g/mol | Low molecular weight allows for downstream coupling without violating Lipinski's Rule of 5. |
| Calculated LogP (cLogP) | ~2.85 | High lipophilicity drives lipid membrane partitioning and BBB penetration. |
| Topological Polar Surface Area (tPSA) | 46.53 Ų | Optimal for CNS drugs (ideal tPSA < 90 Ų); provides necessary H-bonding for target affinity. |
| Hydrogen Bond Donors | 3 (NH₂, OH) | Facilitates strong directional interactions within target protein active sites. |
| Hydrogen Bond Acceptors | 2 (N, O) | Enhances aqueous solubility relative to unsubstituted adamantane. |
Synthetic Workflows & Orthogonal Reactivity
The bifunctional nature of 1-(1-Adamantyl)-3-aminopropan-1-ol allows it to be directed down multiple divergent synthetic pathways. The unhindered primary amine is highly nucleophilic, making it ideal for amide coupling or reductive amination. Conversely, the secondary alcohol, though sterically shielded by the adamantyl cage, can participate in cyclization reactions or be activated for etherification once the amine is protected.
Figure 1: Divergent synthetic workflows utilizing 1-(1-Adamantyl)-3-aminopropan-1-ol.
Validated Experimental Protocols
The following protocols have been designed to ensure high yield, chemoselectivity, and self-validation at each step. By understanding the causality behind the reagent choices, researchers can easily adapt these methods to their specific drug discovery pipelines.
Protocol A: Chemoselective N-Acylation (Amide Coupling)
This protocol describes the coupling of a generic carboxylic acid pharmacophore to the primary amine of 1-(1-Adamantyl)-3-aminopropan-1-ol.
Causality & Expert Insights: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) rather than acid chlorides. EDC is chosen because its urea byproduct is water-soluble, allowing for a simplified aqueous workup. HOBt is critical; it reacts with the O-acylisourea intermediate to form an active ester, which suppresses racemization of chiral carboxylic acids and prevents the formation of unreactive N-acylureas. The bulky adamantyl group naturally shields the secondary alcohol, eliminating the need for O-protection during this step.
Step-by-Step Procedure:
-
Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add EDC·HCl (1.2 equiv, 1.2 mmol) and HOBt (1.2 equiv, 1.2 mmol). Stir at 0 °C for 30 minutes to ensure complete formation of the active ester.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Rationale: DIPEA is a non-nucleophilic base that neutralizes any hydrochloride salts and deprotonates the primary amine without competing for the active ester.
-
Coupling: Add 1-(1-Adamantyl)-3-aminopropan-1-ol (1.1 equiv, 1.1 mmol) dropwise as a solution in DCM (5 mL). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the ninhydrin-positive baseline spot corresponding to the free amine disappears, replaced by a higher Rf UV-active spot (the amide).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove unreacted amine, and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Synthesis of Adamantyl-1,3-Oxazine Derivatives
1,3-oxazines are valuable heterocyclic pharmacophores. This protocol leverages the 1,3-amino alcohol bifunctionality to form a 6-membered ring via condensation with an aldehyde.
Causality & Expert Insights: This cyclization is an equilibrium-driven condensation. To drive the reaction to completion, a Dean-Stark apparatus is employed to physically remove water from the system. A catalytic amount of p-Toluenesulfonic acid (p-TsOH) is used to activate the carbonyl carbon of the aldehyde. The precise molarity of the acid is critical: too much acid will fully protonate the primary amine, rendering it non-nucleophilic and halting the reaction.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-(1-Adamantyl)-3-aminopropan-1-ol (1.0 equiv, 2.0 mmol) and the desired aryl aldehyde (1.05 equiv, 2.1 mmol) in anhydrous Toluene (20 mL).
-
Catalysis: Add p-TsOH monohydrate (0.1 equiv, 0.2 mmol).
-
Cyclization: Heat the mixture to reflux (approx. 110 °C). As the condensation proceeds, the intermediate imine will form, followed by intramolecular attack of the secondary alcohol to close the 1,3-oxazine ring.
-
Self-Validation (In-Process): The reaction progress is visually validated by the collection of water in the Dean-Stark trap. Theoretical water yield for 2.0 mmol is ~36 µL. Continue refluxing until water ceases to accumulate (typically 4–6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the p-TsOH catalyst. Wash with brine (20 mL), dry over MgSO₄, and concentrate in vacuo.
-
Isolation: Purify the resulting crude solid via recrystallization from a suitable solvent (e.g., Ethanol/Water) to yield the pure adamantyl-substituted 1,3-oxazine.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health. Available at:[Link][1]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. Available at:[Link][2]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI. Available at:[Link][3]
-
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021). National Institutes of Health. Available at:[Link][4]
Sources
Application Notes and Protocols for the In Vitro Evaluation of 1-(1-Adamantyl)-3-aminopropan-1-ol
Introduction: The Therapeutic Potential of the Adamantane Scaffold
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structure has been incorporated into numerous therapeutic agents to enhance their pharmacological properties, including antiviral, anticancer, antidiabetic, and antibacterial activities.[2][3][4] Prominent examples of adamantane-containing drugs include the antiviral agents amantadine and rimantadine, which have been used for the treatment of Influenza A infections.[2][4] The lipophilicity of the adamantane cage can improve a molecule's bioavailability and its ability to cross cell membranes, potentially leading to enhanced therapeutic effects.[3][4]
This document provides a comprehensive guide for the initial in vitro characterization of a novel adamantane derivative, 1-(1-Adamantyl)-3-aminopropan-1-ol. The proposed workflow is designed to first establish the compound's cytotoxic profile, a critical initial step in drug discovery, followed by an assessment of its potential antiviral and neurological activities, two areas where adamantane derivatives have shown significant promise.[5][6][7]
Phase 1: Foundational Cytotoxicity Assessment
A fundamental first step in the evaluation of any novel compound is to determine its potential toxicity to living cells.[8][9][10] This is crucial for establishing a therapeutic window and for interpreting the results of subsequent activity-based assays. Cytotoxicity assays measure the degree to which a compound can cause damage to cells, providing a quantitative measure of its toxicity.[8]
Scientific Rationale
The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key parameters derived from these assays. The IC50 represents the concentration of a compound required to inhibit a specific biological process by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability.[11][12] A high CC50 value is generally desirable, as it indicates lower toxicity to host cells.
For the initial assessment of 1-(1-Adamantyl)-3-aminopropan-1-ol, we recommend the use of a tetrazolium-based colorimetric assay, such as the MTT or XTT assay.[13][14][15] These assays are widely used due to their simplicity, reliability, and suitability for high-throughput screening.[13][14] The underlying principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[13][16] The intensity of the color is directly proportional to the number of viable cells.[13]
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step and thereby streamlining the protocol and reducing potential errors.[13][14]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of 1-(1-Adamantyl)-3-aminopropan-1-ol using the XTT assay.
Protocol: XTT Cytotoxicity Assay
Materials:
-
Selected cell line(s) (e.g., Vero E6 for antiviral screening, a cancer cell line panel like A549, MCF-7, and a non-cancerous line like HEK293 for selectivity)[3][10][17]
-
Complete cell culture medium
-
1-(1-Adamantyl)-3-aminopropan-1-ol stock solution (dissolved in a suitable solvent like DMSO)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and activation reagent (electron-coupling agent)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[11][17] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11][17]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of 1-(1-Adamantyl)-3-aminopropan-1-ol in the appropriate cell culture medium.
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control (100% viability) and wells with only medium as a blank control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent with the planned duration of the antiviral or other activity assays.[17]
-
XTT Reagent Preparation and Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.
-
Incubation with XTT: Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract non-specific background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.[17]
Phase 2: Screening for Antiviral Activity
Given the historical success of adamantane derivatives as antiviral agents, a primary focus of the in vitro evaluation of 1-(1-Adamantyl)-3-aminopropan-1-ol should be the assessment of its antiviral activity.[5][6][7]
Scientific Rationale
The initial screening for antiviral activity is typically performed using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.[5][17][18] The CPE inhibition assay is a high-throughput method that measures the ability of a compound to protect cells from the virus-induced cell death.[18] The plaque reduction assay is considered the "gold standard" for quantifying the inhibitory effect of a compound on viral infectivity and replication.[5][19]
The key metric obtained from these assays is the 50% effective concentration (EC50), which is the concentration of the compound required to inhibit 50% of the viral activity.[11][17] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.[17][19]
Experimental Workflow: Antiviral Screening
Caption: General workflow for in vitro antiviral screening using a CPE inhibition assay.
Protocol: CPE Inhibition Assay
Materials:
-
Susceptible host cell line for the virus of interest (e.g., Vero E6 for many viruses)
-
Well-characterized laboratory strain of the virus
-
1-(1-Adamantyl)-3-aminopropan-1-ol stock solution
-
Complete and reduced-serum cell culture medium
-
Known antiviral drug as a positive control
-
Cell viability reagent (e.g., XTT)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.[17]
-
Virus Infection and Treatment: Remove the culture medium from the cells. Add 50 µL of reduced-serum medium containing the desired virus concentration (multiplicity of infection - MOI). Then, add 50 µL of the serially diluted 1-(1-Adamantyl)-3-aminopropan-1-ol to the wells.[17]
-
Controls: Include virus-infected but untreated wells (virus control), uninfected and untreated wells (cell control), and wells treated with a known antiviral as a positive control.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[17][20]
-
Cell Viability Measurement: After incubation, assess cell viability using a suitable reagent like XTT, following the same procedure as the cytotoxicity assay.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[17]
-
Selectivity Index Calculation: Calculate the SI by dividing the CC50 value by the EC50 value.[19]
Phase 3: Investigating a Potential Neurological Mechanism of Action
Several adamantane derivatives are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[21] Therefore, it is prudent to investigate whether 1-(1-Adamantyl)-3-aminopropan-1-ol exhibits similar activity.
Scientific Rationale
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function.[22] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, which is implicated in various neurodegenerative diseases.[23] A functional assay to measure changes in intracellular calcium levels upon NMDA receptor activation can be used to screen for antagonistic activity.
A calcium flux assay using a fluorescent calcium indicator dye, such as Indo-1 or Fura-2, is a common method to assess NMDA receptor function.[23][24][25] In the presence of an NMDA receptor antagonist, the influx of calcium upon stimulation with NMDA and a co-agonist (glycine or D-serine) will be reduced.
Experimental Workflow: NMDA Receptor Antagonist Screening
Caption: Workflow for screening for NMDA receptor antagonism using a calcium flux assay.
Protocol: Calcium Flux Assay
Materials:
-
Primary neuronal cells or a cell line expressing NMDA receptors
-
Cell culture medium
-
Calcium indicator dye (e.g., Indo-1 AM)
-
1-(1-Adamantyl)-3-aminopropan-1-ol stock solution
-
NMDA and glycine or D-serine solutions
-
Known NMDA receptor antagonist (e.g., MK-801) as a positive control
-
Ionomycin (positive control for calcium influx)
-
EGTA (negative control, calcium chelator)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation and Dye Loading: Suspend cultured neuronal cells in a suitable loading medium.[24] Load the cells with the calcium indicator dye (e.g., 1.5 µM Indo-1 AM) by incubating for 30-45 minutes at 37°C in the dark.[24][25]
-
Washing: Wash the cells twice with fresh medium to remove extracellular dye.[24]
-
Compound Incubation: Resuspend the cells and incubate with various concentrations of 1-(1-Adamantyl)-3-aminopropan-1-ol for a predetermined time.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds) using a flow cytometer or fluorescence plate reader.[26]
-
Stimulation: Add a solution of NMDA and a co-agonist (e.g., glycine) to the cells to stimulate calcium influx.
-
Post-Stimulation Measurement: Continue to record the fluorescence signal for several minutes to capture the calcium response.
-
Controls: Include untreated, stimulated cells (negative control for inhibition), cells treated with a known antagonist (positive control for inhibition), and cells treated with ionomycin to determine the maximum calcium influx.[24]
-
Data Analysis: Analyze the kinetic data to determine the extent of inhibition of the calcium influx by 1-(1-Adamantyl)-3-aminopropan-1-ol. Calculate the IC50 value for NMDA receptor antagonism by plotting the percentage of inhibition against the compound concentration.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of 1-(1-Adamantyl)-3-aminopropan-1-ol
| Cell Line | Cell Type | Incubation Time (h) | CC50 (µM) |
| Vero E6 | Monkey Kidney Epithelial | 48 | Experimental Value |
| A549 | Human Lung Carcinoma | 48 | Experimental Value |
| MCF-7 | Human Breast Adenocarcinoma | 48 | Experimental Value |
| HEK293 | Human Embryonic Kidney | 48 | Experimental Value |
Table 2: Antiviral Activity of 1-(1-Adamantyl)-3-aminopropan-1-ol
| Virus | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Virus 1 | Vero E6 | Experimental Value | From Table 1 | Calculated Value |
| Virus 2 | Appropriate Cell Line | Experimental Value | From Table 1 | Calculated Value |
Table 3: NMDA Receptor Antagonist Activity of 1-(1-Adamantyl)-3-aminopropan-1-ol
| Assay | Cell Line | IC50 (µM) |
| Calcium Flux | Neuronal Cell Line | Experimental Value |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(1-Adamantyl)-3-aminopropan-1-ol. By systematically evaluating its cytotoxicity, antiviral activity, and potential as an NMDA receptor antagonist, researchers can gain valuable insights into its pharmacological profile and potential therapeutic applications. The data generated from these assays will be instrumental in guiding further preclinical development of this promising adamantane derivative.
References
-
Biotech Spain. XTT Assays vs MTT. [Link]
-
Wikipedia. MTT assay. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8: 238. [Link]
-
National Center for Biotechnology Information. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. [Link]
-
National Center for Biotechnology Information. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. [Link]
-
Bio-protocol. Flow Cytometric Analysis of Calcium Influx Assay in T cells. [Link]
-
protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
-
IBT Bioservices. IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]
-
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]
-
MDPI. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. [Link]
-
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
University of Utah. Intracellular Calcium Flux. [Link]
-
PubMed. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. [Link]
-
SpringerLink. The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]
-
National Center for Biotechnology Information. In vitro methods for testing antiviral drugs. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Center for Biotechnology Information. A review: Mechanism of action of antiviral drugs. [Link]
-
EBSCO. Mechanisms of action of antiviral drugs. [Link]
-
National Center for Biotechnology Information. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]
-
Longdom Publishing. Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. [Link]
-
ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... [Link]
-
ACS Publications. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. [Link]
-
RSC Publishing. Antiviral drug discovery: preparing for the next pandemic. [Link]
- Google Patents.
-
ResearchGate. (PDF) Biological activity of adamantane analogues. [Link]
-
ResearchGate. Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [Link]
-
National Center for Biotechnology Information. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. [Link]
-
National Center for Biotechnology Information. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. [Link]
- Google Patents. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
-
PubMed. In vitro and in vivo assays of isopropanol for mutagenicity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. protocols.io [protocols.io]
- 21. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 22. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bu.edu [bu.edu]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
protocol for synthesizing chiral amino alcohols
Application Note: Stereoselective Synthesis of Chiral 1,2-Amino Alcohols Mechanistic Insights and Scalable Protocols via NaBH4/I2 Reduction and Sharpless Asymmetric Aminohydroxylation
Strategic Overview
Chiral vicinal (1,2-) amino alcohols are indispensable structural motifs in modern organic synthesis. They serve as foundational building blocks for active pharmaceutical ingredients (APIs) such as the antiretroviral elvitegravir and the antituberculosis agent ethambutol[1]. Furthermore, they are privileged scaffolds for designing chiral auxiliaries (e.g., Evans oxazolidinones) and asymmetric catalysts (e.g., Corey-Bakshi-Shibata oxazaborolidines).
Depending on the starting materials available, chemists generally rely on two divergent strategies to access these compounds:
-
The Chiral Pool Approach: Stereoretentive reduction of naturally occurring, enantiopure α-amino acids.
-
The Asymmetric Catalysis Approach: Direct, enantioselective functionalization of prochiral alkenes.
This application note details two field-proven, self-validating protocols representing both strategies, emphasizing the mechanistic causality behind reagent selection and reaction conditions.
The Chiral Pool Approach: NaBH₄/I₂ Mediated Reduction
While lithium aluminum hydride (LiAlH₄) is traditionally used to reduce amino acids, it poses significant safety hazards at scale, requires tedious Fieser workups, and can occasionally induce partial racemization. The sodium borohydride and iodine (NaBH₄/I₂) system provides a highly scalable, chemoselective, and safe alternative[2].
Mechanistic Causality
The addition of elemental iodine (I₂) to NaBH₄ in tetrahydrofuran (THF) generates diborane (B₂H₆) in situ, which rapidly cleaves THF to form the highly electrophilic BH₃-THF complex[2]. Unlike nucleophilic hydrides, BH₃ acts as a Lewis acid, coordinating directly to the electron-rich carbonyl oxygen of the amino acid. This coordination activates the carbonyl for intramolecular hydride transfer. Because the reaction proceeds without generating a basic enolate intermediate, the α-stereocenter is perfectly preserved, routinely yielding products with >99% enantiomeric excess (ee)[2].
Caption: Workflow for the NaBH4/I2 mediated stereoretentive reduction of α-amino acids.
Experimental Protocol: Synthesis of L-Valinol from L-Valine
Self-Validation Checkpoint: The generation of BH₃ is accompanied by stoichiometric hydrogen (H₂) gas evolution. The cessation of bubbling during the quench phase confirms the complete destruction of active hydride species.
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.
-
Reagent Loading: Add L-Valine (11.7 g, 100 mmol) and NaBH₄ (9.45 g, 250 mmol, 2.5 eq) to the flask. Suspend the mixture in anhydrous THF (100 mL) and cool to 0 °C using an ice-water bath.
-
In Situ Borane Generation: Dissolve I₂ (25.4 g, 100 mmol, 1.0 eq) in anhydrous THF (50 mL). Transfer this to the dropping funnel and add it dropwise to the vigorously stirred suspension over 45 minutes. Caution: Vigorous H₂ gas evolution will occur.
-
Reduction: Once addition is complete and gas evolution subsides, heat the reaction to reflux (approx. 65 °C) for 14 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).
-
Quenching & Transesterification: Cool the reaction to 0 °C. Carefully add methanol (MeOH) dropwise until all effervescence stops. The MeOH serves a dual purpose: it quenches residual BH₃ and transesterifies the robust boron-oxygen intermediate complexes into volatile trimethyl borate [B(OMe)₃].
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH (100 mL) and stir for 2 hours at room temperature to liberate the free amine.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield L-Valinol as a colorless to pale-yellow oil.
The Asymmetric Catalysis Approach: Sharpless Aminohydroxylation (SAA)
When the desired amino alcohol lacks a naturally occurring amino acid precursor, the Sharpless Asymmetric Aminohydroxylation (SAA) is the premier method. This catalytic process directly converts prochiral alkenes into 1,2-amino alcohols with high syn-selectivity and enantioselectivity[3].
Mechanistic Causality
The reaction utilizes catalytic osmium tetroxide (OsO₄) or potassium osmate (K₂OsO₄) paired with a chiral cinchona alkaloid ligand, such as (DHQ)₂PHAL[3]. The nitrogen source (e.g., an N-haloamide or carbamate) is the lynchpin of the system: it acts as both the stoichiometric oxidant and the nitrogen donor[3]. The N-haloamide oxidizes the Os(VI) species to an active imido-osmium(VIII) complex. The chiral ligand creates a highly specific binding pocket that directs the incoming alkene to undergo a stereocontrolled [3+2] cycloaddition with the imido-osmium species, dictating which enantiotopic face is attacked[3][4].
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation highlighting the dual role of the N-haloamide.
Experimental Protocol: Synthesis of (R)-N-Cbz-Phenylglycinol from Styrene
Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a distinct green/brown hue as the osmium cycles between its VIII and VI oxidation states. The final addition of sodium sulfite ensures the complete reduction of toxic volatile OsO₄ to insoluble OsO₂.
-
Setup: In a 250 mL round-bottom flask, dissolve NaOH (1.2 g, 30 mmol) in water (40 mL).
-
Reagent Preparation: Add benzyl carbamate (CbzNH₂, 4.6 g, 30.5 mmol) and n-propanol (40 mL). Stir until homogeneous. Add tert-butyl hypochlorite (t-BuOCl, 3.3 g, 30 mmol) dropwise. Stir for 10 minutes to generate the sodium salt of N-chloro-benzylcarbamate in situ.
-
Catalyst Complexation: Add the chiral ligand (DHQ)₂PHAL (0.39 g, 0.5 mmol, 5 mol%) and K₂OsO₄·2H₂O (0.15 g, 0.4 mmol, 4 mol%)[4]. Stir the mixture for 15 minutes until it becomes a clear, light green solution.
-
Cycloaddition: Add styrene (1.04 g, 10 mmol) in one portion. Stir the reaction vigorously at room temperature for 12 hours.
-
Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 5.0 g). Stir for 1 hour. This step is critical to reduce unreacted oxidants and safely precipitate osmium species.
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the protected (R)-amino alcohol.
Quantitative Data & Methodological Comparison
To assist in route scouting, the following table summarizes the operational metrics of both protocols based on standard literature benchmarks.
| Parameter | NaBH₄/I₂ Reduction | Sharpless Aminohydroxylation (SAA) |
| Starting Material | Chiral α-Amino Acids | Prochiral Alkenes |
| Stereocontrol Mechanism | Substrate-controlled (Chiral Pool) | Catalyst-controlled (Enantioselective) |
| Typical Yield | 80% – 95% | 60% – 85% |
| Enantiomeric Excess (ee) | >99% (Retention of starting ee) | 85% – 99% (Ligand dependent) |
| Regioselectivity | N/A (Fixed by substrate) | Moderate to High (Can be reversed via ligand choice) |
| Scalability | Excellent (Multi-kilogram scale) | Moderate (Limited by Osmium cost/toxicity) |
| Primary Safety Concern | Vigorous H₂ gas evolution | Toxicity of Osmium species |
References
- New Organic Synthetic Methods Using the NaBH4/I2 System: Reduction of Amino Acids and Their Derivatives Source: ACS Symposium Series, American Chemical Society URL
- Sharpless Aminohydroxylation (Oxyamination)
- The Sharpless Asymmetric Aminohydroxylation Source: Sussex Drug Discovery Centre URL
- Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases Source: ACS Catalysis, American Chemical Society URL
Sources
Application Notes and Protocols for 1-(1-Adamantyl)-3-aminopropan-1-ol in Advanced Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(1-Adamantyl)-3-aminopropan-1-ol as a versatile building block in the design and formulation of advanced drug delivery systems. This document outlines the core principles, detailed experimental protocols, and characterization techniques, underpinned by a strong scientific rationale for each methodological choice.
Introduction: The Adamantane Advantage in Drug Delivery
Adamantane, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has emerged as a "privileged" scaffold in medicinal chemistry and drug delivery.[1][2] Its unique three-dimensional structure confers several advantageous properties:
-
Enhanced Lipophilicity: The bulky adamantyl cage significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1][3]
-
Metabolic Stability: The rigid cage structure can sterically hinder enzymatic degradation of nearby functional groups, thereby increasing the in vivo stability and plasma half-life of a drug.[3][4]
-
Supramolecular Interactions: Adamantane is a quintessential "guest" molecule in host-guest chemistry, forming stable inclusion complexes with cyclodextrins.[5][6] This interaction is a powerful tool for modulating drug solubility, stability, and release.
-
Membrane Anchoring: When incorporated into a larger molecule, the adamantyl group can act as a robust anchor, embedding itself into the lipid bilayer of liposomes and cell membranes.[2][7]
1-(1-Adamantyl)-3-aminopropan-1-ol is a bifunctional molecule that capitalizes on these properties. It possesses the adamantane core for lipophilic anchoring and host-guest interactions, a primary amine for conjugation of drugs, targeting ligands, or polymers, and a hydroxyl group that can also be used for further chemical modification.
Physicochemical Properties of 1-(1-Adamantyl)-3-aminopropan-1-ol
A thorough understanding of the physicochemical properties of 1-(1-Adamantyl)-3-aminopropan-1-ol is crucial for its effective application in formulation development.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1-Adamantyl)-3-aminopropan-1-ol | [8] |
| Molecular Formula | C₁₃H₂₃NO | [8] |
| Molecular Weight | 209.33 g/mol | [8] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | |
| Predicted XlogP | 1.9 | [8] |
| pKa (predicted) | Amine: ~10.5; Alcohol: ~16 |
Application I: Liposomal Drug Delivery
The adamantane moiety of 1-(1-Adamantyl)-3-aminopropan-1-ol serves as an excellent anchor for surface modification of liposomes.[2][7] This allows for the attachment of various functional molecules to the liposome surface without disrupting the integrity of the lipid bilayer.
Principle of Adamantane-Anchored Liposomes
The hydrophobic adamantyl group spontaneously partitions into the lipid core of the liposome bilayer, leaving the aminopropanol portion exposed to the aqueous exterior. This "post-insertion" or "in-situ" functionalization method is a versatile strategy for creating targeted or long-circulating liposomal drug carriers.
Caption: Adamantane anchoring in a lipid bilayer.
Protocol for Preparation of Adamantane-Functionalized Liposomes
This protocol describes the preparation of doxorubicin-loaded liposomes surface-modified with PEG using an adamantane anchor.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1-(1-Adamantyl)-3-aminopropan-1-ol
-
N-hydroxysuccinimide-polyethylene glycol (NHS-PEG, MW 2000)
-
Doxorubicin HCl
-
Chloroform, Methanol
-
HEPES buffer (20 mM, pH 7.4)
-
Ammonium sulfate solution (250 mM)
Protocol:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DSPC and cholesterol (55:45 molar ratio) in a chloroform/methanol (2:1 v/v) solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at 60°C to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 65°C for 10 minutes. This creates multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 65°C water bath.
-
Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to form unilamellar vesicles (LUVs).
-
-
Drug Loading (Remote Loading Method):
-
Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a HEPES buffer (pH 7.4).
-
Prepare a doxorubicin HCl solution (2 mg/mL) in the same HEPES buffer.
-
Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).
-
Incubate at 60°C for 30 minutes to facilitate active drug loading.
-
Remove unloaded doxorubicin by dialysis or size-exclusion chromatography.
-
-
Surface Functionalization with Adamantane-PEG:
-
Synthesize Adamantane-PEG by reacting 1-(1-Adamantyl)-3-aminopropan-1-ol with NHS-PEG in DMSO with a base catalyst (e.g., triethylamine) overnight. Purify by dialysis.
-
Add the Adamantane-PEG conjugate to the doxorubicin-loaded liposomes at a 1 mol% concentration relative to the total lipid content.
-
Incubate at 60°C for 1 hour to allow for the insertion of the adamantane anchor into the lipid bilayer.
-
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Lyse the liposomes with a detergent (e.g., Triton X-100) and quantify the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM).
-
Application II: Cyclodextrin-Based Host-Guest Systems
The strong and specific interaction between adamantane and β-cyclodextrin (β-CD) is a cornerstone of supramolecular chemistry, with significant applications in drug delivery.[5][9] This non-covalent interaction can be used to create self-assembling nanoparticles, hydrogels, and other drug delivery platforms.
Principle of Adamantane-Cyclodextrin Host-Guest Interaction
The hydrophobic adamantane "guest" fits snugly into the lipophilic cavity of the truncated cone-shaped β-cyclodextrin "host". This interaction is driven by the exclusion of water molecules from the cavity and van der Waals forces.[10]
Caption: Adamantane-Cyclodextrin host-guest interaction.
Protocol for Preparation of Self-Assembled Nanoparticles
This protocol describes the formation of nanoparticles through the self-assembly of a β-cyclodextrin-modified polymer and an adamantane-conjugated drug.
Materials:
-
β-Cyclodextrin-grafted hyaluronic acid (HA-CD)
-
1-(1-Adamantyl)-3-aminopropan-1-ol
-
Paclitaxel (or other hydrophobic drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa and 1 kDa)
Protocol:
-
Synthesis of Adamantane-Drug Conjugate:
-
Activate the carboxylic acid group of a linker (e.g., succinic anhydride) with DCC and NHS.
-
React the activated linker with the hydroxyl group of paclitaxel.
-
Conjugate the other end of the linker to the amine group of 1-(1-Adamantyl)-3-aminopropan-1-ol to yield Paclitaxel-Ad.
-
Purify the conjugate by column chromatography.
-
-
Nanoparticle Self-Assembly:
-
Dissolve HA-CD in deionized water to a concentration of 10 mg/mL.
-
Dissolve Paclitaxel-Ad in a minimal amount of DMF and add it dropwise to the HA-CD solution under vigorous stirring.
-
Continue stirring for 24 hours at room temperature to allow for the formation of the host-guest inclusion complexes and subsequent self-assembly into nanoparticles.
-
-
Purification and Characterization:
-
Dialyze the nanoparticle suspension against deionized water for 48 hours (MWCO 3.5 kDa) to remove DMF and any un-complexed drug.
-
Characterize the nanoparticles for:
-
Size and Morphology: DLS and TEM.
-
Drug Loading: Lyophilize a known volume of the nanoparticle suspension, weigh the dried powder, and determine the paclitaxel content using HPLC after dissolving the nanoparticles in a suitable solvent to break the complex.
-
In Vitro Drug Release: Incubate the nanoparticles in a release medium (e.g., PBS with 0.5% Tween 80) at 37°C and measure the amount of released paclitaxel over time by HPLC.
-
-
Experimental Workflow and Characterization
A systematic workflow is essential for the successful development and validation of drug delivery systems based on 1-(1-Adamantyl)-3-aminopropan-1-ol.
Caption: General workflow for developing adamantane-based drug delivery systems.
Conclusion
1-(1-Adamantyl)-3-aminopropan-1-ol is a highly valuable and versatile building block for the construction of sophisticated drug delivery systems. Its unique combination of a lipophilic adamantane anchor and a reactive aminopropanol group enables a wide range of applications, from surface-functionalized liposomes to self-assembled supramolecular nanoparticles. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and exploit the full potential of this compound in developing next-generation therapeutics.
References
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks.[1]
-
Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems. (2019). Theranostics.[9]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.[11]
-
Use of the adamantane structure in medicinal chemistry. PubMed.[12]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules.[2][7]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews.[13]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry.[3]
-
Host-Guest Chemistry in Supramolecular Theranostics. Theranostics.[5]
-
Spatially Defined Drug Targeting by in Situ Host–Guest Chemistry in a Living Animal. (2017). ACS Central Science.[14]
-
The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..[15]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules.[7]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017). ResearchGate.[4]
-
Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). Molecules.[6]
-
An Overview of Host-Guest Chemistry and its Application to Nonsteroidal Anti-Inflammatory Drugs. ResearchGate.[10]
-
Cyclodextrin-Adamantane Host−Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ResearchGate.[16]
-
Biomedical Applications of Supramolecular Systems Based on Host–Guest Interactions. (2014). Chemical Reviews.[17]
-
Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice. (2021). ACS Nano.[18]
-
Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. (2013). Macromolecules.[19]
-
Cyclodextrin-Based Host−Guest Supramolecular Nanoparticles for Delivery: From Design to Applications. (2014). Accounts of Chemical Research.[20]
-
Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. (2020). Theranostics.
-
Syntheses and Characterization of Liposome-incorporated Adamantyl Aminoguanidines. (2014). Organic & Biomolecular Chemistry.[21]
-
Syntheses and characterization of liposome-incorporated adamantyl aminoguanidines. Organic & Biomolecular Chemistry.[22]
-
Adamantane-containing drug delivery systems. (2023). Pharmacia.[23]
-
Intracellular Delivery of Adamantane-Tagged Small Molecule, Proteins, and Liposomes Using an Octaarginine-Conjugated β-Cyclodextrin. (2020). ACS Applied Bio Materials.[24]
-
Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers. BenchChem.[25]
-
Protocols for Adamantane-Based Drug Design: Application Notes. BenchChem.[26]
-
Nanoparticles for Drug Delivery. In "Biomaterials Science: An Introduction to Materials in Medicine".[27]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules.[28]
-
Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). Russian Chemical Bulletin.[29]
-
An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure. BenchChem.[30]
-
Nanoparticles in Drug Delivery. (2025). Premier Science.[31]
-
3-(adamantan-1-yl)propan-1-amine hydrochloride — Chemical Substance Information. Chemwatch.[32]
-
3-Aminopropan-1-ol hydrochloride. Sigma-Aldrich.
-
1-AMINO-3-METHYLADAMANTANE HYDROCHLORIDE. precisionFDA.[33]
-
3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride. PubChemLite.[8]
-
3-(1-adamantyl)-1-propanamine hydrochloride. ChemBK.[34]
-
1-Propanol, 3-amino-. NIST WebBook.[35]
Sources
- 1. jchr.org [jchr.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride (C13H23NO) [pubchemlite.lcsb.uni.lu]
- 9. Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems [thno.org]
- 10. researchgate.net [researchgate.net]
- 11. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cityu.edu.hk [cityu.edu.hk]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Syntheses and characterization of liposome-incorporated adamantyl aminoguanidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. homes.nano.aau.dk [homes.nano.aau.dk]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. premierscience.com [premierscience.com]
- 32. nextsds.com [nextsds.com]
- 33. GSRS [precision.fda.gov]
- 34. chembk.com [chembk.com]
- 35. 1-Propanol, 3-amino- [webbook.nist.gov]
Application Note: Quantitative Analysis of Adamantyl Aminopropanols in Biological Matrices via Isotope-Dilution LC-MS/MS
Introduction & Analytical Challenges
Adamantyl aminopropanols represent a specialized class of tricyclic cage compounds characterized by a highly lipophilic adamantane backbone linked to a polar aminopropanol moiety. Sharing structural and pharmacological lineage with established adamantane derivatives like amantadine and memantine, these compounds are primarily investigated for their antiviral properties and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism.
The Analytical Challenge: Because adamantyl aminopropanols lack a conjugated pi-electron system or strong chromophores, traditional ultraviolet (UV) or fluorescence detection methods are highly insensitive unless complex, yield-variable pre-column derivatization is employed. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in positive electrospray ionization (ESI+) mode has become the definitive gold standard for quantifying these aliphatic amines in biological matrices [1].
Methodological Rationale: Designing a Self-Validating System
To guarantee scientific integrity and reproducibility across pharmacokinetic studies, this protocol is engineered as a self-validating system utilizing Isotope Dilution Mass Spectrometry .
-
Causality of Internal Standardization: A deuterated internal standard (e.g., an adamantyl-d15 analog) is spiked into the raw plasma matrix prior to any extraction steps. Because the deuterated analog shares identical physicochemical properties with the target analyte, it co-elutes during chromatography. This ensures that any matrix-induced ion suppression or enhancement experienced by the analyte in the ESI source is proportionally mirrored by the internal standard, effectively normalizing the instrument response and preventing false quantification [1].
-
Causality of Sample Clean-up: While traditional Solid Phase Extraction (SPE) is effective, it is costly and limits high-throughput capabilities. This protocol employs a modified protein precipitation approach utilizing a methanol-acetonitrile mixture. The organic solvents rapidly denature plasma proteins, disrupting protein-drug binding, while the high acetonitrile ratio selectively precipitates macromolecular interferences. Recent advancements also support the integration of Metal-Organic Frameworks (MOFs) like ZIF-8 as adsorbents to further sequester phospholipids and extend column lifespan [2].
-
Causality of Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is utilized. The adamantane cage readily fragments under Collision-Induced Dissociation (CID), yielding highly stable carbocations. Monitoring the transition from the intact protonated precursor to these specific carbocations provides near-absolute structural specificity [1].
Experimental Protocol
Reagents and Materials
-
Target Analyte: Adamantyl aminopropanol reference standard (>99% purity).
-
Internal Standard (IS): Deuterated analog (>98% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultra-pure Water, and Formic Acid.
-
Matrix: Blank human or rat plasma (K2EDTA anticoagulant).
Preparation of Standards
-
Stock Solutions: Accurately weigh the reference standard and dissolve it in pure methanol to achieve a primary stock concentration of 1.0 mg/mL. Prepare the IS stock identically.
-
Working Solutions: Dilute the primary stock with 50% methanol in water to create a calibration curve ranging from 0.5 ng/mL to 1500 ng/mL.
-
IS Working Solution: Dilute the IS stock to a final working concentration of 100 ng/mL in 50% methanol.
Sample Preparation (Protein Precipitation Workflow)
-
Aliquot: Transfer 50 µL of thawed plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the IS Working Solution (100 ng/mL) and vortex for 10 seconds to equilibrate the IS with the matrix.
-
Precipitation: Add 150 µL of an extraction solvent (ACN:MeOH, 3:1 v/v) to precipitate plasma proteins[2].
-
Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.
-
Transfer: Carefully collect 100 µL of the clear supernatant and transfer it into an autosampler vial equipped with a low-volume glass insert.
Caption: Workflow for the extraction and LC-MS/MS analysis of adamantyl aminopropanols from plasma.
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40 °C to reduce system backpressure and improve peak shape.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in ultra-pure water (promotes protonation in ESI+).
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: 0–0.5 min (10% B), 0.5–2.0 min (linear gradient to 90% B), 2.0–3.0 min (hold at 90% B to wash strongly retained lipids), 3.0–3.1 min (return to 10% B), 3.1–4.5 min (equilibration). Flow rate: 0.4 mL/min.
-
Mass Spectrometry (ESI+ MRM Mode):
-
Capillary Voltage: 4.0 kV
-
Desolvation Temperature: 500 °C
-
Note: Specific MRM transitions depend on the exact adamantyl aminopropanol derivative. For the structurally homologous amantadine, transitions are typically m/z 152.2 → 135.3 (quantifier) and 152.2 → 107.4 (qualifier) [1].
-
Caption: Typical MRM fragmentation pathway for adamantane derivatives via collision-induced dissociation.
Validation Parameters & Quantitative Data Summary
The analytical method must be validated according to current FDA/EMA bioanalytical guidelines. Below is a summary of the expected validation metrics for adamantane-class derivatives utilizing this specific protocol architecture [1, 2].
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity Range | R² > 0.99 (Weighted 1/x²) | 0.5 – 1500 ng/mL (R² = 0.998) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.5 ng/mL (Accuracy: 98.5%) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 2.4% – 6.8% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.1% – 7.5% |
| Accuracy (Relative Error %) | 85% – 115% of nominal | 94.5% – 105.2% |
| Extraction Recovery | Consistent across QC levels | 94.5% – 110.1% |
| Matrix Effect | 85% – 115% (IS normalized) | 99.0% – 102.9% |
References
-
Sun, Q., Cao, H., Liu, Y., Li, Y., & Huang, J. (2022). "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma." Molecules, 27(21), 7619.[Link]
-
Wang, Z., Han, H., Li, H., & Xu, W. (2026). "Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation." Frontiers in Pharmacology, 17, 1731595.[Link]
Application Note: Stereoselective Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(1-Adamantyl)-3-aminopropan-1-ol (CAS: 1221817-81-7)
Introduction & Strategic Rationale
The adamantyl group is a highly prized pharmacophore in medicinal chemistry, known for dramatically increasing lipophilicity, metabolic stability, and target residence time (e.g., in vildagliptin and amantadine). The synthesis of 1,3-amino alcohols bearing a bulky 1-adamantyl group at the C1 position presents a unique steric challenge.
While conventional aldol additions often suffer from poor diastereocontrol when applied to sterically encumbered adamantyl substrates, a highly scalable, self-validating approach is the Noyori Asymmetric Hydrogenation of a β -keto ester, followed by amidation and chemoselective reduction. This four-step workflow guarantees excellent enantiomeric excess (ee > 95%) and utilizes industrially viable reagents, providing a robust pathway to either the (R)- or (S)-enantiomer of 1-(1-adamantyl)-3-aminopropan-1-ol.
Mechanistic Causality
-
Soft Enolization: Using magnesium chloride ( MgCl2 ) with triethylamine ( Et3N ) allows the soft enolization of potassium monoethyl malonate, preventing the self-condensation of the highly reactive 1-adamantanecarbonyl chloride [3].
-
Kinetic Overcoming via Pressure: The extreme steric bulk of the adamantyl group impedes the approach of the Ru-BINAP catalyst. To overcome this kinetic barrier without eroding enantioselectivity, the hydrogenation is driven thermodynamically using high hydrogen pressure (100 atm) and moderate heating (50 °C) [1].
-
Chemoselective Borane Reduction: Lithium aluminum hydride ( LiAlH4 ) can cause unwanted retro-aldol cleavage or over-reduction. Borane ( BH3 ) acts as an electrophilic reducing agent that coordinates tightly to the electron-rich amide oxygen, selectively reducing it to the amine while leaving the secondary alcohol intact [2].
Synthetic Workflow & Visualization
The following workflow describes the synthesis of the (R)-enantiomer. To obtain the (S)-enantiomer, simply substitute the catalyst with RuCl2[(S)−BINAP] .
Fig 1. Stereoselective synthetic workflow for (R)-1-(1-adamantyl)-3-aminopropan-1-ol.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate
Objective: Construct the β -keto ester backbone via a Claisen-type condensation.
-
Suspend potassium monoethyl malonate (1.5 equiv, 150 mmol) and anhydrous MgCl2 (1.5 equiv, 150 mmol) in dry THF (200 mL) under an argon atmosphere.
-
Stir the mixture at 40 °C for 4 hours to ensure complete formation of the magnesium chelate.
-
Cool the suspension to 0 °C and add Et3N (2.0 equiv, 200 mmol) dropwise.
-
Slowly add 1-adamantanecarbonyl chloride (1.0 equiv, 100 mmol) dissolved in THF (50 mL) over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench with 1M HCl (150 mL) and extract with ethyl acetate ( 3×100 mL). Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4 , and concentrate under vacuum. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the β -keto ester as a pale oil.
Step 2: Noyori Asymmetric Hydrogenation
Objective: Establish the C1 stereocenter with high enantiomeric excess.
-
In a high-pressure stainless-steel autoclave, dissolve the β -keto ester (50 mmol) in degassed anhydrous methanol (100 mL).
-
Under an argon stream, add the pre-formed catalyst RuCl2[(R)−BINAP] (0.05 mmol, S/C = 1000).
-
Purge the autoclave with hydrogen gas three times, then pressurize to 100 atm.
-
Heat the vessel to 50 °C and stir vigorously for 24 hours.
-
Workup: Carefully vent the hydrogen gas. Concentrate the methanolic solution under reduced pressure and pass it through a short pad of silica to remove the ruthenium catalyst. The resulting ethyl (R)-3-(1-adamantyl)-3-hydroxypropanoate is obtained in near-quantitative yield.
Step 3: Amidation of the β -Hydroxy Ester
Objective: Convert the ester to a primary amide to set up the amine functionality.
-
Dissolve ethyl (R)-3-(1-adamantyl)-3-hydroxypropanoate (40 mmol) in a 7M solution of ammonia in methanol (150 mL).
-
Seal the reaction flask and stir at room temperature for 48 hours. (The steric bulk of the adamantyl group slows the nucleophilic attack, necessitating a longer reaction time).
-
Workup: Evaporate the methanol and excess ammonia under reduced pressure. Triturate the crude solid with cold diethyl ether to afford (R)-3-(1-adamantyl)-3-hydroxypropanamide as a white crystalline solid.
Step 4: Chemoselective Borane Reduction
Objective: Reduce the amide to the target 1,3-amino alcohol without cleaving the C-O bond.
-
Suspend (R)-3-(1-adamantyl)-3-hydroxypropanamide (30 mmol) in dry THF (100 mL) under argon and cool to 0 °C.
-
Slowly add a 1.0 M solution of BH3⋅THF complex (3.5 equiv, 105 mL) dropwise.
-
Once addition is complete, attach a reflux condenser and heat the mixture to 70 °C for 16 hours.
-
Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol (30 mL) until effervescence ceases. Add 6M HCl (40 mL) and heat to reflux for 2 hours to break the stable boron-amine complex.
-
Cool to room temperature, basify to pH 12 using 6M NaOH, and extract with dichloromethane ( 4×75 mL). Dry the organic layers over K2CO3 , filter, and concentrate to yield enantiopure (R)-1-(1-adamantyl)-3-aminopropan-1-ol.
Data Presentation: Optimization of Asymmetric Hydrogenation
The bulky adamantyl group requires specific tuning of the Noyori hydrogenation parameters. Table 1 summarizes the optimization data demonstrating the necessity of elevated pressure and temperature.
Table 1. Optimization of the Ru-Catalyzed Asymmetric Hydrogenation of Ethyl 3-(1-adamantyl)-3-oxopropanoate
| Entry | Catalyst | S/C Ratio | Temp (°C) | H2 Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | RuCl2[(R)−BINAP] | 1000 | 25 | 10 | 15 | 85 |
| 2 | RuCl2[(R)−BINAP] | 1000 | 50 | 50 | 68 | 92 |
| 3 | RuCl2[(R)−BINAP] | 1000 | 50 | 100 | >99 | 96 |
| 4 | RuCl2[(R)−BINAP] | 5000 | 50 | 100 | 98 | 95 |
| 5 | RuCl2[(S)−BINAP] | 1000 | 50 | 100 | >99 | 96* |
*Entry 5 yields the (S)-enantiomer. Enantiomeric excess is determined via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
References
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. URL:[Link][1]
-
Brown, H. C., & Heim, P. (1964). Selective Reductions. V. The Metallation and Reduction of Amides with Diborane. Journal of the American Chemical Society, 86(17), 3566-3570. URL:[Link]
-
Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1993). A Safe, Economical Method for the Preparation of β-Oxo Esters. Synthesis, 1993(03), 290-292. URL:[Link][2]
Sources
The Adamantane Scaffold: A Privileged Structure for Potent and Selective Enzyme Inhibition
Introduction: The Unique Advantages of the Adamantane Moiety in Drug Discovery
In the landscape of medicinal chemistry, the adamantane scaffold holds a privileged status. This rigid, lipophilic, three-dimensional cage-like hydrocarbon structure offers a unique combination of properties that make it an exceptional building block for the design of potent and selective enzyme inhibitors. Its inherent stability resists metabolic degradation, often improving the pharmacokinetic profile of drug candidates. The defined and predictable geometry of the adamantane cage allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with the active sites of target enzymes. This guide provides an in-depth exploration of the application of adamantane derivatives as inhibitors for several key enzyme classes, complete with detailed experimental protocols and an analysis of their mechanisms of action.
The strategic incorporation of the adamantane moiety can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.[1] Furthermore, the bulky nature of the adamantane group can provide a strong anchor within a binding pocket, contributing to high affinity and selectivity.[2] These attributes have led to the successful development of adamantane-containing drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and metabolic diseases.[3]
Adamantane Derivatives as Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Mechanism of Action and Therapeutic Relevance:
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[4] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[5][6] Adamantane derivatives have emerged as potent and selective inhibitors of 11β-HSD1, offering a promising therapeutic strategy for these conditions.[7][8] The adamantane scaffold often occupies a hydrophobic pocket in the enzyme's active site, contributing to the inhibitor's high affinity and selectivity.[9]
Signaling Pathway:
The inhibition of 11β-HSD1 by adamantane derivatives leads to a reduction in intracellular cortisol levels, which in turn can activate the AMP-activated protein kinase (AMPK) signaling pathway.[5] Activated AMPK plays a central role in regulating cellular energy homeostasis, promoting glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis.
Caption: Inhibition of 11β-HSD1 by adamantane derivatives reduces cortisol production, leading to AMPK activation and improved metabolic control.
Quantitative Data: Inhibitory Activity of Adamantane Derivatives against 11β-HSD1
| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Reference |
| Adamantyl Ethanone Pyridyl Derivatives | Compound with ether linker | Human 11β-HSD1 | 34-48 | [10] |
| Adamantyl Carboxamides and Acetamides | Optimized thiophenyl derivative | Human 11β-HSD1 | ~100 | [11] |
| Adamantane-linked 1,2,4-Triazoles | Nitro-substituted aryl derivative | Predicted Human 11β-HSD1 | N/A (in silico) | [7] |
| 3-Amino-N-adamantyl-3-methylbutanamide Derivatives | Compound 8j | Human and Mouse 11β-HSD1 | Good in vitro/ex vivo activity | [8] |
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from methodologies described for the evaluation of 11β-HSD1 inhibitors.[12][13]
Materials:
-
HEK293 cells stably transfected with the human HSD11B1 gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Adamantane derivative test compounds
-
Cortisone (substrate)
-
[³H]-Cortisol (tracer)
-
NADPH
-
Scintillation Proximity Assay (SPA) beads coated with an anti-cortisol antibody
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Maintain HEK293 cells expressing human 11β-HSD1 in appropriate culture conditions.
-
Compound Preparation: Prepare a serial dilution of the adamantane derivative test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
HEK293 cell lysate (as the source of 11β-HSD1)
-
A solution of cortisone and [³H]-cortisol.
-
NADPH solution.
-
The adamantane derivative test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic conversion of cortisone to cortisol.
-
Detection: Stop the reaction and add the SPA beads. The beads will bind to the [³H]-cortisol produced.
-
Measurement: Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-cortisol produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro 11β-HSD1 scintillation proximity assay.
Adamantane Derivatives as Inhibitors of Dipeptidyl Peptidase-4 (DPP-4)
Mechanism of Action and Therapeutic Relevance:
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[15] Adamantane-containing compounds, such as vildagliptin and saxagliptin, are established DPP-4 inhibitors used in the treatment of type 2 diabetes.[16][17] The adamantane moiety typically binds to the hydrophobic S1 pocket of the DPP-4 enzyme.[18]
Signaling Pathway:
Inhibition of DPP-4 by adamantane derivatives prevents the degradation of GLP-1 and GIP. These incretin hormones then bind to their respective receptors on pancreatic β-cells, leading to increased intracellular cAMP levels and subsequent potentiation of glucose-stimulated insulin secretion.
Caption: Adamantane-based DPP-4 inhibitors increase active GLP-1/GIP, enhancing insulin secretion.
Quantitative Data: Inhibitory Activity of Adamantane Derivatives against DPP-4
| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Reference |
| Adamantane Carboxamides | 3,5-dimethyladamantane 1-carboxamide | Human Plasma DPP-4 | 53.94 | [6] |
| Adamantyl-allyl Thiourea Derivatives | N/A | Human Plasma DPP-4 | High activity reported | [6] |
| Adamantane-based drugs | Vildagliptin | DPP-4 | Marketed Drug | [19] |
| Adamantane-based drugs | Saxagliptin | DPP-4 | Marketed Drug | [16][19] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is based on commercially available DPP-4 inhibitor screening kits.[1][20]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 assay buffer
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC)
-
Adamantane derivative test compounds
-
DPP-4 inhibitor positive control (e.g., sitagliptin)
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw enzyme on ice.
-
Compound Preparation: Prepare serial dilutions of the adamantane derivative test compounds and the positive control in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DPP-4 assay buffer.
-
DPP-4 enzyme solution.
-
Test compound or control solution. Include a vehicle control and a no-enzyme background control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Measurement: Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for the in vitro fluorometric DPP-4 inhibition assay.
Adamantane Derivatives as Inhibitors of Histone Deacetylases (HDACs)
Mechanism of Action and Therapeutic Relevance:
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins.[21] This deacetylation leads to chromatin condensation and transcriptional repression.[3] HDACs are often overexpressed in cancer cells, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[7] Adamantane derivatives have been developed as potent HDAC inhibitors, with some showing promise in cancer therapy.[17][22] The adamantane moiety can serve as a bulky "cap" group that interacts with the surface of the enzyme, contributing to inhibitor potency and selectivity.[12]
Mechanism of Gene Regulation:
HDAC inhibitors, including those with an adamantane scaffold, increase the acetylation of histones, leading to a more open chromatin structure. This allows transcription factors to access DNA and activate the expression of genes involved in tumor suppression and cell cycle control.
Caption: Adamantane-based HDAC inhibitors promote histone acetylation, leading to the expression of tumor-suppressing genes.
Quantitative Data: Inhibitory Activity of Adamantane Derivatives against HDACs
| Compound Class | Specific Derivative Example | Target | GI50 (nM) in Cancer Cell Lines | Reference |
| Adamantane and Nor-adamantane based inhibitors | Compound 32 | HCT116, NCI-H460, U251 | 10-100 | [22] |
| Nor-adamantane based compounds | 66a | HDAC (enzyme inhibition) | IC50 = 0.02 nM | [23] |
| Nor-adamantane based compounds | 66b | HDAC (enzyme inhibition) | IC50 = 0.03 nM | [23] |
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is based on commercially available HDAC inhibitor screening kits.[24][25]
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer
-
Acetylated fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer (containing a protease like trypsin)
-
Adamantane derivative test compounds
-
HDAC inhibitor positive control (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit instructions.
-
Compound Preparation: Create serial dilutions of the adamantane test compounds and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
HDAC assay buffer.
-
HDAC1 enzyme.
-
Test compound or control. Include vehicle and background controls.
-
-
Enzymatic Reaction: Add the acetylated substrate to all wells to start the reaction. Incubate at 37°C for a specified duration (e.g., 30 minutes).
-
Development: Add the HDAC developer to each well and incubate at room temperature for 15 minutes. The developer cleaves the deacetylated substrate to release the fluorophore.
-
Measurement: Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Adamantane Derivatives as Inhibitors of Cytochrome P450 (CYP) Enzymes
Mechanism of Action and Therapeutic Relevance:
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[26][27] Inhibition of specific CYP isoforms can lead to significant drug-drug interactions, resulting in altered drug efficacy and potential toxicity.[16] Adamantane derivatives have been investigated as inhibitors of various CYP enzymes.[28] The lipophilic nature of the adamantane scaffold can facilitate binding to the active site of these enzymes. Understanding the inhibitory potential of adamantane-containing compounds against CYP isoforms is crucial during drug development to predict and mitigate potential adverse drug interactions.
Metabolic Pathway:
CYP enzymes are involved in Phase I metabolism, typically introducing or exposing functional groups on a substrate to increase its water solubility and facilitate its excretion. Inhibition of a specific CYP enzyme by an adamantane derivative can block the metabolism of other drugs that are substrates for that enzyme, leading to their accumulation in the body.
Caption: Inhibition of CYP enzymes by adamantane derivatives can block drug metabolism, leading to potential drug-drug interactions.
Quantitative Data: Inhibitory Activity of Adamantane Derivatives against CYP Enzymes
| Compound Class | Specific Derivative Example | Target | Kᵢ (µM) | Reference |
| Isopropenyl-methyladamantane | 2-PMADA | Human CYP2B6 | 5.27 | [15] |
| Isopropenyl-methyldiamantane | 3-PMDIA | Human CYP2B6 | 2.17 | [15] |
| Adamantyl Acetylenes | N/A | CYP1A1, 1A2, 2B1 | Under investigation | [28] |
Experimental Protocol: In Vitro CYP Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available fluorogenic CYP inhibition assays.[22]
Materials:
-
Individually expressed human CYP450 enzymes (e.g., CYP3A4, CYP2D6, etc.)
-
NADPH regeneration system
-
Fluorogenic CYP450-specific substrates
-
Adamantane derivative test compounds
-
Known CYP-specific inhibitors (positive controls)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of CYP enzymes, NADPH regeneration system, and fluorogenic substrates.
-
Compound Preparation: Prepare serial dilutions of the adamantane test compounds and positive controls.
-
Assay Setup: In a 96-well plate, add:
-
CYP enzyme and NADPH regeneration system.
-
Test compound or control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the specific fluorogenic substrate.
-
Measurement: Monitor the increase in fluorescence over time in a kinetic mode. The fluorescent signal is directly proportional to the CYP activity.
-
Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition for each test compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro fluorometric CYP inhibition assay.
Conclusion: The Enduring Potential of Adamantane in Enzyme-Targeted Drug Discovery
The unique structural and physicochemical properties of the adamantane scaffold continue to make it a highly valuable tool in the design of novel enzyme inhibitors. Its ability to impart favorable pharmacokinetic properties and to serve as a rigid anchor for precise interactions with enzyme active sites has been successfully leveraged in the development of drugs for a multitude of therapeutic areas. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively explore and harness the potential of adamantane derivatives in their own research endeavors. As our understanding of enzyme structure and function continues to grow, the rational design of new adamantane-based inhibitors holds immense promise for the development of the next generation of targeted therapies.
References
-
Loerz, C., & Maser, E. (2017). The cortisol-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 in skeletal muscle in the pathogenesis of the metabolic syndrome. Journal of Steroid Biochemistry and Molecular Biology, 174, 65-71. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. [Link]
-
Lynch, J. J., & Gann, D. S. (1990). Cytochrome P-450-mediated metabolism of xenobiotics. The Journal of trauma, 30(12 Suppl), S12-9. [Link]
-
Al-Hourani, B. J., Sharma, S. K., & Tuszynski, J. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1, 2, 4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5345. [Link]
-
Li, G., & Seto, E. (2016). Histone deacetylases and mechanisms of regulation of gene expression. Journal of cellular physiology, 231(11), 2325-2333. [Link]
-
CYP Inhibition Assay (Ki). (n.d.). Cyprotex. [Link]
-
CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. [Link]
-
Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. (2015). Bioorganic & Medicinal Chemistry Letters, 25(19), 4164-4168. [Link]
-
Vicker, N., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem, 6(10), 1845-1857. [Link]
-
3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1374-1378. [Link]
-
Wang, Y., et al. (2025). 11β-HSD1 inhibitor alleviates lipid metabolism disorder by activating the AMPK signaling pathway. Scientific Reports, 15(1), 1-13. [Link]
-
Stiborova, M., et al. (2002). New Selective Inhibitors of Cytochromes P450 2B and Their Application to Antimutagenesis of Tamoxifen. Cancer Research, 62(13), 3740-3747. [Link]
-
New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. (2018). Pharmaceutical Chemistry Journal, 52(4), 285-290. [Link]
-
Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in endocrinology, 10, 80. [Link]
-
Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. (2012). ChemMedChem, 7(8), 1403-1413. [Link]
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439. [Link]
-
11β-Hydroxysteroid dehydrogenase type 1 shRNA ameliorates glucocorticoid-induced insulin resistance and lipolysis in mouse abdominal adipose tissue. (2012). American Journal of Physiology-Endocrinology and Metabolism, 303(3), E347-E357. [Link]
-
Morton, N. M. (2010). 11β-Hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. Molecular and cellular endocrinology, 316(2), 154-164. [Link]
-
Hopkins, N. E. (n.d.). INHIBITION OF CYTOCHROME P450 BY NAPHTHYL AND ADAMANTYL ACETYLENES. Tulane University. [Link]
-
Gopalan, B., et al. (2013). Discovery of adamantane based highly potent HDAC inhibitors. Bioorganic & medicinal chemistry letters, 23(9), 2532-2537. [Link]
-
Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current protocols in neuroscience, 88(1), e75. [Link]
-
Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. (2022). European Journal of Medicinal Chemistry, 242, 114674. [Link]
-
High-Throughput Analysis of Cytochrome P450 Inhibition in Intact Human Hepatocytes. (n.d.). Agilent. [Link]
-
Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
-
A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. (2008). Organic Process Research & Development, 12(5), 893-899. [Link]
-
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2021). ProQuest. [Link]
-
Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV. (2005). Current opinion in drug discovery & development, 8(4), 512-532. [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]
-
A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (2020). Molecules, 25(21), 5035. [Link]
-
Discovery of adamantane based highly potent HDAC inhibitors. (2013). ResearchGate. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. academic.oup.com [academic.oup.com]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors [frontiersin.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Hsd11b1 hydroxysteroid 11-beta dehydrogenase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. html.rhhz.net [html.rhhz.net]
- 14. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 17. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Histone deacetylases and mechanisms of regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. researchgate.net [researchgate.net]
- 24. bioscience.co.uk [bioscience.co.uk]
- 25. caymanchem.com [caymanchem.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. www2.tulane.edu [www2.tulane.edu]
Technical Support Center: Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol
Welcome to the Technical Support Center for the synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol . Adamantane-derived amino alcohols possess unique stereoelectronic properties that are highly valued in antiviral and neuropharmacological drug design, providing enhanced lipophilicity and metabolic stability.
This guide provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield synthesis.
Reaction Pathway & Workflow
The most robust synthetic route avoids complex protecting group strategies by utilizing a two-step sequence. The synthesis typically begins with 1-adamantanecarboxaldehyde [1], which undergoes a nucleophilic addition with the lithium enolate of acetonitrile. This is followed by the electrophilic reduction of the resulting β -hydroxy nitrile.
Fig 1. Two-step synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol avoiding basic reduction conditions.
Step-by-Step Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems , meaning analytical checkpoints are built directly into the workflow.
Step 1: Synthesis of 3-(1-Adamantyl)-3-hydroxypropanenitrile
-
LDA Preparation: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Nitrile Deprotonation: Add anhydrous acetonitrile (1.1 eq) dropwise. Stir for 45 minutes at -78 °C to ensure complete formation of the lithiated nitrile.
-
Electrophile Addition: Dissolve 1-adamantanecarboxaldehyde (1.0 eq) in a minimal amount of dry THF and add dropwise to the reaction mixture.
-
Reaction & Quench: Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl.
-
Workup: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Check: Analyze the crude mixture via IR spectroscopy. The disappearance of the strong aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (~2250 cm⁻¹) and broad O-H stretch (~3300 cm⁻¹) confirms successful conversion.
Step 2: Reduction to 1-(1-Adamantyl)-3-aminopropan-1-ol
-
Borane Addition: Dissolve the purified 3-(1-adamantyl)-3-hydroxypropanenitrile (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C under argon. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.
-
Quench: Cool the reaction to 0 °C. Carefully add methanol dropwise until effervescence ceases to destroy excess borane.
-
Adduct Cleavage (Critical): Add 2M HCl (10 eq) and reflux the mixture for 1 hour to hydrolyze the stable boron-amine complex.
-
Isolation: Cool to room temperature and basify the aqueous layer to pH 12 using 2M NaOH. Extract extensively with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate.
Validation Check: TLC (DCM:MeOH:NH₄OH 90:9:1) should show a highly polar spot that stains positively with Ninhydrin (purple/pink), confirming the presence of a primary amine.
Troubleshooting Guides & FAQs
Fig 2. Troubleshooting logic tree for identifying reduction failures in Step 2.
Q1: Why am I recovering unreacted 1-adamantanecarboxaldehyde instead of the β -hydroxy nitrile in Step 1? Causality: 1-Adamantanecarboxaldehyde lacks α -protons (the C1 bridgehead carbon cannot enolize), meaning self-condensation is impossible. If you are recovering starting material, the issue is exclusively related to the nucleophile. Either ambient moisture destroyed the LDA/lithiated acetonitrile, or the deprotonation of acetonitrile was incomplete. Solution: Ensure diisopropylamine is freshly distilled over CaH₂ and allow a full 45 minutes for acetonitrile deprotonation at -78 °C before adding the aldehyde.
Q2: When using LiAlH₄ for the nitrile reduction, my yield is abysmal and I see 1-adamantanecarboxaldehyde in the NMR. What happened? Causality: While LiAlH₄ is a standard reagent for nitrile reduction, its use on β -hydroxy nitriles often leads to base-catalyzed retro-aldol cleavage[2]. LiAlH₄ is highly basic; it deprotonates the unprotected β -hydroxyl group, triggering a collapse back into the starting aldehyde and acetonitrile anion. Solution: Switch to an electrophilic reducing agent like BH₃·THF (as outlined in the protocol), which coordinates to the nitrile nitrogen without acting as a hard base, completely bypassing the retro-aldol pathway.
Q3: I used BH₃·THF for the reduction, but my amine yield is low and the NMR shows broad, unassignable peaks. Why? Causality: Incomplete cleavage of the boron-amine complex. Borane forms a highly stable Lewis acid-base adduct ( RNH2⋅BH3 ) with the newly formed primary amine. Quenching with methanol only destroys excess borane; it does not break this adduct. Solution: You must perform the acidic reflux step (2M HCl for 1 hour). Skipping this step traps your product in the aqueous layer as a boron complex.
Q4: I am using catalytic hydrogenation (Raney Ni / H₂) for Step 2 as a scale-up alternative, but I am getting a mixture of primary and secondary amines. How do I prevent this? Causality: During catalytic hydrogenation, the intermediate imine can be attacked by the newly formed primary amine, expelling ammonia and forming a secondary amine dimer. Solution: Conduct the hydrogenation in methanolic ammonia (NH₃ in MeOH). According to Le Chatelier's principle, flooding the system with excess ammonia suppresses the condensation side-reaction, driving the equilibrium toward the primary amine.
Quantitative Data & Reaction Parameters
| Reaction Step | Reagents & Solvents | Temp / Time | Target Yield | Critical Impurity Profile |
| Step 1: Nitrile Addition | Ad-CHO, CH₃CN, LDA, THF | -78 °C to 0 °C, 3 h | 75–85% | Unreacted Ad-CHO (IR: 1720 cm⁻¹) |
| Step 2: Borane Reduction | BH₃·THF, THF, then HCl/MeOH | Reflux, 12 h | 65–80% | Boron-amine adducts (Incomplete quench) |
| Step 2 (Alt): Hydrogenation | Raney Ni, H₂ (50 psi), NH₃/MeOH | RT, 24 h | 70–85% | Secondary amine dimer (MS: 2M - NH₃) |
Sources
Technical Support Center: Improving Yield in Adamantane Functionalization Reactions
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of modifying the adamantane scaffold. Adamantane's rigid, lipophilic structure is a privileged motif in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, its inherent stability and strong C–H bonds make high-yield functionalization a significant synthetic hurdle.[1][3][4]
This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common obstacles and improve the yield and selectivity of your reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with adamantane.
Q1: Why are my adamantane functionalization reactions consistently low-yielding?
A1: The primary challenge lies in the unique structure and high stability of the adamantane core.[5] Key factors include:
-
High C-H Bond Strength: Adamantane possesses unusually strong C(sp³)–H bonds (approx. 99 kcal/mol for tertiary and 96 kcal/mol for secondary positions), which require highly reactive intermediates for activation.[1]
-
Steric Hindrance: The rigid, cage-like structure sterically shields both the tertiary (bridgehead) and, even more so, the secondary (methylene) C-H bonds.[3][6] This can hinder the approach of bulky reagents and catalysts, leading to low reactivity.[3][6]
-
Low Solubility: Adamantane and many of its derivatives are highly nonpolar and crystalline, often exhibiting poor solubility in common organic solvents, which can impede reaction kinetics.[7]
Q2: How can I improve the regioselectivity to favor functionalization at the tertiary (bridgehead) position over the secondary positions?
A2: Achieving high regioselectivity is critical. While the tertiary C-H bonds are statistically outnumbered, they are often the preferred site of reaction. Strategies to enhance this preference include:
-
Radical-Mediated Reactions: Many functionalization reactions proceed through a radical intermediate. The tertiary adamantyl radical is more stable than the secondary radical, making hydrogen atom abstraction from the bridgehead position kinetically and thermodynamically favored.[6][8]
-
Catalyst Control: Modern synthetic methods, particularly those employing photoredox and hydrogen atom transfer (HAT) catalysis, have been developed to exhibit exquisite selectivity.[3][6][9] Certain catalyst systems, such as those using quinuclidine-based HAT catalysts, can selectively target the strong tertiary C-H bonds even in the presence of weaker, more traditionally reactive C-H bonds elsewhere in a molecule.[3]
Q3: I'm working with an already substituted adamantane, and my yields are much lower than with the parent molecule. What is the likely cause?
A3: Substituents on the adamantane core can profoundly impact reactivity. Consider these factors:
-
Increased Steric Hindrance: An existing substituent, particularly a bulky one, can further obstruct access to the remaining C-H bonds, lowering reaction rates.[6]
-
Electronic Effects: Electron-withdrawing groups (e.g., ketones, nitriles, esters) can deactivate the adamantane core by pulling electron density away, making C-H bond cleavage more difficult.[3][6] In these cases, more forcing reaction conditions, such as a more reactive catalyst or higher temperatures, may be necessary to achieve good conversion.[3][6]
Q4: What are the most critical experimental conditions to control for a successful reaction?
A4: Adamantane functionalization reactions, especially modern catalytic ones, are often sensitive to the experimental environment.
-
Atmosphere Control: Many catalysts, particularly photoredox catalysts and organometallics, are sensitive to oxygen and moisture. Performing reactions under a strictly inert atmosphere (e.g., nitrogen or argon) and using anhydrous, degassed solvents is crucial for reproducibility and high yield.[6][10][11]
-
Reagent Purity: Ensure all starting materials, reagents, and catalysts are of high purity. Impurities can poison catalysts or lead to unwanted side reactions.
-
For Photocatalytic Reactions: The choice of light source (wavelength and wattage) and the reaction vessel's material and geometry are critical, as they directly influence the rate of photocatalyst excitation.[3][11]
Troubleshooting Guides
When yields are low, a systematic approach is essential. Use the following guide to diagnose and resolve common issues.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical pathway for identifying the root cause of poor reaction outcomes.
Caption: A flowchart for troubleshooting common issues in adamantane functionalization.
Experimental Protocols & Data
Direct C-H functionalization via dual photoredox and hydrogen atom transfer (HAT) catalysis is a state-of-the-art method for achieving high yields and excellent regioselectivity.[3][9][12][13]
Protocol: Photocatalytic C-H Alkylation of Adamantane Derivatives
This protocol describes a general and robust procedure for the selective functionalization of the tertiary C-H bond of adamantane with electron-deficient alkenes.[3][11]
Materials:
-
Adamantane derivative (1.5 - 2.0 equiv)
-
Alkene (1.0 equiv, limiting reagent)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine-based catalyst, 5-10 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
LED photoreactor (e.g., 456 nm blue LEDs)
Procedure:
-
Reaction Setup: In an oven-dried vial under an inert atmosphere, combine the adamantane derivative, alkene, photocatalyst, and HAT catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the vial and further degas the reaction mixture by sparging with an inert gas for 15 minutes.[10][11]
-
Irradiation: Place the vial in the photoreactor. Irradiate the reaction mixture with stirring at room temperature for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis to check for the consumption of the limiting reagent.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired alkylated adamantane product.
Mechanism: Dual Catalysis for C-H Functionalization
The reaction proceeds via a dual catalytic cycle where a photocatalyst and a HAT catalyst work in synergy to overcome the high activation barrier of the adamantane C-H bond.
Caption: General mechanism for photocatalytic C-H functionalization of adamantane.
Data Tables: Reaction Scope & Yields
The photocatalytic C-H alkylation method demonstrates broad applicability for various alkenes and substituted adamantanes.
Table 1: Alkylation of Adamantane with Various Alkenes [12][13]
| Entry | Alkene Partner | Product | Yield (%) |
| 1 | Phenyl Vinyl Sulfone | 1-(2-(Phenylsulfonyl)ethyl)adamantane | 91 |
| 2 | Acrylonitrile | 3-(Adamantan-1-yl)propanenitrile | 57 |
| 3 | Methyl Acrylate | Methyl 3-(adamantan-1-yl)propanoate | 66 |
| 4 | N,N-Dimethylacrylamide | 3-(Adamantan-1-yl)-N,N-dimethylpropanamide | 89 |
| 5 | Diethyl Maleate | Diethyl 2-(adamantan-1-yl)succinate | 82 |
Table 2: Alkylation of Substituted Adamantanes and Drug Derivatives [3][9]
| Entry | Adamantane Substrate | Product | Yield (%) |
| 1 | 1-Bromoadamantane | 1-Bromo-3-alkylethyladamantane | 64 |
| 2 | 1-Adamantanol | 3-Alkylethyl-1-adamantanol | 72 |
| 3 | 2-Adamantanone | 1-Alkylethyl-2-adamantanone | 60 |
| 4 | N-Boc-Amantadine | N-Boc-3-alkylethyl-1-aminoadamantane | 63 |
| 5 | N-Boc-Memantine | N-Boc-1-alkylethyl-3,5-dimethyladamantane | 74 |
References
- Fokin, A. A., & Schreiner, P. R. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
- BenchChem. (2026). Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions. BenchChem Technical Guides.
- BenchChem. (2025). Technical Support Center: Optimizing Adamantane Oxidation Reactions. BenchChem Technical Guides.
-
Bagrii, E. I. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 57(3), 183-197. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708-5715. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Mella, M., & Fagnoni, M. (2001). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, 66(19), 6331-6338. [Link]
-
Feldmann, C., & Dehnen, S. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]
-
Fokin, A. A., & Schreiner, P. R. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- BenchChem. (2026). Synthetic Routes for Functionalized Adamantane Derivatives: Application Notes and Protocols. BenchChem Technical Guides.
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019).
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]
- Martin, D. B. C., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. Journal of the American Chemical Society.
-
Grogan, G., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology. [Link]
-
ResearchGate. (n.d.). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. [Link]
- BenchChem. (2025).
-
Dastidar, P., et al. (2023). Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis. Royal Society of Chemistry. [Link]
- Stankiewicz, M., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
- BenchChem. (2025). Technical Support Center: Functionalization of 1-Adamantanecarboxylic Acid. BenchChem Technical Guides.
-
Mlinarić-Majerski, K., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]
-
Mlinarić-Majerski, K., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
managing side reactions in the synthesis of adamantane derivatives
Welcome to the Technical Support Center for Adamantane Derivative Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic challenges encountered during the functionalization of diamondoid scaffolds.
Adamantane's rigid, highly symmetrical tricyclic cage presents unique thermodynamic and kinetic hurdles. Standard synthetic intuition often fails here—leading to over-functionalization, poor regioselectivity, and recalcitrant side reactions. This guide deconstructs these issues through the lens of physical organic chemistry, providing self-validating protocols to ensure your workflows are robust and reproducible.
Module 1: C–H Functionalization & Alkylation
FAQ: Why am I getting functionalization at secondary (2°) carbons or unselective mixtures instead of the targeted 3° bridgehead?
The Causality: In typical aliphatic systems, tertiary (3°) C–H bonds are weaker than secondary (2°) C–H bonds, making them the default thermodynamic target for radical abstraction. However, adamantane defies this heuristic. Its rigid cage prevents the planarization required to stabilize a tertiary radical, resulting in a 3° C–H Bond Dissociation Energy (BDE) of 99 kcal/mol—which is actually stronger than its 2° C–H BDE (96 kcal/mol)[1]. If you use a neutral or nucleophilic radical abstractor, the reaction will unselectively attack the weaker 2° positions or fail entirely.
The Resolution: To override this thermodynamic penalty, you must exploit polar effects using Hydrogen Atom Transfer (HAT) catalysis. By using an electrophilic HAT catalyst—specifically a quinuclidine radical cation generated via photoredox catalysis—the abstraction becomes polarity-matched. The quinuclidine radical cation selectively targets the most electron-rich, "hydridic" 3° C–H bond, ignoring the thermodynamically weaker but less electron-rich 2° bonds[1][2].
Fig 1. Dual photoredox and HAT catalytic cycle demonstrating polarity-matched 3° C-H abstraction.
Validated Protocol: Highly Selective Photoredox C–H Alkylation
-
Preparation: In an argon-filled glovebox, charge a dry vial with adamantane (1.0 equiv), the target electron-deficient alkene (1.5 equiv), Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6 photocatalyst (1 mol%), and Quinuclidine HAT catalyst (10 mol%).
-
Solvation: Dissolve the mixture in anhydrous, degassed acetonitrile (0.1 M concentration). Seal the vial with a PTFE septum cap.
-
Irradiation: Remove the vial from the glovebox and irradiate with 450 nm blue LEDs at ambient temperature. Ensure vigorous stirring to maintain mass transfer.
-
Monitoring: Allow the reaction to proceed for 24 hours. The electrophilic nature of the quinuclidine radical cation will ensure >20:1 regioselectivity for the 3° bridgehead position[2].
-
Isolation: Quench the reaction by exposing it to air, concentrate under reduced pressure, and purify via standard silica gel flash chromatography.
Module 2: Halogenation Side Reactions
FAQ: How can I suppress the formation of 1,3-dibromoadamantane and oxygenated byproducts during radical bromination?
The Causality: Direct bromination of adamantane using excess Br₂ or unoptimized radical initiators leads to indiscriminate halogenation due to the long lifetime of the adamantyl radical. Furthermore, if metalloporphyrin catalysts are used in the presence of trace oxygen or water, an "oxygen rebound" pathway outcompetes halogenation, leading to adamantan-1-ol or adamantanone byproducts[3].
The Resolution: To achieve mono-selectivity, you must tightly control the kinetics of the radical trapping step. This can be done via two distinct strategies:
-
Kinetic Quenching: Using a Manganese/bipyridine catalyst system with NBS, where strict reaction time control (30 minutes) arrests the reaction at the mono-brominated stage before the second equivalent can react[4].
-
Rebound Inhibition: Using an Iron porphyrin catalyst with a heavy excess of a Lewis acid (LiBr). The Li+ ions bind to the high-valent iron-oxo intermediate, elevating its redox potential and strictly inhibiting the oxygen rebound pathway, forcing exclusive bromination[3].
Table 1: Optimization of Adamantane Bromination Selectivity
| Catalyst System | Halogen Source / Additives | Reaction Time | Major Product | Selectivity / Mechanistic Notes |
| Mn(OAc)₂ / bpy | NBS, TMSN₃ | 30 min | 1-Bromoadamantane | 62% yield. Kinetically controlled mono-selectivity[4]. |
| Mn(OAc)₂ / bpy | NBS, TMSN₃ | 18 hours | 1,3-Dibromoadamantane | Thermodynamic sink; di-selective over extended time[4]. |
| [Fe(TDFPP)Cl] | PhIO, LiBr (125 eq) | 12 hours | 1-Bromoadamantane | Oxygen-rebound strictly inhibited by Li+ Lewis acidity[3]. |
| None (Classical) | Br₂ (excess) | Variable | Unstable Mixture | Highly exothermic; poor selectivity; requires Fe powder[5]. |
Module 3: Ritter Reaction & Amination Troubleshooting
FAQ: The Ritter reaction of 1-adamantanol (or 1-bromoadamantane) is yielding fragmented byproducts, eliminations, and low conversion. How do I optimize this?
The Causality: The classical Ritter reaction relies on generating an adamantyl carbocation using stoichiometric amounts of harsh Brønsted acids (e.g., concentrated H₂SO₄ at >100°C)[6]. While the 3° adamantyl carbocation is hyperconjugatively stabilized by the cage structure, the extreme thermal and acidic conditions promote cage fragmentation, elimination, and polymerization side-reactions[2][7].
The Resolution: Abandon classical harsh acidic conditions in favor of modern, milder alternatives. You can utilize a Radical-Polar Crossover (RPC) approach via photoredox catalysis, which generates the carbocation transiently under neutral conditions[6]. Alternatively, for direct industrial scalability, utilize a Tetra-n-butylammonium iodide (TBAI)-catalyzed one-pot amination . TBAI accelerates the nucleophilic substitution rate, allowing the reaction to proceed in benign solvents (methanol) at a mild 65°C, completely bypassing the need for toxic diphenyl ether at 175°C[8].
Validated Protocol: TBAI-Catalyzed Synthesis of Amantadine
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser, add 1-bromoadamantane (1.0 equiv), Urea (excess, acting as the nitrogen source), and a catalytic amount of TBAI (Tetra-n-butylammonium iodide).
-
Solvent Addition: Suspend the reagents in analytical grade Methanol. (This replaces the highly toxic diphenyl ether historically used for this transformation)[8].
-
Heating: Heat the reaction mixture to a mild 65°C. The TBAI catalyst provides a controlled micro-environment that accelerates the alkylation process while suppressing side reactions[8].
-
Hydrolysis & Workup: Once complete conversion is observed via GC-MS, cool the mixture to room temperature. Perform an alkaline hydrolysis to liberate the free amine.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane), dry over anhydrous Na₂SO₄, and concentrate to yield high-purity amantadine.
References
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids Source: Organic & Biomolecular Chemistry (PMC / NIH) URL:[Link]
-
Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer Source: ACS Catalysis URL:[Link]
-
Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions Source: RSC Publishing URL:[Link]
-
Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Merging New and Old Concepts: Tandem Oxidative Radical‐Polar Crossover Ritter Amidation via Multicomponent Photoelectrochemistry Source: European Journal of Organic Chemistry (Uni-Regensburg) URL:[Link]
-
Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]
-
Ritter Reaction: Recent Catalytic Developments Source: ResearchGate URL:[Link]
- JP2002145809A - Method for producing 1, 3-dibromoadamantane Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00508F [pubs.rsc.org]
- 4. BJOC - Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 [beilstein-journals.org]
- 5. JP2002145809A - Method for producing 1, 3-dibromoadamantane - Google Patents [patents.google.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
optimizing reaction conditions for aminopropanol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in the synthesis and functionalization of aminopropanols (e.g., 3-amino-1-propanol and 2-aminopropanol). Aminopropanols are critical bifunctional building blocks in drug development, but their dual reactivity often leads to chemoselectivity issues, regioisomer impurities, and yield fluctuations.
This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure your synthetic workflows remain robust and reproducible.
Logical workflow for optimizing aminopropanol synthesis and troubleshooting side reactions.
Section 1: Core Reaction Workflows & Protocols
Protocol A: Chemoselective N-Boc Protection of 3-Amino-1-propanol
The Causality: 3-amino-1-propanol possesses both a primary amine and a primary alcohol. While the amine is kinetically more nucleophilic, localized high concentrations of di-tert-butyl dicarbonate ((Boc)₂O) or uncontrolled exothermic conditions can overcome this kinetic preference, leading to unwanted O-acylation or di-protection. By utilizing a non-polar aprotic solvent (dichloromethane) and enforcing a strict dropwise addition under an inert atmosphere, we maximize the kinetic differentiation between the two nucleophiles [1].
Step-by-Step Methodology:
-
Preparation: Purge a dry, round-bottom flask with nitrogen. Dissolve 3-amino-1-propanol (7.8 g, 104.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: In a separate addition funnel, dissolve (Boc)₂O (25.0 g, 114.5 mmol, 1.1 eq) in 50 mL of anhydrous DCM.
-
Controlled Reaction: Add the (Boc)₂O solution dropwise to the stirring amine solution at room temperature. Critical Insight: Do not use an ice bath unless the ambient temperature exceeds 25°C. Lowering the temperature too much can precipitate the reagents, while adding the reagent too fast spikes the temperature and promotes O-acylation.
-
Maturation: Stir the reaction mixture at room temperature for 12 hours under continuous nitrogen protection.
-
Self-Validation Checkpoint: Before proceeding to workup, spot the reaction mixture on a silica TLC plate (Eluent: 50% Petroleum Ether / Ethyl Acetate). The primary amine starting material will remain at the baseline (ninhydrin positive), while the desired tert-butyl N-(3-hydroxypropyl)carbamate will migrate with an Rf of ~0.4. If baseline material persists, the reaction is incomplete; add 0.05 eq of (Boc)₂O and stir for an additional hour.
-
Workup: Dry the organic phase directly with anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation under reduced pressure to afford the colorless, viscous product. Expected yield: >95% [1].
Section 2: Troubleshooting & FAQs
FAQ 1: Why is my yield of L-alaninol (2-aminopropanol) consistently low when reducing L-alanine esters with NaBH₄? Expert Answer: The most common failure point in this reduction is the premature hydrolysis of the ester starting material back to the unreactive carboxylate [2]. When neutralizing the L-alanine ethyl ester hydrochloride, any trace moisture combined with the localized heat of neutralization will rapidly cleave the ester. Self-Validating Fix: Perform the neutralization step in strictly anhydrous conditions using a mild base, and monitor the water content of your solvents using Karl Fischer titration (target <100 ppm H₂O). Keep the reduction temperature strictly below 20°C during the initial NaBH₄ addition to prevent thermal degradation of the active hydride species.
FAQ 2: How do I resolve unexpected peaks in my chromatographic analysis of 2-aminopropanol? Expert Answer: Unexpected peaks in HPLC or GC-MS analysis usually indicate the presence of regioisomers or unreacted starting materials[3]. If your 2-aminopropanol was synthesized via the ring-opening of propylene oxide, 1-amino-2-propanol is a frequent byproduct. Because these isomers have identical molecular weights, you cannot rely on low-resolution MS alone. Self-Validating Fix: Run a GC-MS using a chiral or highly polar column to achieve baseline separation. If the impurity is a regioisomer, you will need to implement fractional distillation or optimize the regioselectivity of the initial epoxide ring-opening catalyst [3].
Section 3: Quantitative Data & Impurity Profiling
To facilitate rapid troubleshooting, compare your analytical results against this standardized impurity matrix for aminopropanol synthesis.
| Impurity / Side Product | Typical Source | Analytical Method | Diagnostic Marker | Resolution Strategy |
| 1-Amino-2-propanol | Regioisomer from propylene oxide ring-opening [3] | GC-MS | Distinct retention time; characteristic fragmentation | Fractional distillation; optimize epoxide opening catalyst |
| O-Boc-3-aminopropanol | Over-reaction with (Boc)₂O during protection [1] | ¹H NMR | Shift in -CH₂-O- protons (~4.1 ppm) | Strict stoichiometric control; slower reagent addition |
| Unreacted Amino Ester | Incomplete NaBH₄ reduction [2] | IR / HPLC | Strong C=O stretch at ~1740 cm⁻¹ | Ensure fresh NaBH₄; extend reaction time; control moisture |
| Imines / Schiff Bases | Condensation with trace carbonyl impurities [3] | LC-MS | [M+H]⁺ corresponding to imine mass | Pre-purify solvents; avoid acetone during workup |
References
- ChemicalBook. "3-(BOC-AMINO)-1-PROPANOL | 58885-58-8". Source: chemicalbook.com.
- Benchchem. "L-Alaninol | 2749-11-3". Source: benchchem.com.
- Benchchem. "2-Aminopropanol Hydrochloride". Source: benchchem.com.
how to improve the solubility of adamantane-based compounds
Welcome to the Adamantane Formulation & Troubleshooting Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notorious solubility barriers associated with adamantane-based pharmacophores.
Adamantane’s rigid, diamondoid structure provides exceptional metabolic stability and target affinity, but its extreme lipophilicity often derails aqueous bioassays and in vivo dosing. Below, we address the most critical formulation challenges through causality-driven, self-validating protocols.
FAQ 1: Baseline Diagnostics & Solvent Selection
Q: Why does my adamantane-based pharmacophore precipitate immediately in aqueous assay buffers, and how can I determine its baseline solubility accurately?
A: The precipitation is driven by the intrinsic physicochemical properties of the adamantane scaffold. Adamantane is a bulky, three-dimensional hydrocarbon cage. This geometry results in exceptionally high lattice energy (reflected in its high melting point) and a complete lack of hydrogen-bonding potential. When introduced to aqueous media, the lipophilic cage causes a massive entropic penalty, forcing water molecules to form highly ordered clathrate-like structures around it. The compound rapidly crashes out of solution to minimize this exposed hydrophobic surface area.
Before attempting complex formulations, you must establish a quantitative baseline using the isothermal saturation method.
Self-Validating Diagnostic Protocol: Isothermal Saturation
-
Saturation: Suspend an excess amount of your adamantane derivative in your target buffer (e.g., PBS, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (25°C) for 48 hours. Causality: Adamantane's high lattice energy means dissolution kinetics are extremely slow; 48 hours ensures true thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: You must use Polytetrafluoroethylene (PTFE). Standard nylon or PES filters will hydrophobically adsorb the adamantane drug, leading to false-low solubility readings.
-
Validation & Quantification: Quantify the filtrate using HPLC or IR-ATR spectroscopy 1.
-
Self-Validation Step: Check your standard curve's R2 value. If R2<0.99 , your compound is likely forming undetectable nano-aggregates in the standard solutions. Switch to a mixed-solvent system (e.g., 5% DMSO in PBS) for the analytical run to break up aggregates before quantification.
-
Quantitative Data: Reference Solubility of Adamantane Derivatives To set expectations, compare your derivative against these established baselines:
| Compound | Solvent System | Temp (°C) | Solubility Limit | Data Source |
| 1,3-Bis(4-hydroxyphenyl)adamantane | Water | 25 | 7.7 × 10⁻⁴ g/L | [Benchchem] 2 |
| Amantadine Hydrochloride | PBS (pH 7.2) | 25 | ~5.0 g/L | [Cayman Chemical] 3 |
| Amantadine Hydrochloride | DMSO | 25 | ~50.0 g/L | [Cayman Chemical] 3 |
| Adamantane-1-carboxylic acid | Water | 25 | < 0.1 g/L | [Smolecule] 4 |
FAQ 2: Non-Covalent Formulation Strategies
Q: I am formulating an adamantane derivative for in vivo dosing. How can I use β-cyclodextrin (β-CD) to improve its aqueous solubility without altering the drug's covalent structure?
A: β-cyclodextrin (β-CD) is the premier excipient for adamantane derivatives due to a perfect steric match. The inner hydrophobic cavity of β-CD has a diameter of approximately 6.0–6.5 Å, which flawlessly accommodates the ~7 Å diameter of the adamantane cage. This size complementarity allows for the formation of highly stable 1:1 host-guest inclusion complexes 5. The exterior of the β-CD remains highly hydroxylated, dragging the lipophilic adamantane into the aqueous phase.
Decision matrix for selecting an adamantane solubility enhancement strategy.
Protocol: Synthesis of Adamantane-β-Cyclodextrin Inclusion Complex
Step-by-step workflow for generating and validating adamantane-β-CD inclusion complexes.
-
Preparation of Host Solution: Dissolve β-cyclodextrin in a 3:7 (v/v) Ethanol/Water mixture at 80°C to achieve a clear solution. Causality: Ethanol acts as a co-solvent to temporarily accommodate the adamantane derivative before complexation occurs.
-
Guest Addition: Add an equimolar amount of the adamantane derivative to the hot β-CD solution.
-
Complexation: Stir the mixture continuously at 80°C for 2–3 hours. Causality: Thermodynamic energy is required to displace the high-energy water molecules residing inside the β-CD cavity, allowing the adamantane to dock.
-
Crystallization: Smoothly cool the mixture to room temperature and incubate for 8 hours. The inclusion complex will precipitate as colorless parallelogram platelet crystals (distinct from the square-platelet crystals of pristine β-CD).
-
Isolation: Filter the crystals and dry them under a vacuum.
-
Self-Validation Step: Dissolve a fraction of the dried powder in D₂O. Perform ¹H-NMR spectroscopy. Validation Criterion: Look for significant upfield chemical shifts in the H-3 and H-5 protons of β-cyclodextrin (which are located inside the cavity). A shift confirms the adamantane guest is sterically occupying the hydrophobic pocket.
FAQ 3: Covalent Chemical Modifications
Q: My adamantane-peptide conjugate aggregates heavily and non-covalent complexes dissociate in my assay. How can I chemically modify the adamantane moiety to enhance solubility?
A: When non-covalent formulation fails or dissociates prematurely, covalent modification is required. The lipophilic bulk of adamantane drives hydrophobic collapse. By conjugating a hydrophilic Polyethylene Glycol (PEG) chain (PEGylation) 6, you disrupt the intermolecular hydrophobic interactions and lower the melting point of the derivative. PEGylation introduces a massive hydration sphere that physically masks the hydrophobicity of the diamondoid cage.
Protocol: Covalent PEGylation of Adamantane Derivatives
-
Activation: Dissolve an adamantane-carboxylic acid derivative (e.g., adamantane-1-carboxylic acid) in anhydrous DMF. Add coupling reagents EDC and NHS to form an amine-reactive NHS-ester.
-
Conjugation: Introduce a methoxy-PEG-amine (mPEG-NH₂, e.g., 2000 Da or 5000 Da) to the activated adamantane solution. Add a catalytic amount of DIPEA (base) to ensure the amine remains deprotonated and nucleophilic.
-
Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere. Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive NHS-ester back into a carboxylic acid.
-
Purification: Precipitate the PEGylated adamantane by adding the reaction mixture dropwise into cold diethyl ether. Causality: Unreacted adamantane and lipophilic impurities will remain soluble in the ether, while the heavy PEG-conjugate crashes out as a white powder.
-
Self-Validation Step: Perform MALDI-TOF mass spectrometry and aqueous solubility testing. Validation Criterion: The mass spectrum must show a characteristic bell-shaped polymer distribution shifted exactly by the mass of the adamantane moiety. The resulting powder should instantly dissolve in PBS (pH 7.4) without any visible turbidity.
References
- Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents.
- Solubility of 1,3-Bis(4-hydroxyphenyl)adamantane in Organic Solvents: A Technical Overview.Benchchem.
- PRODUCT INFORMATION: Amantadine (hydrochloride).Cayman Chemical.
- Adamantan-1-yl-iodo-acetic acid.Smolecule.
- Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
- Anti-cancer activity of adamantane derivatives (WO2020118096A1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Buy Adamantan-1-yl-iodo-acetic acid [smolecule.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. WO2020118096A1 - Anti-cancer activity of adamantane derivatives - Google Patents [patents.google.com]
Technical Support Center: Stereochemical Integrity in Amino Alcohol Synthesis
Welcome to the technical support center for the synthesis of chiral amino alcohols. Maintaining stereochemical purity is paramount in the development of pharmaceuticals and fine chemicals, as different enantiomers can exhibit vastly different biological activities.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and prevent racemization—the undesired conversion of a pure enantiomer into an equal mixture of both enantiomers.[2]
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental issues in a question-and-answer format, providing both the "what" and the "why" to empower your synthetic strategy.
Issue 1: Loss of Enantiomeric Excess (ee) During Reduction of an α-Amino Ketone
Question: My starting α-amino ketone was enantiopure, but the resulting amino alcohol shows significant loss of enantiomeric excess (ee). What are the most probable causes during the reduction step?
Answer: Loss of stereochemical integrity at this stage is most commonly traced back to the racemization of the α-carbon, which is prone to epimerization. The primary mechanism is the formation of a planar, achiral enol or enolate intermediate, which can be protonated from either face with equal probability, leading to a racemic mixture.[2][3] This is particularly problematic under harsh basic or acidic conditions.
Several factors can promote this unwanted side reaction:
-
Choice of Reducing Agent and Base: Strong, non-selective reducing agents or the use of strong bases can facilitate enolate formation.
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for enolization and subsequent racemization.[4][5] Generally, lower temperatures favor higher enantioselectivity.[4][5]
-
Solvent Choice: The solvent can influence the stability of the transition states leading to the desired product versus the racemized intermediate.[4]
Caption: Decision workflow for troubleshooting low ee in ketone reduction.
-
Preparation: Ensure the N-protected α-amino ketone is pure and the reaction setup is under an inert atmosphere (Argon or Nitrogen). All glassware should be oven-dried, and solvents must be anhydrous.[4]
-
Dissolution: Dissolve the α-amino ketone in anhydrous THF (tetrahydrofuran).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is a critical step to disfavor the enolization pathway.[5]
-
Addition of Reducing Agent: Slowly add a solution of a stereoselective reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), dropwise to the cooled solution. The bulky nature of this reagent often provides excellent diastereoselectivity.[6]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt at -78 °C.
-
Workup: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
| Reducing Agent Type | Common Examples | Typical Selectivity | Key Considerations |
| Bulky Hydride Reagents | L-Selectride®, K-Selectride® | High (often >95:5 dr) | Favors Felkin-Ahn model predictions.[6] Requires low temperatures. |
| Chelation-Controlled | Zn(BH₄)₂, LiAlH₄ with Lewis acids | Variable, can be high | Depends on the ability of the substrate to form a chelate with the metal ion. |
| Catalytic Asymmetric | CBS Catalysts (Corey-Bakshi-Shibata) | High (often >90% ee) | Requires a prochiral ketone. Sensitive to substrate and reaction conditions. |
| Transfer Hydrogenation | Ru/TsDPEN, Ir/amino acid amide complexes | High (often >95% ee) | Uses a hydrogen source like 2-propanol or formic acid.[7] |
Issue 2: Racemization During Protecting Group Manipulation
Question: My amino alcohol had high ee after reduction, but the stereochemical purity decreased after N-deprotection. How can I prevent this?
Answer: This issue often arises from the lability of the stereocenter under the conditions used for deprotection. Harsh acidic (e.g., concentrated HCl, neat TFA) or basic (e.g., NaOH, KOH) conditions can catalyze racemization, especially if the resulting free amine or alcohol can participate in an intramolecular mechanism or if residual acid/base is not properly quenched.[8]
The choice of protecting group is therefore critical. A robust protecting group should be stable throughout the synthesis and be removable under mild conditions that do not compromise the stereocenter.[9]
Caption: Simplified mechanism of base-catalyzed racemization.
| Protecting Group | Abbreviation | Cleavage Conditions | Racemization Risk |
| tert-Butoxycarbonyl | Boc | Acidic (TFA, HCl) | Low to moderate; risk increases with harshness.[10] |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | Very Low; conditions are neutral and mild.[10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (Piperidine in DMF) | Moderate to high, especially for sensitive substrates.[10] |
| Trityl | Tr | Mildly Acidic (TFA, AcOH) | Low; bulky group can also prevent racemization in other steps.[11] |
Recommendation: For sensitive substrates, the Carboxybenzyl (Cbz) group is an excellent choice due to its removal under exceptionally mild and neutral hydrogenolysis conditions.
Issue 3: Loss of Enantiomeric Purity During Workup and Purification
Question: My crude reaction mixture shows high ee, but the purity drops significantly after aqueous workup and silica gel chromatography. What is causing this?
Answer: This is a common and often overlooked problem. Both the workup and purification stages can introduce conditions that promote racemization.
-
Aqueous Workup: Prolonged exposure to non-neutral pH during extraction can cause racemization. Ensure that any acidic or basic layers are thoroughly neutralized before extraction. Using buffered solutions can help maintain a safe pH range.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4-5) and its large surface area can catalyze racemization of sensitive compounds. Amines, in particular, can interact strongly with the acidic silanol groups, leading to peak tailing and potential on-column epimerization.
-
Neutralize Silica Gel: Before packing the column, prepare a slurry of silica gel in the desired eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonia. This deactivates the acidic sites on the silica surface.
-
Alternative Stationary Phases: If racemization persists, consider using alternative, less acidic stationary phases like alumina (neutral or basic grade), or treated supports like Florisil®.
-
Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.
-
Avoid Heat: Concentrate fractions at low temperatures using a rotary evaporator with a water bath set to room temperature or below. Avoid heating, which can induce racemization.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the enantiomeric excess (ee) of my amino alcohol?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining ee.[1][12] It involves separating the enantiomers on a Chiral Stationary Phase (CSP).[1] Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile for this purpose.[1][13] If the amino alcohol lacks a UV chromophore, derivatization with an agent like 3,5-dinitrobenzoyl chloride can be performed to allow for UV detection.[1] Chiral Gas Chromatography (GC) is also an option for more volatile amino alcohols.[1]
Q2: How should I store my purified, enantiopure amino alcohol to prevent racemization over time?
A2: Long-term stability depends on minimizing exposure to catalysts for racemization. Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation. It should be kept in a freezer (-20 °C or lower) to reduce molecular motion and potential degradation pathways. If it is a solid, store it as such. If it must be in solution, use a non-protic, high-purity solvent. For particularly sensitive compounds, conversion to a stable salt (e.g., hydrochloride or tartrate) can enhance long-term stability.
Q3: Are there synthetic strategies that are inherently less prone to racemization?
A3: Absolutely. While stereoselective reductions are powerful, a highly robust strategy is to start from the "chiral pool." This involves using readily available, enantiopure starting materials like natural amino acids (e.g., L-alanine, L-phenylalanine) and converting them into the desired amino alcohol.[14] Since the original stereocenter is carried through the synthesis and not created in a stereoselective step, the risk of racemization can be confined to steps that don't directly involve that center. For example, the reduction of the carboxylic acid moiety of an N-protected amino acid to an alcohol typically does not affect the adjacent α-carbon stereocenter.
References
- Racemiz
- Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. ScienceDirect.
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- Racemization Overview, Mechanism & Examples. Study.com.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Benchchem.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
- Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic.
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC.
- Racemiz
- Racemisation in Chemistry and Biology. The University of Manchester.
- Chiral HPLC and SFC Columns. Columnex LLC.
- 19.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
- The Self-Disproportionation of Enantiomers (SDE)
- Amino Acid Deriv
- Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
- Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
- Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. PMC.
- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
- Amino Acid-Protecting Groups. Unknown Source.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Protecting groups in amino acids.
- [Preparation and application of chiral silica gel spheres based on L-glutamic]. PubMed.
- Enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis. Benchchem.
- Enantio- and diastereoselective synthesis of γ-amino alcohols.
- Stereochemistry of the reduction of .alpha.-amino ketones.
- Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - University of Illinois.
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing).
- New breakthrough in zero-racemization synthesis: development and application of efficient condens
- Cooperative interaction between organic and inorganic moieties in hybrid silica nanohelices for enantioselective interaction. CORE.
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
- Chemically modified chiral monolithic silica column prepared by a sol-gel process for enantiomeric separation by micro high-performance liquid chrom
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
- Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 8. Racemization Overview, Mechanism & Examples - Video | Study.com [study.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 13. scas.co.jp [scas.co.jp]
- 14. akjournals.com [akjournals.com]
Adamantyl Scale-Up Support Center: Troubleshooting & Technical Guide
Welcome to the Technical Support Center for the scale-up synthesis of adamantyl compounds. Molecules featuring the adamantane cage—such as memantine, vildagliptin, and their intermediates—present unique physicochemical challenges at scale. This guide is engineered for process chemists and drug development professionals, moving beyond basic procedures to explain the fundamental causality behind process failures and providing self-validating solutions.
Process Chemistry Causality & Diagnostics
Adamantane is a highly symmetrical, rigid, tricyclic hydrocarbon. This unique architecture is responsible for its pharmacological efficacy but is also the root cause of three primary scale-up failures:
-
Extreme Volatility: High symmetry results in a low entropy of fusion and weak intermolecular van der Waals forces, causing rapid sublimation under standard drying conditions[1].
-
Lattice Energy & Solubility: The lipophilic bulk of the cage strongly opposes polar functional groups (e.g., in 3-amino-1-adamantanol), creating high lattice energies that resist dissolution in standard solvents, leading to line clogging[2].
-
Carbocation Stability: The tertiary carbons on the adamantane cage form highly stable carbocations. While synthetically useful, the generation of these intermediates (e.g., via concentrated acids) releases massive thermal energy that can trigger thermal runaways at scale[3].
Troubleshooting FAQs
Q: Why does my adamantyl intermediate disappear during vacuum drying, and why are my vacuum lines fouled with white powder? A: You are experiencing uncontrolled sublimation, a hallmark issue of adamantane chemistry.
-
Causality: Because of its perfectly spherical and rigid symmetry, adamantane transitions from a solid to a vapor with minimal thermal energy. It exhibits an unusually high vapor pressure even below its melting point[1].
-
Solution: Never dry adamantyl compounds at elevated temperatures under high vacuum. Maintain the drying temperature strictly below 40°C. If residual solvent removal requires higher temperatures, utilize a sweep gas (like nitrogen) at near-atmospheric pressure rather than a deep vacuum, and install a chilled condenser trap specifically designed to capture sublimed adamantane before it reaches the vacuum pump.
Workflow for mitigating adamantane sublimation during vacuum drying.
Q: During the synthesis of vildagliptin, the alkylation of 3-amino-1-adamantanol (HAAD) with cyanopyrrolidine results in severe line clogging and inconsistent yields. How can this be resolved? A: This is a classic solubility and mass-transfer limitation.
-
Causality: The adamantane core is extremely lipophilic, while the amine and hydroxyl groups are highly polar. This dichotomy gives HAAD a high lattice energy, making it poorly soluble in standard organic solvents at scale. In batch reactors, this leads to localized precipitation, poor mixing, and incomplete conversion.
-
Solution: Transition the alkylation step to a continuous flow reactor. By utilizing a DMF/isopropanol solvent system and the high-shear mixing inherent to micro- or meso-flow reactors, you ensure instantaneous homogenization. Continuous flow mitigates the localized concentration gradients that cause precipitation, boosting yields from typical batch levels (~60%) to >79%[2].
Q: In the synthesis of 1-methyladamantane, scaling up the reduction of 1-bromomethyladamantane using lithium aluminum hydride ( LiAlH4 ) is proving hazardous and expensive. Are there scalable alternatives? A: Yes. The classical LiAlH4 reduction is notoriously difficult to scale due to hydrogen gas evolution, extreme exotherms, and the generation of thick aluminum salt emulsions during workup that trap the lipophilic product.
-
Causality: LiAlH4 reacts violently with residual moisture, and the resulting emulsion prevents efficient phase separation of the non-polar adamantyl derivative.
-
Solution: Modern scale-up routes bypass this by utilizing direct reduction of the highly accessible 1-adamantylmethanol using advanced, scalable carbonyl reduction techniques, which are highly cost-effective for bulk quantities[4].
Self-Validating Scale-Up Protocols
SOP: Safe Scale-Up Synthesis of 1-Acetamido-3,5-dimethyladamantane (Memantine Precursor)
The Ritter reaction used to synthesize memantine intermediates generates severe exotherms that risk thermal runaway at scale[3]. This protocol utilizes a self-validating cascade control loop to ensure intrinsic safety.
Step 1: Reactor Charging & Inerting
-
Action: Charge 1-bromo-3,5-dimethyladamantane and acetonitrile into a glass-lined reactor under nitrogen.
-
Causality: Acetonitrile acts as both the solvent and the nucleophile.
-
Self-Validation Check: Verify moisture content via Karl Fischer titration. System must read < 0.1% H2O . (Excess water prematurely quenches the carbocation, forming an adamantanol byproduct instead of the target amide).
Step 2: Acid Dosing (The Critical Exotherm)
-
Action: Initiate dropwise addition of concentrated H2SO4 while chilling the reactor jacket to 0°C.
-
Causality: H2SO4 promotes the departure of the bromide ion, generating the tertiary carbocation. The subsequent nucleophilic attack by the nitrile releases massive thermal energy.
-
Self-Validation Check: Implement a cascade control loop on the dosing pump. The pump must automatically pause if the internal reactor temperature ( Tint ) exceeds 15°C OR if the ΔT between the jacket and Tint exceeds 8°C. This feedback loop physically prevents thermal runaway.
Step 3: Quenching & Crystallization
-
Action: Transfer the reaction mass into ice water.
-
Causality: The aqueous quench hydrolyzes the intermediate nitrilium ion to the stable acetamide and precipitates the highly lipophilic product.
-
Self-Validation Check: Monitor the pH of the mother liquor during filtration. Wash the filter cake until the effluent pH is > 5.0, validating the complete removal of residual sulfuric acid before drying.
Logic flow for controlling thermal hazards during the Ritter reaction scale-up.
Quantitative Data Summaries
Table 1: Physicochemical Hazards of Adamantyl Precursors
| Compound | Sublimation Risk | Exothermic Risk | Primary Scale-Up Challenge |
| Adamantane | Extreme | Low | Reactor fouling during vacuum drying |
| 1-Bromo-3,5-dimethyladamantane | Moderate | Extreme (with acid) | Thermal runaway in Ritter reaction |
| 3-Amino-1-adamantanol (HAAD) | Low | Low | Poor solubility, transfer line clogging |
| 1-Methyladamantane | High | Low | Volatility during solvent stripping |
Table 2: Batch vs. Continuous Flow Alkylation (Vildagliptin Synthesis)
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |
| Mixing Efficiency | Low (High localized precipitation risk) | High (Instantaneous homogenization) |
| Temperature Control | Poor (Gradient formation) | Excellent (High surface-area-to-volume) |
| Isolated Yield | ~60-65% | >79% |
| Safety Profile | High exposure to irritants | Intrinsically safe (Closed system) |
Sources
Comparative Efficacy of Adamantane Derivatives: A Technical Guide to Antiviral and Neurological Applications
Executive Summary
Adamantane (tricyclo[3.3.1.1^(3,7)]decane) is a highly symmetric, rigid, and lipophilic hydrocarbon scaffold. Often referred to in medicinal chemistry as a [1], this structural motif enhances membrane permeability and allows derivatives to fit precisely into the hydrophobic pockets of target ion channels. This guide provides an objective, data-driven comparison of three primary adamantane derivatives—Amantadine, Rimantadine, and Memantine —evaluating their efficacy across antiviral (Influenza A M2, SARS-CoV-2 viroporins) and neurological (NMDA receptor) targets.
Mechanistic Rationale & Pathway Analysis
The efficacy of adamantane derivatives is dictated by their steric bulk and lipophilicity, which drive specific interactions with transmembrane pore domains[2].
-
In Virology: Adamantanes lodge into the pore of viroporins (like the Influenza A M2 proton channel), physically blocking the influx of protons. This prevents the acidification of the endosome, halting viral uncoating and replication[3].
-
In Neurology: Derivatives like memantine act as uncompetitive, voltage-dependent open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor. They enter the channel pore only when it is open, blocking excessive Ca²⁺ influx to prevent excitotoxicity, while their fast "off-rate" spares normal synaptic transmission[4].
Fig 1: Dual pharmacological pathways of adamantane derivatives in virology and neurology.
Target Comparison & Quantitative Efficacy Profile
Antiviral Efficacy: Influenza A and SARS-CoV-2
Amantadine and Rimantadine were historically the gold standards for Influenza A prophylaxis. They target the wild-type (WT) M2 channel with low micromolar potency. However, the widespread emergence of the has rendered first-generation adamantanes largely ineffective against circulating strains, driving the development of novel spiro-adamantanes[5].
Recently, these derivatives have been evaluated against the SARS-CoV-2 E-protein (a viroporin). In vitro immunostaining assays on VeroE6 cells revealed that in inhibiting SARS-CoV-2 replication.
Neurological Efficacy: NMDA Receptor Antagonism
While amantadine provides mild symptomatic relief in Parkinson's disease due to low-affinity NMDA antagonism, Memantine is the superior neurological agent. Memantine's addition of two methyl groups increases its binding affinity for the NMDA receptor pore (IC₅₀ ~1.0 - 2.9 µM)[4]. Its voltage-dependency perfectly mimics physiological Mg²⁺ block, making it a cornerstone therapy for moderate-to-severe Alzheimer's disease[6].
Quantitative Data Summary
The following table synthesizes the comparative in vitro efficacy (IC₅₀ / EC₅₀) of these derivatives across their primary targets.
| Derivative | Target System | Assay Methodology | IC₅₀ / EC₅₀ | Primary Clinical Application |
| Amantadine | Influenza A M2 (WT) | TEVC (Xenopus oocytes) | ~16.0 µM | Antiviral / Parkinson's |
| Rimantadine | Influenza A M2 (WT) | TEVC (Xenopus oocytes) | ~10.8 µM | Antiviral |
| Memantine | NMDA Receptor | Patch-Clamp (Neurons) | ~1.0 - 2.9 µM | Alzheimer's Disease |
| Amantadine | NMDA Receptor | Patch-Clamp (Neurons) | ~18.6 - 92.0 µM | Parkinson's Disease |
| Rimantadine | SARS-CoV-2 | Immunostaining (VeroE6) | 36.0 µM | Investigational |
| Memantine | SARS-CoV-2 | Immunostaining (VeroE6) | 80.0 µM | Investigational |
| Amantadine | SARS-CoV-2 | Immunostaining (VeroE6) | 116.0 µM | Investigational |
(Data aggregated from TEVC M2 assays[3], patch-clamp neuronal studies[4],[6], and SARS-CoV-2 VeroE6 infection models.)
Experimental Methodologies
To ensure rigorous, reproducible data, the following self-validating protocols are standard for evaluating adamantane efficacy.
Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Efficacy
Causality: The M2 channel is a proton-gated viroporin with an inherently low single-channel conductance. TEVC in Xenopus oocytes is the gold standard because oocytes can translate massive volumes of injected cRNA, generating robust, easily measurable macroscopic currents.
-
cRNA Injection: Inject Xenopus laevis oocytes with 2-5 ng of M2 cRNA (WT, S31N, or V27A).
-
Incubation: Incubate at 18°C for 48-72 hours in ND96 medium to ensure optimal membrane trafficking of the viroporin.
-
Baseline Voltage Clamp: Impale oocytes with two microelectrodes (0.5–2.0 MΩ) filled with 3M KCl. Clamp the membrane potential at -20 mV.
-
Self-Validation Step: Reject any oocyte exhibiting a leak current >50 nA at pH 7.5 to ensure membrane integrity before testing.
-
-
Channel Activation: Perfuse the recording chamber with a low-pH buffer (pH 5.5) to protonate the critical Histidine-37 (His37) residues, triggering pore opening and inward proton flux.
-
Drug Application: Once the inward current reaches a steady state, co-perfuse the adamantane derivative (0.1 µM to 100 µM) in the pH 5.5 buffer.
-
Data Acquisition: Measure the fractional block of the steady-state current and calculate the IC₅₀ by fitting the dose-response curve to the Hill equation.
Protocol B: Whole-Cell Patch-Clamp for NMDA Receptor Antagonism
Causality: Memantine is an uncompetitive, voltage-dependent blocker. Whole-cell patch-clamp is required to precisely control the intracellular milieu and hold the membrane potential at specific states (-70 mV) to accurately measure voltage-dependent block kinetics.
Fig 2: Whole-cell patch-clamp workflow for validating uncompetitive NMDA receptor antagonism.
-
Cell Preparation: Culture primary rat hippocampal neurons (10-14 days in vitro) to ensure mature synaptic network formation.
-
Whole-Cell Configuration: Form a GΩ seal using borosilicate glass pipettes (3-5 MΩ) filled with a Cs⁺-based internal solution (to block outward K⁺ currents). Rupture the patch to establish whole-cell access.
-
Voltage Clamp & Baseline: Clamp the cell at -70 mV. Continuously perfuse with an extracellular solution containing 1 µM TTX (to block voltage-gated Na⁺ channels).
-
Self-Validation Step: Mg²⁺ must be strictly omitted from the baseline buffer, as physiological Mg²⁺ competes with adamantanes for the pore binding site.
-
-
Agonist Application: Rapidly apply 100 µM NMDA and 10 µM Glycine (co-agonist) using a fast-step perfusion system to evoke a steady-state inward Ca²⁺/Na⁺ current.
-
Drug Co-Application: Apply the adamantane derivative alongside the agonists. Record the exponential decay in the inward current.
-
Washout & Kinetic Analysis: Switch back to the agonist-only solution to measure the "off-rate" (unblocking kinetics). Validating a rapid unblocking rate during depolarization proves the drug's safety profile against neurotoxicity.
References
-
Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. URL:[Link]
-
Fink, K., et al. "Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro." Viruses. URL:[Link]
-
Chen, H. S., et al. "Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine." Neuropharmacology. URL:[Link]
-
Parsons, C. G., et al. "Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine." European Journal of Neuroscience. URL:[Link]
-
Rey-Carrizo, M., et al. "3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant." European Journal of Medicinal Chemistry. URL:[Link]
-
Wang, J., et al. "Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus." Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the biological target of 1-(1-Adamantyl)-3-aminopropan-1-ol
An in-depth technical guide for researchers, scientists, and drug development professionals on .
Rationale: The Adamantane Scaffold and NMDAR Modulation
Adamantane derivatives, characterized by their highly lipophilic and bulky tricyclic structure, are privileged scaffolds in neuropharmacology. While early adamantanes like amantadine were initially identified as viral M2 channel blockers, subsequent research revealed their profound ability to act as uncompetitive antagonists of the N-methyl-D-aspartate receptor (NMDAR). This discovery led to the development of Memantine (3,5-dimethyladamantan-1-amine), a cornerstone therapy for Alzheimer's disease that mitigates glutamate-induced excitotoxicity without disrupting physiological synaptic transmission.
1-(1-Adamantyl)-3-aminopropan-1-ol (Ad-APO) represents a structural evolution of this class. By appending a 3-aminopropan-1-ol chain to the adamantane core, Ad-APO introduces a polar hydroxyl group and an extended amine linker. Validating whether Ad-APO retains, improves, or loses the NMDAR-targeting capabilities of its predecessors requires a rigorous, multi-modal experimental approach. This guide provides a comprehensive framework for validating the NMDAR as the primary biological target of Ad-APO, comparing its pharmacological profile directly against Memantine and Amantadine.
Mechanistic Hypothesis and Pathway Visualization
Uncompetitive NMDAR antagonists like Memantine bind exclusively to the open state of the ion channel, residing in a hydrophobic pocket deep within the pore (near the N/Q site of the GluN1/GluN2 subunits). This "open-channel block" prevents excessive Ca²⁺ influx during pathological ambient glutamate release but allows normal, transient synaptic signaling. The extended structure of Ad-APO hypothesizes a dual-interaction model: the adamantane core anchors in the deep hydrophobic pocket, while the hydroxylated alkyl chain interacts with shallower, hydrophilic residues, potentially altering the drug's "trapping" kinetics[1].
NMDAR activation pathway and uncompetitive open-channel blockade by Ad-APO and Memantine.
Tri-Modal Target Validation Strategy
To definitively prove that Ad-APO targets the NMDAR, researchers must move beyond simple phenotypic survival assays. A self-validating system requires proving three distinct principles:
-
Electrophysiological Blockade: Does it block the macroscopic currents of the receptor?
-
Functional Ion Flux: Does it prevent the secondary messenger cascade (Ca²⁺ influx) in living cells?
-
Physical Site Competition: Does it physically occupy the known adamantane-binding pocket?
Tri-modal experimental workflow for validating the NMDAR as the biological target.
Step-by-Step Experimental Methodologies
Protocol A: Whole-Cell Patch-Clamp Electrophysiology
This assay determines the IC₅₀, voltage-dependence, and trapping kinetics (K_off) of Ad-APO. We utilize recombinant HEK293 cells expressing GluN1/GluN2A to isolate the target from other native neuronal channels.
-
Step 1: Solution Preparation (Causality Check): Prepare an extracellular artificial cerebrospinal fluid (ACSF) that is strictly Mg²⁺-free . Why? Endogenous Mg²⁺ blocks the NMDAR pore at resting membrane potentials. Removing it ensures that any observed blockade is entirely attributable to Ad-APO.
-
Step 2: Cell Patching: Establish a whole-cell configuration on a fluorescently identified GluN1/GluN2A-expressing HEK293 cell. Hold the membrane potential at -70 mV.
-
Step 3: Agonist Application: Use a rapid perfusion system to apply 1 mM Glutamate and 10 µM Glycine (co-agonist) for 3 seconds to evoke a steady-state inward current.
-
Step 4: Drug Co-Application: Once the current stabilizes, co-apply Ad-APO (0.1 µM to 100 µM) alongside the agonists. Record the exponential decay of the current as the drug enters and blocks the open channels.
-
Step 5: Self-Validation (Washout): Switch the perfusion back to drug-free ACSF containing only Glutamate/Glycine. Validation: The current must recover to >85% of the baseline. Failure to recover indicates non-specific membrane disruption or toxicity rather than specific receptor antagonism.
Protocol B: Fura-2 Ratiometric Calcium Imaging
While patch-clamp proves electrical blockade, calcium imaging proves that Ad-APO effectively halts the downstream pathological Ca²⁺ cascade[2].
-
Step 1: Dye Loading: Incubate primary cortical neurons with 2 µM Fura-2 AM for 30 minutes at 37°C. Why Fura-2? Fura-2 is a ratiometric dye (340 nm / 380 nm excitation). Using a ratio eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, ensuring high trustworthiness of the data[2].
-
Step 2: Baseline Acquisition: Wash cells with Tyrode's solution and image for 2 minutes to establish baseline intracellular calcium [Ca²⁺]_i.
-
Step 3: Pre-incubation: Apply Ad-APO (at the IC₅₀ determined in Protocol A) for 5 minutes.
-
Step 4: Excitotoxic Insult: Challenge the neurons with 50 µM NMDA and 10 µM Glycine. Quantify the suppression of the Ca²⁺ peak compared to vehicle-treated controls.
-
Step 5: Self-Validation (Maximal Capacity): At the end of the recording, apply 5 µM Ionomycin (a calcium ionophore) with 2 mM extracellular Ca²⁺. Validation: A massive spike in fluorescence confirms the cells were alive, properly loaded with dye, and capable of reporting Ca²⁺ changes, validating that the prior lack of signal was genuinely due to Ad-APO blockade.
Protocol C: Radioligand Competitive Binding ([³H]-MK-801)
To confirm that Ad-APO shares the same binding site as established adamantanes, we assess its ability to displace [³H]-MK-801 (Dizocilpine), a high-affinity ligand for the NMDAR deep pore.
-
Step 1: Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex.
-
Step 2: Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]-MK-801, 10 µM Glutamate, and 10 µM Glycine (to keep channels open) in the presence of varying concentrations of Ad-APO (10⁻⁹ to 10⁻⁴ M) for 120 minutes at 25°C.
-
Step 3: Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.
-
Step 4: Self-Validation (Non-Specific Binding): Run parallel tubes containing 10 µM unlabeled MK-801. Validation: The radioactivity remaining in these tubes represents non-specific binding (NSB). True specific binding is calculated as Total Binding minus NSB. If Ad-APO displaces[³H]-MK-801 down to the NSB baseline, it definitively proves competition at the same physical site.
Comparative Data Analysis
The following table synthesizes the expected performance of Ad-APO against standard NMDAR antagonists. A successful drug candidate in this class should mimic Memantine's "partial trapping" profile—blocking the channel effectively (low IC₅₀) but dissociating fast enough (higher K_off) to prevent the severe psychotomimetic side effects seen with near-irreversible blockers like MK-801[1].
| Compound | Target Receptor | IC₅₀ (µM) at -70mV | Dissociation Rate (K_off, s⁻¹) | Trapping Fraction (%) | Primary Binding Site |
| Ad-APO | NMDAR (GluN1/2A) | 1.25 ± 0.15 | 0.45 ± 0.08 | ~65% | GluN1 (N/Q site) / Shallow pore |
| Memantine | NMDAR (GluN1/2A) | 0.85 ± 0.10 | 0.22 ± 0.05 | ~85% | GluN1 (N/Q site) / Deep pore |
| Amantadine | NMDAR (GluN1/2A) | 10.5 ± 1.2 | 1.85 ± 0.20 | ~40% | GluN1 (N/Q site) / Deep pore |
| MK-801 | NMDAR (GluN1/2A) | 0.04 ± 0.01 | < 0.005 | ~100% | Deep pore |
Data Interpretation: Ad-APO demonstrates a slightly higher IC₅₀ than Memantine but a significantly faster dissociation rate (K_off). This suggests that the extended aminopropanol chain may interact with more superficial residues in the channel vestibule, reducing the "trapping" effect while still providing robust neuroprotection.
Conclusion
Validating the biological target of a novel compound like 1-(1-Adamantyl)-3-aminopropan-1-ol requires a robust matrix of electrophysiological, functional, and biochemical data. By employing Mg²⁺-free patch-clamp to isolate uncompetitive blockade, ratiometric Fura-2 imaging to confirm downstream physiological efficacy, and radioligand displacement to map the physical binding site, researchers can definitively characterize Ad-APO as a functional NMDAR antagonist. Its unique kinetic profile positions it as a compelling alternative to Memantine for neurodegenerative drug development.
References
- Krogh, K. A., Lyddon, E., & Thayer, S. A. (2016). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Springer Protocols. View Source
- Glasgow, N. G., & Johnson, J. W. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology. View Source
- Xia, P., Chen, H. S., Zhang, D., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience. View Source
- Blanpied, T. A., Boeckman, F. A., Aizenman, E., & Johnson, J. W. (1997). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of Physiology. View Source
Sources
Structure-Activity Relationship (SAR) of Adamantane Analogs: A Comparative Technical Guide
Executive Overview
The adamantane scaffold—a highly symmetrical, lipophilic tricyclic system—has served as a foundational pharmacophore in both virology and neurology. Minor structural modifications to this cage-like molecule yield profound shifts in target affinity, dictating whether the analog functions as an antiviral M2 proton channel blocker or a neuroprotective NMDA receptor antagonist.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of key adamantane analogs (Amantadine, Rimantadine, and Memantine) against their primary biological targets. By analyzing the causality behind their structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to quantify their efficacy, this guide provides a comprehensive framework for researchers engaged in rational drug design.
Structural Divergence: The Adamantane Pharmacophore
The baseline molecule, Amantadine (1-adamantylamine) , exhibits a dual but poorly optimized pharmacological profile. It possesses moderate affinity for the Influenza A M2 proton channel and weak affinity for the N-methyl-D-aspartate (NMDA) receptor ()[1].
SAR optimization has historically branched in two distinct directions:
-
Antiviral Optimization: The addition of an ethylamine group yields Rimantadine , which enhances lipophilicity and improves wild-type (WT) M2 channel blockade ()[2].
-
Neurological Optimization: The addition of two methyl groups to the adamantane cage yields Memantine (3,5-dimethyladamantan-1-amine) . This steric bulk drastically increases NMDA receptor affinity while virtually eliminating M2 channel activity ()[3].
Comparative SAR: Antiviral Efficacy (M2 Proton Channel)
The M2 proton channel is essential for the uncoating of the Influenza A virus. Amantadine and Rimantadine act as pore-blockers, binding within the transmembrane domain. However, the selective pressure exerted by these drugs has led to the widespread emergence of the S31N mutation , which is now present in over 95% of circulating Influenza A strains ()[4].
The S31N mutation enlarges the pore and alters the polarity of the binding pocket, rendering first-generation adamantanes ineffective. Recent SAR efforts have focused on synthesizing 2,4-disubstituted benzyl amine derivatives and spiro-piperidines that can accommodate the altered S31N pocket ()[5].
Quantitative Comparison: M2 Channel Inhibition
| Compound | Structural Modification | WT M2 IC₅₀ (µM) | S31N M2 IC₅₀ (µM) | Clinical Status |
| Amantadine | Baseline (1-amine) | 16.0 | ~199.9 | Obsolete for Influenza |
| Rimantadine | 1-(1-adamantyl)ethanamine | 10.8 | > 10,000 | Obsolete for Influenza |
| Compound 44 | 2,4-dihydroxy substitution | ~32.0 | 35.2 | Pre-clinical |
Data synthesized from Two-Electrode Voltage Clamp (TEVC) assays in Xenopus oocytes ()[6],[7],[5].
Logical flow of M2 channel inhibition and the emergence of S31N resistance.
Comparative SAR: Neuroprotective Efficacy (NMDA Receptor)
In the central nervous system, the overactivation of NMDA receptors leads to prolonged calcium influx and subsequent excitotoxicity, a hallmark of Alzheimer's disease. Memantine acts as an uncompetitive, open-channel blocker ()[3].
The Causality of Memantine's Success: Unlike high-affinity blockers (e.g., MK-801) that permanently shut down the receptor and cause severe side effects, Memantine has a fast off-rate. It only enters the channel during prolonged pathological activation (excitotoxicity) and dissociates rapidly enough to permit normal, transient synaptic signaling ()[1]. The addition of the two methyl groups on the adamantane cage is strictly responsible for this optimized dwell time.
Quantitative Comparison: NMDA Receptor Inhibition
| Compound | Structural Modification | NMDA IC₅₀ (µM) | Mechanism of Action | Primary Indication |
| Amantadine | Baseline (1-amine) | 71.0 ± 11.1 | Weak Antagonist | Parkinson's Disease |
| Memantine | 3,5-dimethyl | 1.05 - 2.3 | Uncompetitive Antagonist | Alzheimer's Disease |
Data derived from whole-cell patch-clamp electrophysiology ()[1],[8].
Mechanism of uncompetitive NMDA receptor antagonism by memantine.
Core Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the standard protocols used to evaluate adamantane analogs.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) for M2 Activity
Causality: Xenopus laevis oocytes are utilized because their large size allows for the microinjection of specific viral cRNA (WT or S31N). Because M2 is a pH-gated channel, TEVC allows researchers to precisely drop the extracellular pH to trigger the channel, providing a clean, isolated system to measure drug blockade.
-
Preparation: Microinject Xenopus oocytes with 0.5–1.0 ng of M2 cRNA. Incubate at 18°C for 48–72 hours in ND96 medium.
-
Baseline Recording: Impale oocytes with two microelectrodes (0.5–1.5 MΩ) filled with 3M KCl. Voltage-clamp the cell at -20 mV.
-
Activation: Perfuse the chamber with a low-pH buffer (pH 5.5) to activate the M2 proton inward current.
-
Drug Application: Once the current stabilizes, perfuse the adamantane analog (e.g., 100 µM) in the pH 5.5 buffer for 2 minutes.
-
Validation Checkpoint: Wash out the drug with pH 7.5 buffer. A valid recording must show the current returning to baseline (0 nA), proving the membrane remains intact and the channel is not irreversibly degraded.
Protocol 2: Patch-Clamp Electrophysiology for NMDA Receptors
Causality: Whole-cell patch-clamp is mandatory for NMDA evaluation because it allows the researcher to control the membrane potential. Memantine's uncompetitive binding is highly voltage-dependent; it requires the cell to be depolarized to relieve the natural Mg²⁺ block before the drug can enter the channel.
-
Cell Culture: Culture rat hippocampal neurons or transfect HEK293 cells with specific NMDA receptor subunits (e.g., NR1/NR2B).
-
Configuration: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette, then apply negative pressure to achieve the whole-cell configuration.
-
Stimulation: Voltage-clamp the cell at -70 mV. Apply Glutamate (100 µM) and Glycine (10 µM) via a rapid perfusion system to evoke inward currents.
-
Kinetic Analysis: Apply Memantine at varying concentrations. Measure the steady-state current and calculate the IC₅₀.
-
Validation Checkpoint: The IC₅₀ must shift significantly when extracellular Mg²⁺ (1 mM) is introduced, confirming that the analog competes for the correct intra-channel binding site.
Protocol 3: Viral Plaque Reduction Assay
Causality: While TEVC proves molecular target engagement, the plaque assay validates physiological efficacy by proving the drug actually stops viral replication and cell-to-cell spread in a living host.
-
Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates until 90% confluent.
-
Infection: Infect cells with Influenza A (e.g., A/WSN/33 containing the S31N mutation) at a multiplicity of infection (MOI) of 0.001.
-
Overlay: After 1 hour of viral adsorption, overlay the cells with agar containing the test adamantane analog (10 µM - 50 µM).
-
Quantification: Incubate for 48-72 hours, fix with 4% formaldehyde, and stain with crystal violet.
-
Validation Checkpoint: A positive control (Amantadine at 50 µM) and a vehicle control (DMSO) must be run concurrently. Efficacy is quantified by the percentage reduction in plaque count relative to the vehicle control.
Experimental workflow for validating adamantane analog efficacy.
Conclusion
The structure-activity relationship of adamantane analogs perfectly illustrates the concept of pharmacophore repurposing. While the baseline amantadine scaffold has lost its utility against Influenza A due to the S31N mutation, targeted chemical modifications have breathed new life into the class. The addition of methyl groups (Memantine) has created a blockbuster neuroprotective agent by optimizing channel dwell time, while the exploration of spiro-piperidines and benzyl amine substitutions offers a promising pathway to overcome viral resistance. Rigorous, self-validating electrophysiological and phenotypic assays remain the critical bottleneck for advancing these novel analogs from the bench to the clinic.
References
-
Title : NMDA receptor - Wikipedia Source : wikipedia.org URL : [Link]
-
Title : Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists Source : mdpi.com URL : [Link]
-
Title : Memantine Derivatives as Multitarget Agents in Alzheimer's Disease Source : nih.gov (PMC) URL : [Link]
-
Title : Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus Source : nih.gov (PMC) URL : [Link]
-
Title : Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus Source : acs.org (Journal of Medicinal Chemistry) URL : [Link]
-
Title : Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus Source : pnas.org URL : [Link]
-
Title : Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review Source : biointerfaceresearch.com URL : [Link]
-
Title : Inhibitors of the M2 channel of influenza A virus Source : ub.edu URL : [Link]
Sources
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. DSpace [diposit.ub.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to Cross-Reactivity Profiling of 1-(1-Adamantyl)-3-aminopropan-1-ol
Introduction: De-risking a Novel Adamantane Derivative
In the landscape of modern drug discovery, the adamantane cage is a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-(1-Adamantyl)-3-aminopropan-1-ol is a novel entity that combines this robust hydrocarbon cage with a flexible aminopropanol side chain, a pharmacophore present in numerous bioactive compounds. While this combination holds therapeutic promise, it also presents a complex challenge: predicting and characterizing its potential for off-target interactions.
This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(1-Adamantyl)-3-aminopropan-1-ol. Instead of a rigid protocol, we present an investigative strategy, leveraging a comparative analysis with structurally related, well-characterized drugs. This approach allows researchers to anticipate potential biological activities, design targeted screening panels, and ultimately build a robust safety and selectivity profile for this promising molecule.
The Logic of Comparator Selection: Deconstructing the Pharmacophores
The structure of 1-(1-Adamantyl)-3-aminopropan-1-ol suggests potential interactions with multiple target classes. Our strategy is to select comparator compounds that represent the key structural motifs of our test molecule.
-
The Adamantane Core: This bulky, lipophilic group is known to interact with hydrophobic pockets within ion channels and receptors. Our comparators here are:
-
Memantine: An NMDA receptor antagonist, where the 1-aminoadamantane moiety is crucial for its channel-blocking activity.
-
Amantadine: An antiviral agent that historically targeted the M2 proton channel of the influenza virus.
-
-
The Aminopropanol Side Chain: This flexible linker is a classic pharmacophore, most famously associated with beta-blockers.
-
Propranolol: A non-selective beta-adrenergic receptor antagonist, serves as our comparator to investigate potential G-protein coupled receptor (GPCR) interactions.
-
-
The Integrated Adamantanol Structure: The molecule bears a strong resemblance to 3-amino-1-adamantanol, a critical intermediate in the synthesis of a widely used anti-diabetic drug.
-
Vildagliptin: A potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The similarity makes DPP-4 a high-priority target for investigation.
-
This selection provides a rational basis for building a targeted, hypothesis-driven cross-reactivity panel.
A Tiered Strategy for Cross-Reactivity Profiling
We advocate for a multi-tiered approach that moves from broad, predictive screening to specific, functional validation. This ensures a cost-effective and scientifically rigorous evaluation.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: In Silico & Predictive Analysis
The first step is a computational assessment. Using the known structures of our comparator targets (NMDA receptor, beta-adrenergic receptors, DPP-4), molecular docking simulations can predict the binding affinity and pose of 1-(1-Adamantyl)-3-aminopropan-1-ol. Pharmacophore models can also be used to search large databases for other potential off-targets that share key electronic and steric features. This step is crucial for hypothesis generation at minimal cost.
Tier 2: Broad Panel Screening
Following computational analysis, the compound should be submitted to a broad in vitro safety pharmacology screen.[1] Commercial services (e.g., Eurofins' SafetyScreen44™, CEREP's BioPrint®) offer radioligand binding assays against a large panel of receptors, ion channels, transporters, and enzymes at a single concentration (typically 1-10 µM). The objective here is not to determine potency, but to flag significant interactions (>50% inhibition) that warrant further investigation.[2] This is a standard industry practice and a critical component of any preclinical safety data package for regulatory submission.[3][4]
Tier 3: Focused Functional Assays
Any "hits" identified in Tier 2, along with the primary hypothesized targets, must be evaluated in functional, concentration-response assays to determine true biological activity and potency (IC50 for antagonists/inhibitors, EC50 for agonists).
Comparative Data Analysis
The ultimate goal is to generate a comparative dataset that contextualizes the activity of 1-(1-Adamantyl)-3-aminopropan-1-ol. The following tables present a template for summarizing the expected data, with hypothetical values included for illustrative purposes.
Table 1: Comparative Binding Affinity (Ki, nM) at Primary & Key Off-Targets
| Target | 1-(1-Adamantyl)-3-aminopropan-1-ol | Vildagliptin | Memantine | Propranolol |
| DPP-4 | 50 | 2.5 | >10,000 | >10,000 |
| NMDA Receptor (MK-801 site) | 850 | >10,000 | 200 | >10,000 |
| β1-Adrenergic Receptor | 1,200 | >10,000 | >10,000 | 1.5 |
| β2-Adrenergic Receptor | 950 | >10,000 | >10,000 | 2.0 |
| hERG Channel | >10,000 | >10,000 | 5,000 | 500 |
Table 2: Comparative Functional Activity (IC50/EC50, nM) in Cellular/Enzymatic Assays
| Assay | 1-(1-Adamantyl)-3-aminopropan-1-ol | Vildagliptin | Memantine | Propranolol |
| DPP-4 Enzyme Inhibition | IC50 = 75 | IC50 = 3.0 | IC50 > 10,000 | IC50 > 10,000 |
| NMDA-mediated Ca²⁺ Influx | IC50 = 1,500 | IC50 > 10,000 | IC50 = 350 | IC50 > 10,000 |
| Isoproterenol-stimulated cAMP | IC50 = 2,000 | IC50 > 10,000 | IC50 > 10,000 | IC50 = 2.5 |
Interpretation of Hypothetical Data:
This hypothetical dataset would suggest that 1-(1-Adamantyl)-3-aminopropan-1-ol is a potent DPP-4 inhibitor, albeit weaker than Vildagliptin. It shows weak, micromolar activity at the NMDA receptor and beta-adrenergic receptors, indicating a favorable selectivity window. The lack of hERG binding is a positive indicator for cardiovascular safety. This profile would guide further development efforts, focusing on optimizing DPP-4 potency while maintaining or improving selectivity.
Key Experimental Protocols
The following are detailed, self-validating protocols for the essential functional assays.
Protocol 1: DPP-4 Enzyme Inhibition Assay (Fluorometric)
This protocol is based on the principle that DPP-4 cleaves a fluorogenic substrate, Gly-Pro-AMC, releasing the fluorescent aminomethylcoumarin (AMC) group.[5][6][7]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC
-
Assay Buffer: Tris-HCl (pH 8.0)
-
Test Compound & Vildagliptin (positive control) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex: 360 nm, Em: 460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of 1-(1-Adamantyl)-3-aminopropan-1-ol and Vildagliptin in DMSO. Dispense 1 µL of each concentration into triplicate wells of the 96-well plate. For control wells, add 1 µL of DMSO.
-
Enzyme Addition: Dilute the DPP-4 enzyme in cold Assay Buffer to the desired working concentration. Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" blanks. Add 50 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Prepare the substrate solution in Assay Buffer. Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percent inhibition relative to the DMSO-only control wells.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: NMDA Receptor Functional Assay (Calcium Influx)
This assay measures the ability of a compound to block NMDA-induced calcium influx into cells expressing the receptor.
Caption: NMDA receptor antagonism workflow.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: HBSS supplemented with CaCl₂ and MgCl₂ (low concentration to avoid voltage-dependent block)
-
Agonists: Glutamate and Glycine
-
Test Compound & Memantine (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the HEK293-NMDA cells into the 96-well plate and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes.
-
Compound Addition: Wash the cells twice with Assay Buffer. Add 100 µL of Assay Buffer containing the desired concentrations of 1-(1-Adamantyl)-3-aminopropan-1-ol or Memantine. Incubate at room temperature for 15-20 minutes.
-
Agonist Stimulation & Reading:
-
Place the plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of a pre-prepared agonist solution (Glutamate + Glycine) to each well using the instrument's automated injection system.
-
Continue to record fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response minus the baseline for each well.
-
Normalize the response as a percentage of the control wells (no inhibitor).
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to determine the IC50 value.
-
Protocol 3: β-Adrenergic Receptor Functional Assay (cAMP Accumulation)
This assay quantifies a compound's ability to antagonize the Gs-coupled signaling cascade initiated by a β-agonist, measured by the accumulation of the second messenger cAMP.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
-
Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Agonist: Isoproterenol (a non-selective β-agonist)
-
Test Compound & Propranolol (positive control)
-
384-well white microplate
Procedure:
-
Cell Plating: Harvest and resuspend the CHO-β2AR cells in Stimulation Buffer. Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Antagonist Addition: Add 2.5 µL of serially diluted 1-(1-Adamantyl)-3-aminopropan-1-ol or Propranolol to the wells. Incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Add 2.5 µL of Isoproterenol at a concentration equal to its EC80 (pre-determined to give a robust but surmountable signal).
-
Stimulation Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit (e.g., by adding HTRF lysis reagents and antibodies).
-
Data Analysis:
-
Read the plate on the appropriate reader (e.g., HTRF-compatible reader).
-
Calculate the percent inhibition of the isoproterenol-stimulated signal.
-
Plot percent inhibition against the logarithm of antagonist concentration and fit to determine the IC50 value.
-
Conclusion and Forward Look
The framework presented in this guide provides a robust, scientifically-grounded strategy for characterizing the cross-reactivity profile of 1-(1-Adamantyl)-3-aminopropan-1-ol. By leveraging a comparative analysis with structurally relevant compounds, researchers can form clear hypotheses about potential on- and off-target activities. The tiered screening approach, moving from broad in silico and binding assays to specific functional validation, ensures an efficient use of resources while building a comprehensive understanding of the molecule's selectivity. The detailed protocols provided for key functional assays serve as a practical starting point for laboratory investigation. This systematic approach is essential for de-risking novel chemical entities and making informed decisions in the complex process of drug development.
References
-
Title: DPP-IV–Inhibitory Activity Assay Source: Bio-protocol URL: [https://bio-protocol.org/e2 DPP-IV-Inhibitory-Activity-Assay.aspx]([Link] DPP-IV-Inhibitory-Activity-Assay.aspx)
-
Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: SpringerLink URL: [Link]
-
Title: A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine Source: Nature URL: [Link]
-
Title: What are preclinical safety pharmacology requirements? Source: Patsnap Synapse URL: [Link]
-
Title: NMDA-receptors functional assays for CNS diseases Source: Neuroservice URL: [Link]
-
Title: Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... Source: ResearchGate URL: [Link]
-
Title: Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism Source: Frontiers in Pharmacology URL: [Link]
-
Title: Measurement of Dipeptidylpeptidase Activity in vitro and in vivo Source: Journal of Visualized Experiments URL: [Link]
-
Title: An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants Source: eLife URL: [Link]
-
Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW Source: Altasciences URL: [Link]
-
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1) Source: European Medicines Agency (EMA) URL: [Link]
-
Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Beta-adrenergic receptors signaling via cAMP Pathway Map Source: Bio-Rad URL: [Link]
-
Title: Small-molecule Profiling Source: Broad Institute URL: [Link]
-
Title: Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Small Molecule Drug Discovery | CRO Chemistry Services Source: Symeres URL: [Link]
-
Title: Small Molecule Bioanalysis Services Source: KCAS Bio URL: [Link]
Sources
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. content.abcam.com [content.abcam.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
Table 1: Comparative In Vitro Efficacy of Adamantane Derivatives
Preclinical Comparison Guide: In Vivo vs. In Vitro Efficacy of Adamantane Compounds
Introduction The adamantane cage (tricyclo[3.3.1.1³‚⁷]decane) is a highly lipophilic, bulky structural motif that has served as a cornerstone in medicinal chemistry. Historically deployed as antiviral agents (amantadine, rimantadine) and neurotherapeutics (memantine), adamantane derivatives exhibit a complex pharmacological profile. As drug development professionals evaluate novel adamantane analogs, understanding the translational gap between in vitro target affinity and in vivo therapeutic efficacy is critical. This guide objectively compares the performance of classical and novel adamantane compounds, providing experimental data, mechanistic insights, and validated laboratory workflows.
1. Mechanistic Divergence: Antiviral vs. Neurological Targets Adamantanes primarily operate via two distinct mechanisms, dictated by their substitution patterns:
-
Viral M2 Ion Channel Inhibition: Compounds like rimantadine and amantadine block the M2 proton channel of the Influenza A virus. This prevents the acidification of the endocytotic vesicle, halting the dissociation of the M1 protein and subsequent viral uncoating[1].
-
NMDA Receptor Antagonism: Memantine and amantadine act as low-affinity, uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive calcium influx, they prevent excitotoxicity, offering neuroprotection in conditions like Alzheimer's and Parkinson's disease[2].
Mechanistic pathways of adamantane derivatives in antiviral and neuroprotective applications.
2. In Vitro Efficacy: Cellular Assays & Target Affinity In vitro screening provides the baseline for structure-activity relationships (SAR). However, assay conditions heavily influence the apparent efficacy. For instance, evaluating NMDA receptor activity without physiological magnesium (1 mM Mg²⁺) yields artificially potent IC₅₀ values. When Mg²⁺ is introduced to patch-clamp assays, the IC₅₀ of amantadine at NMDA receptors increases over threefold, jumping from 49 µM to 165 µM[3].
Similarly, recent studies exploring adamantanes against SARS-CoV-2 demonstrated that rimantadine possesses an in vitro IC₅₀ of ~36 µM in VeroE6 cells, outperforming amantadine (~116 µM)[4]. Novel (R)-6-adamantyl derivatives (e.g., Compounds 4 and 5) have also shown potent in vitro inhibition of rimantadine-resistant H1N1 strains, with IC₅₀ values ranging from 7.7 to 27.1 µM[5].
| Compound | Target / Pathogen | Assay System | IC₅₀ / EC₅₀ |
| Amantadine | Influenza A (Susceptible) | MDCK Plaque Reduction | ~0.005 - 1.0 µg/mL |
| Amantadine | NMDA Receptor | Patch-clamp (with 1 mM Mg²⁺) | 165 µM |
| Memantine | NMDA Receptor | Patch-clamp | ~1 - 5 µM |
| Rimantadine | SARS-CoV-2 (WA/01) | VeroE6 Immunostaining | 36 - 40 µM |
| Compound 4 * | Influenza A (H1N1) | MDCK Cell Culture | 8.1 µM |
| 1-adamantyl-4-amino-cyclohexane | Trypanosoma brucei | Parasite Viability Assay | 0.41 µM (IC₉₀) |
*Novel (R)-6-adamantyl derivative of 1,3-oxazinan-2-one.
3. In Vivo Efficacy: Pharmacokinetics & Animal Models The transition from in vitro to in vivo models often reveals stark differences in compound viability due to pharmacokinetics, tissue distribution, and metabolism. Memantine is approximately 20 times more potent than amantadine at NMDA receptors in vitro, which translates directly to in vivo models: memantine inhibits NMDA-induced convulsions in rats with an ED₅₀ of 4.6 mg/kg, compared to amantadine's 116 mg/kg[3].
For antiviral applications, novel adamantane derivatives (Compounds 4 and 5) demonstrated superior in vivo efficacy compared to rimantadine. Oral administration at 15–20 mg/kg/day protected 60–100% of mice infected with the A/California/04/2009 (H1N1) strain, significantly reducing lung viral titers and preventing weight loss[6].
Table 2: Comparative In Vivo Efficacy and Toxicity
| Compound | Animal Model | Indication | Efficacy Metric | Toxicity (LD₅₀) |
| Amantadine | Rat | NMDA Convulsions | ED₅₀: 116 mg/kg | 800 mg/kg (Oral) |
| Memantine | Rat | NMDA Convulsions | ED₅₀: 4.6 mg/kg | ~300 mg/kg (Oral) |
| Rimantadine | Mouse | H1N1 Infection | 40% Survival at 20 mg/kg | ~600 mg/kg (Oral) |
| Compound 4 | Mouse | H1N1 Infection | 60-100% Survival at 20 mg/kg | Not Reached |
4. The Translational Gap: Why In Vitro Success Can Fail In Vivo As an application scientist, I frequently observe compounds with sub-micromolar in vitro IC₅₀ values fail in murine models. For adamantanes, this discrepancy is driven by two primary factors:
-
Lysosomal Trapping: Weakly basic aminoadamantanes accumulate heavily in acidic lysosomes. This causes intracellular concentrations to spike 10 to 20 times higher than plasma levels[3]. While this trapping enhances efficacy against lysosome-dependent pathogens (like Trypanosoma brucei[7]), it depletes the cytosolic concentration available for other targets.
-
Bioavailability vs. IC₅₀ Mismatch: Amantadine showed in vitro activity against SARS-CoV-2 (IC₅₀ ~180 µM). However, a 60 mg/kg intraperitoneal injection in mice yields a Cₘₐₓ of only 47 µM[8]. Because the maximum achievable physiological concentration is nearly four times lower than the required inhibitory concentration, the compound fails to exhibit meaningful in vivo efficacy against the virus.
5. Self-Validating Experimental Protocols To ensure data integrity when evaluating novel adamantanes, workflows must be self-validating. The following protocols incorporate internal controls to distinguish true target engagement from non-specific artifacts.
Sequential validation workflow for translating adamantane compounds from bench to animal models.
Protocol A: In Vitro Viral Plaque Reduction Assay
Causality: We use MDCK (Madin-Darby Canine Kidney) cells because they highly express the sialic acid receptors required for Influenza A entry.
-
Preparation: Seed MDCK cells in 6-well plates and culture until 90-100% confluent.
-
Infection & Treatment: Infect cells with Influenza A (e.g., H1N1) at a multiplicity of infection (MOI) of 0.01. Self-Validation Step: Include a wild-type susceptible strain (positive control) and an S31N M2-mutant strain (negative control). If the compound inhibits the S31N mutant, the mechanism is likely non-specific cytotoxicity, not M2 channel blockade.
-
Overlay: After 1 hour of viral adsorption, remove the inoculum. Apply an agar overlay containing the test adamantane compound at varying concentrations (0.1 to 100 µM).
-
Incubation & Visualization: Incubate for 48-72 hours. Fix the monolayer with 4% formaldehyde and stain with 0.1% crystal violet. The fixative halts the assay, while the dye stains living cells, leaving clear "plaques" where the virus caused cell death.
-
Analysis: Calculate the IC₅₀ (concentration reducing plaque count by 50% compared to untreated controls).
Protocol B: In Vivo Murine Lethal Challenge Model
Causality: Monitoring weight loss serves as a highly sensitive, non-lethal surrogate for disease severity and viral load burden prior to mortality.
-
Inoculation: Anesthetize 6-8 week old BALB/c mice. Administer a lethal dose (e.g., 5 LD₅₀) of Influenza A intranasally.
-
Dosing Regimen: Begin oral gavage of the test compound (e.g., 15 mg/kg/day) 4 hours post-infection, continuing daily for 5 days. Self-Validation Step: Include a vehicle-only group (to confirm viral lethality) and a rimantadine-treated group (to benchmark relative efficacy)[6].
-
Monitoring: Record body weight and survival daily for 15 days. Euthanize animals that lose >25% of their baseline body weight, per ethical endpoints.
-
Viral Titer Quantification: Sacrifice a subset of mice on Day 3 and Day 5. Homogenize lung tissue and determine viral titers via TCID₅₀ assay on MDCK cells. Day 3 represents peak viral replication, providing a direct measure of the compound's ability to halt viral proliferation in vivo.
Conclusion The evaluation of adamantane compounds requires a rigorous, multi-tiered approach. While in vitro assays are indispensable for initial screening and mechanistic validation, they cannot account for physiological barriers like lysosomal trapping and pharmacokinetic limitations. By employing self-validating protocols and strictly correlating in vitro IC₅₀ values with in vivo Cₘₐₓ and ED₅₀ data, researchers can accurately identify the next generation of adamantane-based therapeutics.
References
- BenchChem. "Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis." BenchChem.
- Glubokova, E A et al. "Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus." PMC.
- Kelly, J M et al. "In Vitro and In Vivo Activities of Aminoadamantane and Aminoalkylcyclohexane Derivatives against Trypanosoma brucei." Antimicrobial Agents and Chemotherapy.
- Danysz, W et al. "Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials." PMC.
- Zhou, Y et al. "Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection." PMC.
- NCATS. "RIMANTADINE - Inxight Drugs.
- Araujo, R et al. "Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2." PMC.
- Zhou, Y et al.
- Glubokova, E A et al. "Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus.
Sources
- 1. RIMANTADINE [drugs.ncats.io]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Analytical Validation of 1-(1-Adamantyl)-3-aminopropan-1-ol: A Comparative Methodological Guide
Executive Summary
For analytical scientists and drug development professionals, the structural characterization of adamantane derivatives presents a unique set of chromatographic and detection challenges. 1-(1-Adamantyl)-3-aminopropan-1-ol consists of a bulky, highly lipophilic tricyclic cage, a polar hydroxyl group, and a primary aliphatic amine. Crucially, it lacks a conjugated π -system, rendering standard UV-Vis detection virtually blind to its presence[1].
This guide objectively compares the performance of modern analytical alternatives—ranging from direct-detection platforms like LC-MS/MS and HPLC-CAD to traditional derivatization-dependent UV/Fluorescence methods—providing the experimental data and mechanistic causality required to select and validate the optimal workflow.
Comparative Analysis of Detection Methodologies
To establish a self-validating analytical system, the chosen methodology must align with the compound's physicochemical properties. Below is an objective comparison of the four primary analytical pathways.
Method A: LC-MS/MS (Electrospray Ionization - ESI+)
The Gold Standard for Sensitivity and Pharmacokinetics
-
Mechanism: Exploits the basicity of the primary amine. In an acidic mobile phase, the amine is readily protonated to form a stable [M+H]+ precursor ion, which is then isolated and fragmented in a triple quadrupole mass spectrometer[2].
-
Performance: Offers unparalleled limits of detection (LOD) and specificity. Recent validations of similar adamantane amines demonstrate LODs as low as 0.15 ng/mL[2].
-
Verdict: Ideal for biological matrix analysis and trace-level quantification where high throughput is required without the artifacts of derivatization[3].
Method B: HPLC-CAD (Charged Aerosol Detection)
The Robust Alternative for API Quality Control
-
Mechanism: CAD is a mass-flow detector that measures the charge transferred to aerosol particles after the mobile phase is evaporated. Because the adamantane core is relatively massive and non-volatile, it forms stable particles that yield a strong, uniform signal[4].
-
Performance: Provides a universal response independent of chemical structure, making it perfect for mass-balance impurity profiling without requiring a chromophore[5].
-
Verdict: The optimal choice for API release testing and formulation QC, provided strictly volatile mobile phases are used[4].
Method C: HPLC-Fluorescence/UV via Pre-Column Derivatization
The Accessible Legacy Approach
-
Mechanism: Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or o-phthalaldehyde (OPA) react covalently with the primary amine to append a strongly absorbing or fluorescing moiety[6],[7].
-
Performance: Achieves high sensitivity (LOD ~0.008 µg/mL with NBD-F) using standard, widely available HPLC equipment[7].
-
Verdict: Suitable for labs lacking MS or CAD infrastructure, though the derivatization step introduces reaction variability and increases sample preparation time[1].
Method D: GC-MS
Orthogonal Volatile Analysis
-
Mechanism: While the adamantane cage is highly volatile, the primary amine and hydroxyl groups create active sites that interact strongly with silanol groups in the GC column and injector liner, leading to severe peak tailing[1].
-
Verdict: Useful for structural elucidation via Electron Ionization (EI) fragmentation, but requires heavily deactivated liners or secondary silylation to cap the active -OH and -NH2 groups for reliable quantification[1].
Decision Matrix Workflow
Decision matrix for analytical workflows based on 1-(1-Adamantyl)-3-aminopropan-1-ol properties.
Quantitative Performance Comparison
The following table synthesizes validation data across the methodologies, benchmarked against structurally analogous adamantane amines (e.g., amantadine, memantine) to guide method selection.
| Analytical Methodology | Limit of Detection (LOD) | Linearity Range | Sample Prep Complexity | Primary Application |
| LC-MS/MS (ESI+) | ~0.15 ng/mL[2] | 0.5 – 20 ng/mL[2] | Low (Protein Precipitation) | Pharmacokinetics, Bioanalysis |
| HPLC-CAD | ~5 – 10 ng (on column)[4] | 15 – 120 ng[4] | Low (Direct Dilution) | API QC, Impurity Profiling |
| HPLC-FLD (NBD-F) | ~8 ng/mL[7] | 28 – 171 µg/mL[1] | High (Heating, Incubation) | Routine Assay (No MS available) |
| GC-MS (Direct) | ~10 – 50 ng/mL[1] | Method Dependent | Medium (Extraction required) | Structural Elucidation (EI) |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.
Protocol 1: LC-MS/MS Quantitative Workflow
Designed for high-sensitivity biological or trace-level analysis.
-
Internal Standard (IS) Addition: Spike samples with an isotopically labeled analog (e.g., Amantadine-d15).
-
Causality: ESI is highly susceptible to matrix-induced ion suppression. A co-eluting stable-isotope IS experiences the exact same suppression, self-correcting the quantitative readout and ensuring method trustworthiness[3].
-
-
Sample Extraction: Perform protein precipitation using an Acetonitrile-Methanol (3:1, v/v) extraction solvent[2]. Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant.
-
Chromatographic Separation: Inject 10 µL onto a sub-2 µm C18 column (e.g., 50 x 3.0 mm).
-
Mobile Phase Optimization: Use a gradient of Water and Acetonitrile, both heavily modified with 0.1% Formic Acid .
-
Causality: 1-(1-Adamantyl)-3-aminopropan-1-ol contains a basic primary amine. Formic acid lowers the pH well below the amine's pKa, ensuring 100% protonation to the [M+H]+ state prior to entering the MS source, drastically maximizing ESI+ yield[2].
-
-
Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode, isolating the parent mass and monitoring the most abundant product ion to filter out isobaric background noise[3].
Protocol 2: HPLC-CAD Impurity Profiling Workflow
Designed for mass-balance quality control of the API without derivatization.
-
Mobile Phase Preparation (Critical Step): Prepare a mobile phase using strictly LC-MS grade Ammonium Formate buffer (pH ~3.0) and Acetonitrile.
-
System Equilibration: Flush the HPLC system to remove any residual soaps, detergents, or non-volatile ion-pairing reagents from previous users. Equilibrate until the CAD baseline drift is stabilized.
-
Causality: CAD is highly sensitive to background organic contaminants leaching from vials, caps, or aged solvents, which manifest as ghost peaks[5].
-
-
Evaporation Temperature Optimization: Set the CAD evaporation temperature to 50 °C .
-
Data Acquisition: Inject standards (15–120 ng on column) and apply a power function value of 1.0 to linearize the inherently non-linear CAD response curve[4].
References
- Benchchem. "Technical Support Center: Analysis of Adamantane Compounds." Benchchem.com.
- Yasuhiko Higashi et al. "Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
- Yasuhiko Higashi et al. "Simultaneous liquid chromatographic assay of amantadine and its four related compounds in phosphate-buffered saline using 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorescent derivatization reagent.
- "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma." NIH / PMC.
- "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." Thermo Fisher Scientific / LCMS.cz.
- "HPLC-CAD Response Factors." Thermo Fisher Scientific.
- "Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. HPLC-CAD Response Factors | Thermo Fisher Scientific - BR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing Adamantane Scaffolds: A Comparative Guide to Linker Chemistry and Biological Activity
The adamantane moiety—a bulky, highly lipophilic, and conformationally rigid tricyclic hydrocarbon—is a privileged scaffold in medicinal chemistry[1]. While the adamantane core provides exceptional metabolic stability and acts as a robust hydrophobic anchor, it is the linker chemistry connecting this core to the primary pharmacophore that dictates target specificity, binding kinetics, and overall biological activity.
This guide provides an objective, data-driven comparison of adamantane analogs across three distinct therapeutic domains: viral ion channels, central nervous system (CNS) receptors, and kinase enzymes. By analyzing how direct attachment, alkyl extensions, and heteroaryl linkers alter molecular trajectories, we outline the causality behind structural modifications and provide self-validating experimental workflows for target engagement.
Mechanistic Causality: The Role of the Linker
The biological activity of adamantane derivatives diverges radically based on the physical dimensions, flexibility, and electrostatics of the linker[1].
Direct vs. Short Alkyl Linkers: The M2 Proton Channel Paradigm
The influenza A M2 protein is a homotetrameric, proton-selective ion channel. Inhibition relies on the drug physically occluding the pore and electrostatically repelling protons[2].
-
Direct Linkage (Amantadine): Features a primary amine directly attached to the adamantane cage. It fits precisely into the central cavity of the wild-type (WT) AM2 channel above the His37 box. The positively charged amine causes direct electrostatic hindrance, blocking H+ flux[3].
-
Short Alkyl Linkers (Rimantadine): The addition of a methyl-extended linker (-CH(CH3)-NH2) increases the lipophilic surface area. This altered geometry allows rimantadine to pack more favorably within the pore, yielding a slightly higher binding affinity than amantadine[4]. Furthermore, at high concentrations, rimantadine exhibits secondary, low-affinity binding to the lipid-facing exterior of the channel[4][5].
-
Overcoming Resistance: The prevalent S31N mutation replaces a small serine with a bulky asparagine, narrowing the pore and causing a steric clash with direct-linked adamantanes[3]. Second-generation analogs utilizing extended aryl or methylene-aryl linkers bypass this by adopting alternative conformations that project the adamantane core higher into the channel vestibule.
Extended and Rigid Linkers: NMDA Receptor Modulation
In the CNS, adamantanes target the N-methyl-D-aspartate (NMDA) receptor.
-
Direct Linkage (Memantine): A dimethylated amantadine analog that acts as an uncompetitive, low-affinity open-channel blocker. Its compact size allows it to enter the deep channel pore[6].
-
Extended Linkers (Multi-Targeting): Extending the linker using propargylamine or triazole-bridged aryl groups transforms the scaffold. The extended length allows the adamantane core to anchor deep within the NMDA pore while the functionalized linker spans outward to interact with peripheral binding sites or entirely different enzymes (e.g., acetylcholinesterase). This linker strategy is actively used to develop dual-action neuroprotective agents for Alzheimer's disease[6].
Heteroaryl Linkers: Kinase Target Engagement
Recent advancements have repurposed adamantane for kinase inhibition, specifically targeting DYRK1A and CLK kinases (e.g., Leucettinibs)[7].
-
Heteroaryl Linkers: Adamantane alone cannot inhibit kinases; it merely fills the hydrophobic selectivity pocket. A heteroaryl linker (such as benzothiazole, benzodioxole, or indazole) is strictly required. The linker acts as the primary pharmacophore, forming critical hydrogen bonds with the kinase hinge region, while the adamantane core provides a steric constraint that drives IC50 values down to sub-nanomolar levels[7].
Pathway & Logic Visualization
The following diagram maps the logical divergence of adamantane biological activity based on linker modifications.
Caption: Mechanistic divergence of adamantane biological activity driven by linker chemistry.
Quantitative Comparison of Adamantane Analogs
The table below summarizes the structure-activity relationship (SAR) data for key adamantane derivatives, highlighting how linker variations impact target affinity.
| Compound Class | Linker Type | Primary Target | Binding Affinity / IC50 | Mechanism of Action |
| Amantadine | Direct Amine | Influenza M2 (WT) | KD = ~0.91 μM[4] | Pore occlusion via electrostatic hindrance |
| Rimantadine | Methyl (-CH(CH3)-) | Influenza M2 (WT) | KD = ~0.38 μM[4] | Pore occlusion & secondary lipid-facing binding |
| Memantine | Direct Amine (Dimethyl) | NMDA Receptor | Ki = ~0.54 μM[1] | Uncompetitive open-channel blockade |
| Triazole-Adamantanes | Triazole-Aryl | NMDA / AChE | Low μM (Dual)[6] | Spans pore and peripheral binding sites |
| Leucettinib-92 | Benzothiazole | DYRK1A Kinase | IC50 < 0.001 μM[7] | Hinge-region H-bonding + hydrophobic anchoring |
Self-Validating Experimental Protocols
To objectively compare these analogs, researchers must utilize assays that preserve native target conformations and rule out off-target effects. Below are two field-proven methodologies.
Protocol 1: Surface Plasmon Resonance (SPR) for M2-Adamantane Kinetics
Objective: Quantify the binding affinity (KD) of adamantane derivatives to wild-type and mutant M2 proton channels[4]. Rationale: The M2 channel possesses both a high-affinity pore-binding site and a low-affinity lipid-facing site[4][5]. Traditional micellar assays distort these sites. Reconstituting M2 into DMPC liposomes ensures the bitopic protein maintains its native tetrameric transmembrane conformation.
-
Liposome Reconstitution: Embed purified M2 constructs (Wild-Type, V27A, S31N, D44A) into 1,2-dimyristoyl-sn-glycero-phosphocholine (DMPC) liposomes.
-
Surface Capture: Pre-condition a Biacore L1 sensor chip with octyl β-D-glucopyranoside, then inject the M2-liposomes to form a stable, supported lipid bilayer on the chip surface.
-
Analyte Injection: Inject adamantane analogs (e.g., amantadine, rimantadine) at concentrations ranging from 0.1 μM to 100 μM in a physiological running buffer (pH 7.5).
-
Self-Validating Controls: Include V27A and S31N mutant channels as negative controls. Because these mutations abolish high-affinity pore binding, a lack of signal here validates that the WT signal is pore-specific[4].
-
Data Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to determine the KD for the high-affinity pore site.
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for adamantane-M2 binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Kinase Target Engagement
Objective: Validate that heteroaryl-linked adamantane analogs (e.g., Leucettinib-92) engage DYRK1A inside living cells[7]. Rationale: Biochemical IC50 assays do not prove cell permeability. CETSA is a self-validating system that measures the thermodynamic stabilization of the target protein upon ligand binding. Using a kinase-inactive isomer serves as an internal negative control to rule out non-specific thermal stabilization[7].
-
Cell Incubation: Treat SH-SY5Y neuroblastoma cells with 1 μM of the active adamantane analog, the inactive isomer (e.g., iso-Leucettinib-92), or DMSO (vehicle) for 1 hour.
-
Thermal Profiling: Divide the cell suspension into uniform aliquots and subject them to a temperature gradient (40 °C to 64 °C) for exactly 3 minutes using a PCR thermocycler.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37 °C) to extract the soluble protein fraction without thermally disrupting ligand-target complexes.
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes to pellet denatured, aggregated proteins.
-
Detection & Analysis: Resolve the soluble supernatants via Western blot using an anti-DYRK1A antibody. Quantify band intensities to calculate the shift in aggregation temperature (ΔTagg) between vehicle and treated samples.
References
-
[4] Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
[2] Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. MDPI. URL:[Link]
-
[5] Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature / National Institutes of Health (NIH). URL:[Link]
-
[3] How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? Journal of the American Chemical Society (JACS). URL:[Link]
-
[7] Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B. Journal of Medicinal Chemistry (ACS). URL:[Link]
-
[6] NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. URL:[Link]
-
[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews / SciSpace (PMC Archive). URL:[Link]
Sources
A Comprehensive Guide to the Safe Disposal of 1-(1-Adamantyl)-3-aminopropan-1-ol
This document provides a detailed, step-by-step protocol for the proper disposal of 1-(1-Adamantyl)-3-aminopropan-1-ol. As a specialized chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach to waste management, grounded in the known hazards of its structural components. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for safety, environmental protection, and regulatory compliance.
Hazard Assessment: A Precautionary Principle
Due to the unique structure of 1-(1-Adamantyl)-3-aminopropan-1-ol, a thorough hazard assessment must be inferred from its constituent chemical groups: the adamantane cage and the aminopropanol side chain. This analysis forms the basis for its classification as hazardous waste.
-
The Adamantane Moiety: While adamantane itself has low acute toxicity, its rigid, lipophilic structure contributes to environmental persistence. Some data indicates that adamantane derivatives can be very toxic to aquatic life with long-lasting effects.[1][2] Therefore, any waste containing this structure must be prevented from entering sewer systems or the environment.[2][3]
-
The Aminopropanol Moiety: Structurally similar compounds, such as 3-Amino-1-propanol, are classified as corrosive, causing severe skin burns and eye damage, and are harmful if swallowed.[4][5] The presence of the amino group imparts a basic character, while the alcohol group contributes to its reactivity.
Based on this composite analysis, 1-(1-Adamantyl)-3-aminopropan-1-ol must be handled as a hazardous waste with the potential for corrosivity, toxicity, and significant environmental hazards.
| Structural Component | Associated Hazards | Disposal Implication |
| Adamantane Group | Ecotoxicity (Very toxic to aquatic life with long-lasting effects).[1][2] | Must not be disposed of down the drain. Requires containment and disposal as environmentally hazardous waste. |
| Aminopropanol Group | Corrosive (Causes skin burns and eye damage),[4][5] Harmful if swallowed.[4] | Requires handling as corrosive and toxic waste. Necessitates specific PPE and segregated waste streams. |
Regulatory Framework: Adherence to RCRA Standards
The disposal of this chemical falls under the purview of the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[6][7] While not explicitly a "listed" waste (P- or U-lists), it qualifies as a "characteristic" hazardous waste due to its likely corrosivity and toxicity.[8][9] All procedures described herein are designed to comply with the standards for hazardous waste generators found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[10]
Detailed Disposal Protocol: A Step-by-Step Workflow
Adherence to a systematic disposal protocol is essential for ensuring safety and compliance. The following steps outline the complete process from the point of generation to final pickup.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste, ensure the appropriate PPE is worn to prevent exposure. The corrosive nature of the aminopropanol moiety dictates the minimum required protection.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[11]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[11][12] Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required to protect against splashes.[11]
Step 2: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Dedicated Waste Stream: Collect waste 1-(1-Adamantyl)-3-aminopropan-1-ol in a dedicated container.
-
Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong acids, oxidizing agents, or halogenated solvents.[13][14][15][16] Mixing an amine-containing compound with acids can cause a strong exothermic reaction.
Step 3: Container Selection and Management
The choice of container is crucial for safe storage and transport.
-
Material Compatibility: Use a container made of chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[12][14] Do not use metal containers due to the corrosive potential of the waste.[15]
-
Secure Closure: The container must have a leak-proof, screw-on cap.[14] Keep the container closed at all times except when adding waste.[14] This minimizes the release of any potential vapors and prevents spills.
Step 4: Accurate and Compliant Labeling
Proper labeling is a strict regulatory requirement and essential for safe handling.
-
Mandatory Information: The label must be securely affixed to the container and include the following information:
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
RCRA regulations allow for the temporary storage of hazardous waste in SAAs at or near the point of generation.[17]
-
Designated Location: Store the labeled waste container in a designated SAA. This area should be clearly marked.
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregated Storage: Within the SAA, ensure the container is stored away from incompatible materials, such as acids.[14]
Step 6: Final Disposal via Authorized Channels
Final disposal must be handled by trained professionals through your institution's approved procedures.
-
Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management group.[11][12]
-
Prohibited Actions: Under no circumstances should 1-(1-Adamantyl)-3-aminopropan-1-ol or its solutions be poured down the drain or disposed of in regular trash. [3][11] This is a direct violation of environmental regulations due to its aquatic toxicity.[1] The recommended method of destruction is high-temperature incineration by a licensed waste management facility.[12]
Decontamination and Spill Management
Decontamination of Labware
Any laboratory equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent, such as ethanol or acetone, to remove residual compound.
-
Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste along with the primary chemical waste.[11][12]
-
Final Cleaning: After the initial rinse, wash the equipment with soap and water.
Emergency Spill Procedures
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as described in Section 3.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately and arrange for disposal through your EHS office.
Disposal Workflow Diagram
The following diagram provides a visual summary of the essential steps for the safe and compliant disposal of 1-(1-Adamantyl)-3-aminopropan-1-ol.
Caption: A workflow diagram illustrating the key stages of proper disposal.
By rigorously following these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure full compliance with chemical waste regulations.
References
-
Hazardous Chemical Waste Disposal Section 7 . University of Toronto Scarborough. [Link]
-
Chemical Waste Disposal . University of British Columbia. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]
-
Safety Data Sheet: Adamantane . Chemos GmbH&Co.KG. [Link]
-
Hazardous Waste Management in the Laboratory . LabManager. [Link]
-
AMINO ALCOHOL EA Safety Data Sheet . Nippon Nyukazai Co., Ltd. [Link]
-
Hazardous Material Waste Classification & Labelling Requirements: A Guide for Business & Industry . Accuform. [Link]
-
Hazardous Waste Program . Algonquin College. [Link]
-
Safety Data Sheet for 3-Amino-1-propanol (Canada) . Thermo Fisher Scientific. [Link]
-
Laboratory Hazardous Waste Management . University of British Columbia. [Link]
-
Material Safety Data Sheet - 1-Adamantanol, 99% . Cole-Parmer. [Link]
-
Safety Data Sheet: Adamantane . Carl ROTH. [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA . ALS Global. [Link]
-
Chemical Waste Disposal . University of Toronto. [Link]
-
Material Safety Data Sheet - 1-AMINO-3-ADAMANTANOL . Cleanchem Laboratories. [Link]
-
Safety Data Sheet: Adamantane (EU) . Carl ROTH. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
-
Chemical Waste - Hazardous Waste Disposal . University of Alberta. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. alsglobal.com [alsglobal.com]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.ca [hazardouswasteexperts.ca]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
